4-Chloroaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBQSJDQZLCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-47-8 (Parent) | |
| Record name | p-Chloroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020296 | |
| Record name | 4-Chloroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-96-7 | |
| Record name | 4-Chloroaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chloroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-chloro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3W01CFSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-chloroaniline (B138754) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.
Core Physical and Chemical Properties
4-Chloroaniline hydrochloride is an organic compound that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] It is the hydrochloride salt of 4-chloroaniline, which is a derivative of aniline (B41778) with a chlorine atom at the para position.[1] The salt form enhances its solubility in aqueous solutions.[1]
Physical Properties
This compound typically presents as a white to off-white crystalline solid, sometimes in the form of needles or powder, and may have a faint amine-like odor.[2]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₂N | |
| Molecular Weight | 164.03 g/mol | [3][4] |
| Melting Point | 230 °C (sublimes) | [4] |
| Boiling Point | 232 °C (of the free base, 4-chloroaniline) | [5] |
| Solubility in Water | Soluble | [1][6] |
| Solubility in Organic Solvents | Soluble in ethanol.[2] The free base is soluble in hot water and other organic solvents.[7][8] | [2][7][8] |
| Appearance | White to off-white crystalline solid | [1][2] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the aromatic ring, the chloro substituent, and the anilinium group.
Table 2: Chemical Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-chloroaniline;hydrochloride | [9] |
| CAS Number | 20265-96-7 | [1] |
| InChI Key | ISJBQSJDQZLCSF-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1N)Cl.Cl | [9] |
| Stability | Stable under normal conditions.[10] The free base is sensitive to air and light, and decomposes at elevated temperatures (250–300 °C).[11][10] | [11][10] |
| Reactivity | The free base is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[12][13] It can undergo exothermic reactions.[13] | [12][13] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.
Synthesis of this compound
This compound is typically prepared by treating 4-chloroaniline with hydrochloric acid.[2] The precursor, 4-chloroaniline, is synthesized by the reduction of 4-nitrochlorobenzene, which is obtained from the nitration of chlorobenzene.[5]
Melting Point Determination
Objective: To determine the melting point of this compound, a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample. For a pure substance, this range is typically narrow.
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in water and various organic solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), add a small volume of the selected solvent (e.g., 1 mL) at a controlled temperature. The mixture is agitated, and the dissolution is observed.
-
Quantitative Assessment: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation: A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr, 100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: The ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
Stability and Reactivity
This compound is generally stable under normal storage conditions.[10] However, its free base, 4-chloroaniline, is known to be sensitive to light and air and can decompose at high temperatures.[11][10]
The reactivity of this compound is influenced by the anilinium ion and the chlorinated aromatic ring. The free base, 4-chloroaniline, is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[12][13] Reactions with these substances can be exothermic.[13]
Conclusion
This technical guide has provided a detailed summary of the key physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. Adherence to proper safety precautions is essential when handling this compound due to its potential toxicity.[1]
References
- 1. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. 4-Chloroanilinium chloride [chem.ualberta.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 9. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 12. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-Chloroaniline Hydrochloride (CAS Number: 20265-96-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloroaniline (B138754) hydrochloride (CAS No. 20265-96-7), a significant chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and delves into its metabolic pathways and toxicological profile. Particular emphasis is placed on its mechanisms of carcinogenicity and induction of methemoglobinemia. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.
Chemical and Physical Properties
4-Chloroaniline hydrochloride is the hydrochloride salt of 4-chloroaniline.[3] It typically appears as a white to off-white crystalline solid and is soluble in water.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 20265-96-7 | [1][4] |
| Molecular Formula | C₆H₇Cl₂N | [4] |
| Molecular Weight | 164.03 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 240 °C (decomposes) | [5] |
| Solubility | Soluble in water | [1][3] |
| IUPAC Name | 4-chloroaniline;hydrochloride | [4] |
Synthesis and Purification
The industrial preparation of 4-chloroaniline, the parent compound of this compound, is primarily achieved through the reduction of 4-nitrochlorobenzene.[6] The subsequent reaction with hydrochloric acid yields the hydrochloride salt.
Experimental Protocol: Synthesis of 4-Chloroaniline from 4-Nitrochlorobenzene
This protocol describes the catalytic hydrogenation of 4-nitrochlorobenzene to 4-chloroaniline.
Materials:
-
4-Nitrochlorobenzene
-
Raney Nickel (catalyst)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas
-
Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure reactor, dissolve 4-nitrochlorobenzene in ethanol.
-
Add Raney Nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to 3.0-3.5 MPa.
-
Heat the reaction mixture to 50-70°C with constant stirring.
-
Maintain the pH of the medium between 5 and 6.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The resulting filtrate contains 4-chloroaniline.
Experimental Protocol: Preparation of this compound
Procedure:
-
To the ethanolic solution of 4-chloroaniline from the previous step, add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
This compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the purified this compound crystals under vacuum.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot water.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Analytical Methods
The purity and concentration of this compound can be determined using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Column: Purospher® STAR RP-18 endcapped (5 µm) Hibar® RT 250x4.6 mm[7]
Mobile Phase:
-
Prepare a buffer of 2 mL triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 3.0 with orthophosphoric acid.
-
The mobile phase is a 70:30 (v/v) mixture of this buffer and acetonitrile.[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 220 nm[7]
-
Injection Volume: 10 µL[7]
-
Temperature: 25 °C[7]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount of the product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the 4-chloroaniline peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for amine analysis.
Sample Preparation:
-
For aqueous samples, adjust the pH to >11 with 1 M sodium hydroxide.
-
Perform a liquid-liquid extraction with methylene (B1212753) chloride.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume.
GC-MS Parameters (starting point, optimization required):
-
Injector Temperature: 250°C
-
Oven Program: A temperature gradient suitable for the separation of anilines.
-
Mass Spectrometer: Set to monitor characteristic ions of 4-chloroaniline (e.g., m/z 127, 129).
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Identify 4-chloroaniline based on its retention time and the mass spectrum of the eluting peak.
-
For quantitative analysis, use a deuterated internal standard (4-chloroaniline-d4) and generate a calibration curve.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.
-
Pharmaceuticals: It is a key intermediate in the production of certain drugs.[1][2]
-
Agrochemicals: It is used in the manufacture of pesticides and herbicides.[1]
-
Dyes and Pigments: It is a precursor for various azo dyes.[1]
Toxicology and Safety
This compound is classified as a toxic and potentially carcinogenic substance.[4] Proper handling and safety precautions are imperative.
| Hazard | Description | Reference(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [4] |
| Carcinogenicity | May cause cancer. Studies have shown evidence of carcinogenic activity in male rats (sarcomas of the spleen) and male mice (hepatocellular neoplasms and hemangiosarcomas). | [1][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [4] |
Metabolic Pathway and Mechanism of Toxicity
The toxicity of 4-chloroaniline is linked to its metabolic activation. The primary metabolic pathway involves N-oxidation by enzymes such as prostaglandin (B15479496) synthase and chloroperoxidase to form N-(4-chlorophenyl)hydroxylamine and 1-chloro-4-nitrosobenzene.[4][8]
These reactive metabolites are responsible for the two primary toxicological effects: methemoglobinemia and carcinogenicity.
Methemoglobinemia: The N-oxidized metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.[9]
Carcinogenicity: The proposed mechanism for the carcinogenicity of 4-chloroaniline, particularly the induction of sarcomas in the spleen of male rats, involves erythrocyte toxicity. The reactive metabolites bind to red blood cells, leading to their damage. These damaged erythrocytes are then cleared by the spleen, causing vascular congestion, fibrosis, and ultimately, the formation of tumors.[10]
Conclusion
This compound is a chemical of significant industrial importance, but its handling requires a thorough understanding of its properties and associated hazards. This guide has provided a detailed overview of its chemistry, synthesis, analysis, and toxicology to aid researchers and professionals in its safe and effective use. The elucidated metabolic pathways and mechanisms of toxicity underscore the need for stringent safety protocols and further research into its long-term health effects.
References
- 1. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Oxidant-induced apoptosis is mediated by oxidation of the actin-regulatory protein cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Oxidation of 4-chloroaniline by prostaglandin synthase. Redox cycling of radical intermediate(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 4-chloroaniline (B138754) hydrochloride in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where 4-chloroaniline hydrochloride is utilized.
Introduction
This compound is the hydrochloride salt of 4-chloroaniline, an organochlorine compound. It typically appears as a white to off-white crystalline solid.[1] The addition of the hydrochloride group significantly influences its physical and chemical properties, most notably its solubility profile, compared to its parent compound, 4-chloroaniline. Understanding the solubility of this compound is critical for its application in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-chloroaniline and its hydrochloride salt is presented below.
| Property | 4-Chloroaniline | This compound |
| CAS Number | 106-47-8 | 20265-96-7 |
| Molecular Formula | C₆H₆ClN | C₆H₇Cl₂N |
| Molecular Weight | 127.57 g/mol | 164.03 g/mol |
| Appearance | White to pale yellow solid | White to off-white crystalline solid[1] |
| Melting Point | 68-72 °C | >300 °C |
Solubility Profile
The solubility of a compound is a crucial parameter in process chemistry, formulation development, and toxicological studies. The presence of the ionic hydrochloride group in this compound generally increases its polarity and, consequently, its solubility in polar solvents like water, while decreasing its solubility in non-polar organic solvents compared to the free base, 4-chloroaniline.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for 4-chloroaniline and this compound.
Table 1: Solubility of 4-Chloroaniline
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 0.3 g/100 mL[2][3] |
| Water | 20 | 2.2 g/L[2][3] |
| Hot Water | - | Soluble[2] |
| Ethanol | - | Freely Soluble[4] |
| Diethyl Ether | - | Freely Soluble[4] |
| Acetone | - | Freely Soluble[4] |
| Carbon Disulfide | - | Freely Soluble[4] |
Table 2: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | - | Soluble[1] |
| Methanol | - | Soluble |
| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble |
| Organic Solvents | - | Insoluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reliable research and development. Several standardized methods are employed for this purpose. The choice of method often depends on the properties of the solute and the solvent, as well as the expected solubility range.
OECD Guideline 105: Water Solubility
The Organization for Economic Co-operation and Development (OECD) provides a widely accepted guideline for the determination of water solubility. This guideline describes two primary methods: the Flask Method and the Column Elution Method.
This method is suitable for substances with a solubility of ≥ 10⁻² g/L.
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature water bath
-
Flasks with stoppers
-
Analytical balance
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the solid this compound to a flask containing a known volume of water.
-
Stopper the flask and place it in a constant temperature bath, typically at 20 ± 0.5 °C.
-
Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time).
-
After equilibration, allow the undissolved solid to settle.
-
Separate the saturated aqueous phase from the undissolved solid by filtration or centrifugation.
-
Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.
This method is suitable for substances with a solubility of < 10⁻² g/L and that are not readily ionizable.
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which corresponds to the saturation solubility.
Apparatus:
-
Column with a temperature jacket
-
Inert support material (e.g., glass beads, silica (B1680970) gel)
-
Metering pump
-
Fraction collector
-
Analytical instrument for concentration measurement
Procedure:
-
Coat the inert support material with an excess of this compound.
-
Pack the coated support material into the column.
-
Maintain the column at a constant temperature (e.g., 20 ± 0.5 °C).
-
Pump water through the column at a low, constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
Analyze the concentration of this compound in each fraction until a constant concentration is observed. This constant concentration represents the water solubility.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility, particularly for non-volatile solutes.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus:
-
Constant temperature shaker or stirrer
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate with agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.
-
Evaporate the solvent in the evaporating dish, typically in an oven at a temperature below the decomposition point of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
The mass of the dissolved solute is the difference between the final and initial mass of the evaporating dish.
-
Calculate the solubility in terms of g/100 mL or other desired units.
UV-Visible Spectrophotometry
This method is applicable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.
Apparatus:
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Filtration or centrifugation equipment
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a saturated solution of this compound and separate the clear supernatant as described in the previous methods.
-
Dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.
Logical Workflow for Solubility Determination
The selection of an appropriate method for determining the solubility of this compound depends on several factors, including the expected solubility and the available analytical equipment. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for determining the solubility of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound and its parent compound, 4-chloroaniline. While quantitative data for the hydrochloride salt in organic solvents is limited, its high solubility in water is a key characteristic due to its ionic nature. The provided experimental protocols offer standardized and reliable methods for researchers to determine the solubility of this compound in various solvent systems, which is essential for its effective use in scientific research and industrial applications. The logical workflow diagram provides a clear decision-making framework for selecting the most appropriate solubility determination method.
References
4-Chloroaniline hydrochloride melting point and boiling point
An In-depth Technical Guide on the Melting and Boiling Points of 4-Chloroaniline (B138754) Hydrochloride
Introduction
4-Chloroaniline hydrochloride (CAS No: 20265-96-7) is an organic compound with the molecular formula C₆H₇Cl₂N. It is the hydrochloride salt of 4-chloroaniline, formed by the reaction of the aniline (B41778) derivative with hydrochloric acid.[1] This compound typically presents as a white to off-white crystalline solid.[1][2] Due to its chemical reactivity, this compound serves as a crucial intermediate in various industrial syntheses, including the manufacturing of pharmaceuticals, dyes, agrochemicals, rubber chemicals, and corrosion inhibitors.[1][2]
The determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These properties are critical for identifying substances, assessing purity, and establishing parameters for chemical processing and drug development. An impure substance will typically exhibit a depressed melting point over a wide temperature range, whereas a pure compound has a sharp, defined melting point.[3][4] This guide provides a comprehensive overview of the thermal properties of this compound and details the standard experimental protocols for their determination.
Data Presentation: Physicochemical Properties
The physical properties of this compound are distinct from its free base, 4-chloroaniline. The hydrochloride salt exhibits a significantly higher melting point and sublimes under heating. The following table summarizes the key quantitative data for both compounds for comparative analysis.
| Property | This compound | 4-Chloroaniline (for comparison) |
| Melting Point | 230°C (sublimes)[5][6] | 67-72.5°C[7][8][9] |
| Boiling Point | Sublimes at 230°C | 232°C at 760 mmHg[7][8][9][10] |
| Molecular Formula | C₆H₆ClN·HCl or C₆H₇Cl₂N | C₆H₆ClN |
| Molecular Weight | 164.03 g/mol [11] | 127.57 g/mol [9] |
| Appearance | White to off-white crystalline solid[1][2] | Pale yellow or colorless-to-yellow solid[7][10][12] |
Synthesis Overview
This compound is typically prepared through a straightforward acid-base reaction where 4-chloroaniline is treated with hydrochloric acid.[1] The industrial-scale process often involves the chlorination of nitrobenzene (B124822) derivatives, followed by chemical reduction to form the 4-chloroaniline base, and subsequent acidification to yield the hydrochloride salt.[1]
Caption: Synthesis of this compound.
Experimental Protocols
Accurate determination of melting and boiling points requires standardized laboratory procedures. The capillary method is a widely accepted technique for both solids and liquids.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid substance transitions to a liquid state. For this compound, this protocol would measure its sublimation point.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital MelTemp device)[4][13]
-
Thermometer (calibrated)
-
Glass capillary tubes (sealed at one end)[3]
-
Spatula and watch glass
-
Mortar and pestle
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[3]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the solid (2-3 mm in height) should enter the tube.[14]
-
Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
Apparatus Setup:
-
Thiele Tube: Secure the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the heating oil of the Thiele tube.[4][13]
-
Digital Apparatus: Insert the capillary tube into the heating block of the digital melting point apparatus.[14][15]
-
-
Heating:
-
Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20°C per minute) can be used to find an approximate melting range.[14]
-
For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 20°C below the approximate point, then reducing the rate to 1-2°C per minute.[14]
-
-
Observation and Recording: Record the temperature at which the substance first begins to melt (or sublime) and the temperature at which it becomes completely liquid (or has fully sublimed). This range is the melting point.[3] For pure substances, this range should be narrow (0.5-1°C).
Boiling Point Determination (for 4-Chloroaniline)
Since this compound sublimes, a standard boiling point determination is not applicable. The following protocol is for its free base, 4-chloroaniline, and serves as a fundamental procedure for volatile liquids. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][16][17]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (Thiele tube or beaker with heating oil)
-
Rubber band or thread
Methodology:
-
Sample Preparation: Add 2-3 mL of the liquid (4-chloroaniline) into the small test tube.[17]
-
Capillary Placement: Place the capillary tube into the test tube with its sealed end pointing upwards.[13]
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly into the heating bath.[13]
-
Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air.
-
Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] This is the point where the external pressure equals the vapor pressure of the substance.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the physical characterization of an unknown solid sample in a laboratory setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 8. 4-クロロアニリン purified by sublimation, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-chloroanilinium chloride (CAS 20265-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. westlab.com [westlab.com]
- 16. scribd.com [scribd.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Synthesis of 4-Chloroaniline hydrochloride from 4-nitrochlorobenzene
An In-depth Technical Guide to the Synthesis of 4-Chloroaniline (B138754) Hydrochloride from 4-Nitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 4-chloroaniline hydrochloride, a crucial intermediate in the production of pharmaceuticals, pesticides, and dyes.[1][2] The primary and most industrially viable route involves the reduction of 4-nitrochlorobenzene to 4-chloroaniline, followed by conversion to its hydrochloride salt.[3] This guide details the reaction pathways, experimental methodologies, and relevant quantitative data associated with this process.
The synthesis is a two-step process. First, the nitro group of 4-nitrochlorobenzene is reduced to an amine group to form 4-chloroaniline. Second, the resulting aniline (B41778) derivative is treated with hydrochloric acid to produce the stable and water-soluble hydrochloride salt.
References
The Synthetic Versatility of 4-Chloroaniline Hydrochloride: A Technical Guide for Chemical Innovation
For Immediate Release
[City, State] – [Date] – 4-Chloroaniline (B138754) hydrochloride, a versatile aromatic amine, serves as a critical building block in a wide array of chemical syntheses, enabling the production of vital compounds across the agrochemical, pharmaceutical, and dye industries. This technical guide provides an in-depth exploration of its key applications, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to empower researchers, scientists, and professionals in drug development.
Introduction
4-Chloroaniline hydrochloride (ClC₆H₄NH₂·HCl) is a white to off-white crystalline solid, readily soluble in water. Its utility as a synthetic intermediate stems from the reactivity of the aromatic amine group and the influence of the para-substituted chlorine atom. This document elucidates its role in the synthesis of high-value molecules, offering a practical resource for laboratory and industrial applications.
Core Applications in Chemical Synthesis
The primary applications of this compound lie in its function as a precursor for creating complex molecular architectures. It is instrumental in the synthesis of a variety of compounds, including azo dyes, pesticides, and pharmaceutical agents.
Agrochemical Synthesis
This compound is a key starting material for several widely used agrochemicals, contributing to global food security.
-
Boscalid (B143098) (Fungicide): It is a crucial component in the synthesis of 4'-chloro-2-aminobiphenyl, a key intermediate for the fungicide boscalid. The synthesis involves a diazotization reaction of p-chloroaniline, followed by a Gomberg-Bachmann reaction.[1]
-
Pyraclostrobin (B128455) (Fungicide): The synthesis of the strobilurin fungicide pyraclostrobin involves the preparation of p-chlorophenylhydrazine hydrochloride from 4-chloroaniline. This intermediate is then used to construct the pyrazole (B372694) ring of the final molecule.[2][3]
-
Anilofos (Herbicide): This organophosphate herbicide is synthesized from N-isopropyl-4-chloroaniline, which is derived from 4-chloroaniline. The synthesis involves the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride, followed by condensation with a phosphorodithioate (B1214789) salt.[4]
Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is a precursor for various active pharmaceutical ingredients (APIs) and intermediates.
-
Chlorhexidine (B1668724) (Antiseptic): This widely used antiseptic is synthesized via a condensation reaction between hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride.[5][6]
-
4-Chlorophenylhydrazine Hydrochloride: This compound, synthesized from 4-chloroaniline, is a vital intermediate in the production of various pharmaceuticals.
Dye Synthesis
The diazotization of this compound to form a diazonium salt is a cornerstone of azo dye production. These dyes are valued for their vibrant colors and stability. The diazonium salt readily couples with various aromatic compounds to produce a wide spectrum of colors.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic applications of this compound, providing a comparative overview of reaction efficiencies.
Table 1: Agrochemical Synthesis
| Agrochemical Intermediate/Product | Starting Material | Key Reaction Type | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
| 4'-chloro-2-aminobiphenyl (Boscalid Intermediate) | p-Chloroaniline | Diazotization, Gomberg-Bachmann | Sodium Nitrite (B80452), Aniline (B41778) | >80 (total) | - | [1] |
| 4'-chloro-2-nitrobiphenyl (Boscalid Intermediate) | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | Suzuki-Miyaura Coupling | Palladium catalyst | 94 | - | [7] |
| Pyraclostrobin | p-Chlorophenylhydrazine hydrochloride | Multi-step synthesis | Various | 85-90.5 | 98.1-98.2 | [2] |
| N-isopropyl-4-chloroaniline (Anilofos precursor) | 4-Chloroaniline | Reductive Alkylation | Acetone, H₂/Pd-C | >95 | - | [4] |
Table 2: Pharmaceutical and Dye Synthesis
| Product | Starting Material | Key Reaction Type | Reagents | Yield (%) | Purity (%) | Reference |
| 4-Chlorophenylhydrazine hydrochloride | 4-Chloroaniline | Diazotization, Reduction | Sodium Nitrite, Ammonium (B1175870) Sulfite (B76179) | 86.8 | 99.2 | [8] |
| Chlorhexidine | Hexamethylene-dicyanoguanidine, p-Chloroaniline hydrochloride | Condensation | Glycol ether or n-butanol | up to 84.7 | up to 97 | [5] |
| Azo Dye | 4-Chloroaniline | Diazotization, Azo Coupling | Sodium Nitrite, 2,4-Dihydroxybenzophenone | up to 100 | - | [9] |
| Azo Dye | 4-Chloroaniline | Diazotization, Azo Coupling | Sodium Nitrite, 2-Naphthol | 87-97 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key syntheses involving this compound.
Synthesis of 4'-chloro-2-aminobiphenyl (Boscalid Intermediate)
Materials:
-
p-Chloroaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Aniline
-
Water
-
Tetrahydrofuran or DMF
Procedure:
-
Diazotization: Dissolve p-chloroaniline in a mixture of water and hydrochloric acid. Cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt. The yield of this step is typically above 97%.[1]
-
Gomberg-Bachmann Reaction: In a separate vessel, prepare a solution of aniline in a suitable solvent (e.g., water, tetrahydrofuran, or a mixture). Under alkaline conditions, add the freshly prepared diazonium salt solution to the aniline solution.
-
Work-up and Isolation: After the reaction is complete, the product is worked up. This may involve extraction and purification. To obtain the hydrochloride salt, hydrochloric acid gas can be passed through the solution of the product. Recrystallization can be used for further purification. The total yield can reach 80% or higher.[1]
Synthesis of p-Chlorophenylhydrazine Hydrochloride
Materials:
-
4-Chloroaniline
-
Hydrochloric acid
-
Sodium nitrite (20% aqueous solution)
-
Ammonium sulfite (aqueous solution)
Procedure:
-
Diazotization: Under acidic conditions, cool a suspension of 4-chloroaniline to 5-10 °C. Add the 20% sodium nitrite aqueous solution dropwise to carry out the diazo reaction and generate the diazonium salt.
-
Reduction: At room temperature, add the ammonium sulfite aqueous solution dropwise to the diazonium salt solution. Heat the mixture to 50-60 °C and maintain this temperature for 3-4 hours.
-
Acidification and Isolation: At 50-70 °C, add a 20% hydrochloric acid solution dropwise to the reaction mixture and maintain the temperature for 1-2 hours. Cool the solution, filter the precipitate, wash, and dry to obtain the final product. This process can achieve a yield of 86.8% with a purity of 99.2%.[8]
Synthesis of an Azo Dye
Materials:
-
4-Chloroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Coupling agent (e.g., 2-Naphthol)
-
Sodium hydroxide (B78521)
Procedure:
-
Diazotization of 4-Chloroaniline: Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to ensure complete formation of the diazonium salt.
-
Preparation of the Coupling Solution: Dissolve the coupling agent (e.g., 2-Naphthol) in an aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it. The yield for this type of reaction is typically in the range of 87-97%.[10]
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Workflow for the synthesis of the Boscalid intermediate.
Caption: General workflow for Azo Dye synthesis.
Conclusion
This compound remains a cornerstone of modern chemical synthesis. Its accessibility and reactivity make it an invaluable precursor for a diverse range of commercially important molecules. The protocols and data presented in this guide are intended to facilitate further innovation and optimization of synthetic routes that rely on this versatile chemical intermediate. Researchers and industry professionals are encouraged to leverage this information to advance their work in agrochemical, pharmaceutical, and materials science.
References
- 1. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 2. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 3. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102993056A - Preparation method of chlorhexidine compound - Google Patents [patents.google.com]
- 6. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]
- 7. Practical method for the large-scale synthesis of 4′-chloro-2-nitrobiphenyl: A key intermediate of Boscalid [agris.fao.org]
- 8. CN104529794B - The preparation method of Boscalid intermediate 2-(4-chlorphenyl) aniline - Google Patents [patents.google.com]
- 9. ijirset.com [ijirset.com]
- 10. benchchem.com [benchchem.com]
4-Chloroaniline Hydrochloride: A Technical Guide for its Application as an Intermediate in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-chloroaniline (B138754) hydrochloride, a key intermediate in the synthesis of a wide range of dyes and pigments. This document outlines its chemical properties, synthesis methodologies for colorants, and a summary of its toxicological profile, with a focus on the underlying mechanisms.
Chemical Properties and Characteristics
4-Chloroaniline hydrochloride is the hydrochloride salt of 4-chloroaniline, an organochlorine compound. It is a pale yellow solid at room temperature.[1] The presence of the hydrochloride group increases its solubility in water compared to its free base form, 4-chloroaniline.
| Property | Value | Reference |
| Chemical Formula | C₆H₇Cl₂N | PubChem |
| Molecular Weight | 164.04 g/mol | PubChem |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 232 °C (decomposes) | Sigma-Aldrich |
| Solubility | Soluble in water |
Synthesis of Dyes and Pigments: The Diazotization and Coupling Reaction
The cornerstone of synthesizing azo dyes and pigments from this compound is the diazotization reaction, followed by a coupling reaction. This two-step process allows for the creation of a vast array of colored compounds.
The Underlying Chemistry: A Two-Step Process
-
Diazotization: The primary aromatic amine group of 4-chloroaniline is converted into a diazonium salt. This is typically achieved by reacting this compound with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium at low temperatures (0-5 °C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine. The diazonium salt undergoes an electrophilic aromatic substitution reaction with the activated ring of the coupling component to form an azo compound, characterized by the -N=N- functional group, which acts as a chromophore.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye (4-(4-chlorophenyl)diazenyl)phenol)
This protocol details the synthesis of a simple azo dye using this compound and phenol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol (C₆H₅OH)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Part B: Azo Coupling with Phenol
-
In a separate 500 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring. A colored precipitate will form.
-
Continue stirring the reaction mixture for 30 minutes in the ice bath to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
Quantitative Data on Azo Dye Synthesis
The yield and properties of the resulting azo dyes are highly dependent on the coupling component used. The following table summarizes the synthesis of various azo dyes from chloroaniline precursors.
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) |
| 3-Chloro-4-fluoroaniline | 2-Naphthol | Red | 85-95 | 165-168 |
| 3-Chloroaniline | 2-Naphthol | Red-Orange | 82-92 | 159-162 |
| 4-Chloroaniline | 2-Naphthol | Orange | 87-97 | 151-154 |
| 3-Chloro-4-fluoroaniline | N,N-dimethylaniline | Orange | 88-96 | 155-159 |
| 3-Chloroaniline and 2,4-Dihydroxybenzophenone (1:2 molar ratio) | - | - | 100 | - |
| 3-Chloroaniline and 2,4-Dihydroxybenzophenone (1:3 molar ratio) | - | - | 100 | - |
| 3-Chloroaniline and 2,4-Dihydroxybenzophenone (3:2 molar ratio) | - | - | 100 | - |
Data compiled from various sources, including Benchchem and IJIRSET.[2][3][4]
Pigment Synthesis: The Case of Hansa Yellow G
4-Chloroaniline is also a precursor for the synthesis of monoazo pigments, such as Hansa Yellow G (Pigment Yellow 1). These pigments are widely used in paints, inks, and plastics.[5][6]
Protocol 2: Synthesis of a Monoazo Pigment (Hansa Yellow G Type)
This protocol provides a general procedure for the synthesis of a monoazo yellow pigment.
Materials:
-
4-Chloroaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Acetoacetanilide (B1666496) (coupling component)
-
Sodium hydroxide
-
Sodium acetate (B1210297)
-
Ice
-
Water
Procedure:
-
Diazotization: Prepare the diazonium salt of 4-chloroaniline as described in Protocol 1, Part A.
-
Coupling Component Preparation: In a separate vessel, dissolve acetoacetanilide in an aqueous sodium hydroxide solution.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the acetoacetanilide solution with constant stirring. Maintain the temperature below 10°C.
-
pH Adjustment: Adjust the pH of the reaction mixture to 4.5-5.5 using a sodium acetate solution to facilitate the coupling reaction.
-
Maturation: Stir the resulting pigment slurry for a period to allow for crystal growth and stabilization.
-
Isolation and Finishing: Filter the pigment, wash it thoroughly with water to remove soluble salts, and then dry it. The dried pigment may be further processed to achieve the desired particle size and application properties.
Toxicological Profile and Signaling Pathways
4-Chloroaniline and its hydrochloride salt are classified as toxic and are considered possibly carcinogenic to humans.[7] Understanding the mechanisms of its toxicity is crucial for ensuring safety in research and industrial settings.
Metabolic Activation and Oxidative Stress
The toxicity of 4-chloroaniline is closely linked to its metabolic activation. The primary metabolic pathways include C-hydroxylation and N-acetylation.[8] However, a critical pathway for its toxicity is N-oxidation, which is catalyzed by enzymes such as prostaglandin (B15479496) synthase and chloroperoxidase.[9][10][11] This process leads to the formation of reactive intermediates, including N-(4-chlorophenyl)hydroxylamine and 1-chloro-4-nitrosobenzene.[8][9]
These reactive metabolites can induce oxidative stress through the generation of reactive oxygen species (ROS).[10] ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction.[9][12]
Methemoglobinemia
A significant toxic effect of 4-chloroaniline exposure is methemoglobinemia.[13] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. The N-oxidized metabolites of 4-chloroaniline are potent oxidizing agents that can directly induce this transformation in red blood cells.[8] This leads to a functional anemia and cyanosis, a bluish discoloration of the skin and mucous membranes.[13]
Cellular Toxicity and Potential Carcinogenicity
Studies in aquatic organisms, such as zebrafish, have demonstrated the cellular toxicity of 4-chloroaniline. Exposure can lead to ultrastructural alterations in the liver and gills, including changes in mitochondria, endoplasmic reticulum, and lysosomes. These changes are indicative of cellular stress and dysfunction.[12]
The genotoxic potential of 4-chloroaniline has been a subject of investigation. While some tests have shown positive results for genotoxicity, the overall evidence is complex.[12] The National Toxicology Program has found clear evidence of carcinogenic activity in male rats, with an increased incidence of spleen sarcomas.[7] This has led to its classification as a substance that may cause cancer.[7] The exact signaling pathways leading to tumorigenesis are not fully elucidated but are thought to be related to chronic tissue injury and regenerative proliferation secondary to its toxic effects.
Visualizations
Caption: Experimental workflow for azo dye synthesis.
Caption: Metabolic activation and toxicity pathway of 4-chloroaniline.
References
- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Oxidation of 4-chloroaniline by prostaglandin synthase. Redox cycling of radical intermediate(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of para-chloroaniline, reactive oxygen species, and 1-chloro-4-nitrobenzene in high concentrations of chlorhexidine and in a mixture of chlorhexidine and calcium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of chloride peroxidase on 4-chloroaniline. N-oxidation and ring halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SU405382A1 - The method of obtaining the final form of the pigment yellow 4k - Google Patents [patents.google.com]
- 13. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 4-Chloroaniline Hydrochloride in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroaniline (B138754) hydrochloride, a salt of the aromatic amine 4-chloroaniline (PCA), serves as a critical building block in the synthesis of a diverse range of agrochemicals. Its utility stems from the reactive amino group and the chlorinated phenyl ring, which allow for its incorporation into complex molecular architectures with desired biocidal activities. This technical guide provides an in-depth examination of the role of 4-chloroaniline hydrochloride in the production of key pesticides and fungicides, detailing synthetic protocols, quantitative data, and the biochemical pathways of the resulting active ingredients.
This compound in Agrochemical Production
4-Chloroaniline and its hydrochloride salt are pivotal intermediates in the manufacturing of several classes of pesticides, including phenylurea herbicides and strobilurin and carboxamide fungicides.[1][2] The hydrochloride form is often preferred in industrial processes due to its increased stability and solubility in aqueous media.[3][4]
Synthesis of Key Agrochemicals
The following sections provide detailed experimental protocols for the synthesis of prominent agrochemicals derived from 4-chloroaniline.
Monolinuron (B160109) is a selective, systemic herbicide used to control broad-leaved weeds and annual grasses.[5] Its synthesis involves the reaction of a 4-chloroaniline-derived intermediate with dimethylamine (B145610).
Experimental Protocol: Synthesis of Monolinuron
The synthesis of monolinuron from 4-chloroaniline proceeds via a 4-chlorophenyl isocyanate intermediate.[6]
-
Formation of 4-Chlorophenyl Isocyanate: 4-chloroaniline is reacted with a phosgenating agent, such as triphosgene (B27547) (a safer alternative to phosgene (B1210022) gas), in an inert solvent like ethyl acetate. The reaction is typically carried out at a low temperature (0-5 °C) and then refluxed to ensure completion.[6]
-
Reaction with Dimethylamine: The resulting 4-chlorophenyl isocyanate is then treated with an aqueous solution of dimethylamine or by bubbling dimethylamine gas through the isocyanate solution in an inert solvent (e.g., diethyl ether, toluene). This exothermic reaction yields monuron (B1676734), which often precipitates as a white solid.[6]
-
Purification: The crude monuron is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization.[6]
Quantitative Data for Monolinuron Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Chloroaniline | [6] |
| Key Intermediate | 4-Chlorophenyl Isocyanate | [6] |
| Reagent for Urea Formation | Dimethylamine | [6] |
| Typical Yield | High (specific yield data not provided in the source) | [6] |
Anilofos (B1665504) is a selective herbicide used for the control of annual grasses and sedges in rice cultivation.[1] Its synthesis utilizes N-isopropyl-4-chloroaniline as a key intermediate.
Experimental Protocol: Synthesis of Anilofos
The synthesis of anilofos involves the condensation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with a salt of O,O-dimethyl phosphorodithioic acid.[7]
-
Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: This intermediate is synthesized by the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride.[7]
-
Condensation Reaction: To a solution of Ammonium O,O-dimethyl phosphorodithioate (B1214789) (0.55 mole) in water (200 ml), 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide (0.5 mole) is added, along with a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (0.2 g).[7]
-
Reaction Conditions: The reaction mixture is heated to 50°C and stirred for 5 hours. The progress of the reaction is monitored by HPLC.[7]
-
Isolation and Purification: Upon completion, the mixture is cooled to 5°C to allow for the precipitation of the anilofos product. The solid is then filtered, washed with water, and dried.[7]
Quantitative Data for Anilofos Synthesis
| Parameter | Value | Reference |
| Reactant 1 | 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide | [7] |
| Reactant 2 | Ammonium O,O-dimethyl phosphorodithioate | [7] |
| Catalyst | Tetrabutylammonium chloride | [7] |
| Reaction Temperature | 50°C | [7] |
| Reaction Time | 5 hours | [7] |
| Yield | 85.8 - 88.7% | [8] |
| Purity | 94.3 - 96.1% | [8] |
Pyraclostrobin (B128455) is a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi.[9] Its synthesis is a multi-step process where 4-chloroaniline is a precursor to a key intermediate, 4-chlorophenylhydrazine (B93024) hydrochloride.[10][11]
Experimental Protocol: Synthesis of Pyraclostrobin
The synthesis of pyraclostrobin involves the reaction of 1-(4-chlorophenyl)-1H-pyrazol-3-ol with methyl [2-(bromomethyl)phenyl]methoxycarbamate.[12][13]
-
Synthesis of 4-Chlorophenylhydrazine Hydrochloride: 4-chloroaniline is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then reduced, for example with sodium sulfite, to yield 4-chlorophenylhydrazine hydrochloride.[6]
-
Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol: 4-Chlorophenylhydrazine hydrochloride is reacted with acrylamide (B121943) in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is heated to 80°C for 6 hours. The intermediate pyrazolidinone is then oxidized, for example with air in the presence of ferric chloride, to yield 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[14]
-
Synthesis of Methyl [2-(bromomethyl)phenyl]methoxycarbamate: This intermediate is synthesized from o-xylene (B151617) through a series of reactions including bromination.[15]
-
Final Condensation: 1-(4-chlorophenyl)-1H-pyrazol-3-ol (0.12 mol) and methyl N-methoxy-N-(2-bromomethylphenyl) carbamate (B1207046) (0.1 mol) are reacted in acetone (B3395972) with potassium carbonate (0.15 mol) under reflux for 7 hours to yield pyraclostrobin.[13]
-
Purification: The product is isolated by filtration and can be purified by crystallization from methanol.[13]
Quantitative Data for Pyraclostrobin Synthesis
| Parameter | Value | Reference |
| Overall Yield | ~48% | [11] |
| Purity | >98.0% | [11] |
| Yield of 1-(4-chlorophenyl)-3-pyrazolol | 79.8% | [14] |
| Yield of final methylation step | 85 - 92.2% | [6] |
Boscalid (B143098) is a fungicide that acts as a succinate (B1194679) dehydrogenase inhibitor, disrupting the mitochondrial electron transport chain in fungi.[16][17] A key intermediate in its synthesis, 2-amino-4'-chlorobiphenyl, can be prepared from 4-chloroaniline.
Experimental Protocol: Synthesis of Boscalid
The synthesis of boscalid involves the acylation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.[8]
-
Synthesis of 2-amino-4'-chlorobiphenyl: 4-chloroaniline (p-chloroaniline, 0.03 mol) is subjected to a diazotization reaction with sodium nitrite (0.032-0.033 mol) in the presence of hydrochloric acid at 0-5°C to form a diazonium salt. This is followed by a Gomberg-Bachman reaction with aniline (B41778) under alkaline conditions to produce 2-amino-4'-chlorobiphenyl. The overall yield for this intermediate can reach 80% or higher.[18]
-
Synthesis of 2-chloronicotinoyl chloride: This acid chloride can be prepared from 2-chloronicotinic acid by reaction with a chlorinating agent like thionyl chloride.[1]
-
Final Acylation: 2-amino-4'-chlorobiphenyl is reacted with 2-chloronicotinoyl chloride in a suitable solvent system to yield boscalid.[8]
Quantitative Data for Boscalid Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | p-Chloroaniline | [18] |
| Key Intermediate | 2-amino-4'-chlorobiphenyl | [18] |
| Yield of Diazotization | 97.1 - 97.6% | [18] |
| Overall Yield of Intermediate | ≥ 80% | [18] |
Modes of Action and Signaling Pathways
The agrochemicals synthesized from this compound exhibit diverse modes of action, targeting critical biochemical pathways in the target organisms.
Monolinuron: Inhibition of Photosynthesis
Monolinuron belongs to the phenylurea class of herbicides and acts by inhibiting photosynthesis at photosystem II (PSII).[5] It binds to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species (ROS), ultimately causing cell death.[14]
Caption: Mode of action of the herbicide Monolinuron.
Anilofos: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Anilofos is an organophosphate herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][19] VLCFAs are essential components of cell membranes and cuticular waxes. By inhibiting their synthesis, anilofos disrupts cell division and growth, leading to the death of the weed.[1][20]
Caption: Mechanism of action for the herbicide Anilofos.
Pyraclostrobin: Inhibition of Mitochondrial Respiration and Induction of Apoptosis
Pyraclostrobin is a strobilurin fungicide that targets the mitochondrial respiratory chain.[9] It specifically inhibits complex III (the cytochrome bc1 complex), blocking electron transport and ATP synthesis.[21] This disruption of mitochondrial function leads to the generation of reactive oxygen species (ROS), which can trigger a signaling cascade involving the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in apoptosis (programmed cell death).[3]
Caption: Pyraclostrobin-induced apoptosis signaling pathway.
Boscalid: Inhibition of Succinate Dehydrogenase
Boscalid is a carboxamide fungicide that inhibits succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain.[16][17][22] By blocking the activity of SDH, boscalid disrupts the Krebs cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[16][22]
Caption: Mechanism of action for the fungicide Boscalid.
Conclusion
This compound is an indispensable precursor in the agrochemical industry, enabling the synthesis of a wide array of herbicides and fungicides with diverse modes of action. The synthetic pathways to these vital crop protection agents, while multi-stepped, are well-established and rely on the versatile reactivity of the 4-chloroaniline moiety. Understanding the detailed experimental protocols and the biochemical mechanisms of the final products is crucial for the continued development of effective and safe agrochemicals. The information presented in this guide provides a solid foundation for researchers and professionals working in this critical field.
References
- 1. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- 2. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]
- 3. Pyraclostrobin induces brain oxidative stress, apoptosis and inflammation through mitochondrial phosphorylation-induced ROS activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 5. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]
- 6. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 7. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 8. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. lookchem.com [lookchem.com]
- 11. Synthesis method of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 12. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 13. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 14. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 15. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]
- 16. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 19. chembk.com [chembk.com]
- 20. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicity of 4-chloroaniline (B138754) hydrochloride. The information is intended for professionals in research and drug development who may work with this chemical. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key toxicological studies are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Chemical and Physical Properties
4-Chloroaniline hydrochloride is the hydrochloride salt of 4-chloroaniline, an organochlorine compound. It typically appears as a white to off-white or pale yellow crystalline solid and is soluble in water.[1]
| Property | Value |
| CAS Number | 20265-96-7[2] |
| Molecular Formula | C₆H₇Cl₂N[2] |
| Molecular Weight | 164.03 g/mol [2] |
| Melting Point | 230°C (sublimes)[3] |
| Synonyms | p-Chloroaniline hydrochloride, 4-Chlorobenzenamine hydrochloride[1][2] |
Safety and Hazard Identification
This compound is classified as a hazardous substance with significant health and environmental risks.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[2][4]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[2][4]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (H400, H410).[2][4]
Signal Word: Danger[4]
Hazard Pictograms:
Handling and Personal Protective Equipment (PPE)
Due to its toxicity and carcinogenic potential, this compound must be handled with extreme caution in a controlled laboratory setting.[5]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Systems should be in place to prevent dust formation and accumulation.[6][7]
-
Emergency eyewash stations and safety showers must be readily accessible.[5]
Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber).[8]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Safe Handling Workflow
The following diagram outlines a safe handling workflow for this compound in a research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 4,4'-methylenebis(2-chloroaniline)--DNA adducts formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. nj.gov [nj.gov]
- 6. Formation of 4,4'-methylene-bis(2-chloroaniline)-DNA adducts in yeast expressing recombinant cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
Navigating the Stability and Storage of 4-Chloroaniline Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and storage conditions for 4-chloroaniline (B138754) hydrochloride, a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering critical data and protocols to ensure the compound's integrity and safety.
Core Chemical and Physical Properties
4-Chloroaniline hydrochloride (C₆H₆ClN·HCl) is the hydrochloride salt of 4-chloroaniline, appearing as a white to off-white or light brown crystalline solid.[1] Its salt form enhances its solubility in water.[1] Understanding its fundamental properties is the first step in ensuring its proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₂N (as hydrochloride) | [2] |
| Molecular Weight | 164.03 g/mol | [2][3] |
| Appearance | White to off-white, light brown, or pale yellow crystalline solid. | [1][4][5][6] |
| Melting Point | ~230°C (sublimates) | [2] |
| Boiling Point | 232°C (for free base) | [4] |
| Solubility | Soluble in water. Soluble in organic solvents like ethanol, methanol, and acetone. | [1][6] |
Stability Profile of this compound
This compound is generally stable under standard ambient and normal conditions.[4][7] However, its stability is significantly influenced by exposure to light, air, and moisture.
Key Stability Factors:
-
Light Sensitivity: The compound is known to be sensitive to light.[4][8] Prolonged exposure to light, including UV radiation and direct sunlight, can lead to degradation and discoloration, with the solid often darkening over time.[6][8]
-
Air Sensitivity: this compound is sensitive to air.[4] Contact with air can cause oxidation, leading to the darkening of the material.[6]
-
Moisture: The compound should be kept dry as moisture can affect its stability.[7]
-
Thermal Stability: While it has a high melting point, intense heating can lead to the formation of explosive mixtures with air.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, adherence to strict storage and handling protocols is mandatory.
| Condition | Recommendation | Source(s) |
| Container | Store in a tightly closed container. | [7][8] |
| Atmosphere | Store in a dry, well-ventilated place. | [7][8] |
| Temperature | Ambient room temperature. | [9] |
| Light Exposure | Protect from direct light, UV radiation, and sunlight. | [4][8] |
| Incompatible Materials | Separated from strong oxidants and food and feedstuffs. | [9] |
| Handling | Handle under a hood to avoid inhalation. Use personal protective equipment, including gloves, eye protection, and appropriate clothing.[5][7] Avoid raising dust.[5] |
Degradation Pathways
The degradation of 4-chloroaniline in aqueous solutions, particularly under oxidative stress, has been studied. One proposed pathway involves advanced oxidation processes (AOPs), which can be relevant for understanding its environmental fate and potential degradation products upon instability.
A study on the UV/TiO₂/H₂O₂ mediated degradation of 4-chloroaniline proposed three primary routes initiated by hydroxyl radical (•OH) attack.[10]
-
Amino Group Substitution: The •OH radical attacks the carbon bearing the amino group, leading to its substitution and the formation of 4-chlorophenol (B41353) (4-CP).[10]
-
Hydrogen Abstraction and Dimerization: An •OH radical abstracts a hydrogen atom from the amino group, forming an aniline (B41778) radical. This radical can then dimerize to form 4,4'-dichloroazobenzene (DCAB), which can be further oxidized to 4-chloronitrobenzene (4-NCB).[10]
-
Dehalogenation and Oxidation: A heterolytic mechanism leads to the release of HCl and the formation of aniline. The resulting aniline is then oxidized by •OH radicals to form 4-aminophenol (B1666318) (4-AP).[10]
These intermediates can undergo further hydroxylation and ring cleavage to form smaller carboxylic acids.[10]
References
- 1. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Procurement and Application of 4-Chloroaniline Hydrochloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-chloroaniline (B138754) hydrochloride, a key chemical intermediate in various research and development applications, with a particular focus on the pharmaceutical industry. This document details commercial sourcing, synthesis, quality control protocols, and its role as a building block in drug discovery.
Commercial Suppliers and Purchasing of 4-Chloroaniline Hydrochloride
For researchers and drug development professionals, sourcing high-purity this compound is critical for the reliability and reproducibility of experimental results. A variety of chemical suppliers offer this compound in different grades and quantities. Below is a comparative summary of major commercial suppliers.
Data Presentation: Commercial Supplier Overview
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 20265-96-7 | ≥98% | 5g, 25g, 100g |
| Thermo Scientific Chemicals | This compound | 20265-96-7 | 98% | 25g, 100g, 500g |
| TCI America | This compound | 20265-96-7 | >98.0% (T) | 25g, 500g |
| Santa Cruz Biotechnology | This compound | 20265-96-7 | - | 10g, 25g, 100g |
| Lab Pro Inc. | This compound | 20265-96-7 | Min. 98.0% | 25g, 500g |
| Aladdin Scientific | This compound | 20265-96-7 | min 98% | 100g |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. "T" in purity indicates titration.
Logical Relationship: The Procurement Workflow
The following diagram illustrates a typical workflow for procuring this compound for a research laboratory.
Caption: A typical procurement workflow for this compound.
Experimental Protocols
Detailed and validated experimental protocols are essential for the synthesis and quality control of this compound.
Synthesis of this compound from 4-Chloroaniline
This protocol describes the laboratory-scale synthesis of this compound from 4-chloroaniline.[1]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Dissolution: In a fume hood, dissolve 10.0 g of 4-chloroaniline in 100 mL of a suitable organic solvent, such as diethyl ether or ethanol, in a 250 mL Erlenmeyer flask.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 37%) dropwise to the cooled solution. The hydrochloride salt will begin to precipitate as a white solid.
-
Precipitation and Stirring: Continue the addition of hydrochloric acid until no further precipitation is observed. Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete reaction.
-
Filtration: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or excess acid.
-
Drying: Transfer the solid to a watch glass and dry in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Determine the melting point of the dried product and consider further characterization by spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.
Quality Control Analysis
The purity of this compound is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common analytical techniques for quality control.
2.2.1. HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound purity.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0). A typical gradient could be 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
2.2.2. GC-MS Method for Impurity Profiling
This protocol is suitable for identifying and quantifying volatile impurities. Note that for GC analysis, the hydrochloride salt is typically converted back to the free amine.
Methodology:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the this compound in a suitable solvent and neutralize with a base (e.g., sodium bicarbonate solution) to form the free 4-chloroaniline. Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and inject it into the GC-MS.
Role in Drug Development and Medicinal Chemistry
This compound is a versatile building block in the synthesis of a wide range of pharmaceutical compounds.[2][3] Its chemical structure allows for various modifications, making it a valuable scaffold in medicinal chemistry.
Signaling Pathway: Application in Drug Synthesis
The diagram below illustrates the role of 4-chloroaniline as a precursor in the synthesis of various classes of therapeutic agents.
Caption: The role of 4-Chloroaniline as a precursor in drug synthesis.
4-Chloroaniline and its derivatives are key intermediates in the production of various pharmaceuticals. For example, it is a precursor to the widely used antiseptic chlorhexidine. It is also utilized in the synthesis of certain benzodiazepine (B76468) drugs, which have anxiolytic properties.[3] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy or metabolic stability. Researchers in drug discovery often use chloroaniline derivatives as starting materials for creating libraries of novel compounds to be screened for biological activity against various therapeutic targets.
References
Methodological & Application
Application Note and Protocol: Diazotization of 4-Chloroaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diazotization of primary aromatic amines is a fundamental and widely utilized reaction in organic synthesis. This process converts arylamines into aryl diazonium salts, which are highly versatile intermediates.[1][2] The reaction is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid, at low temperatures.[1] 4-Chloroaniline (B138754) hydrochloride is a common starting material that, upon diazotization, yields 4-chlorobenzenediazonium chloride. This diazonium salt is a crucial precursor for the synthesis of a wide array of organic compounds, including azo dyes, aryl halides, and other substituted aromatic systems through reactions like Sandmeyer, Gomberg-Bachmann, and azo coupling.[3][4][5] The instability of diazonium salts necessitates that they are typically prepared in solution and used immediately in subsequent synthetic steps.
Reaction Principle
The diazotization reaction involves the nitrosation of the primary aromatic amine. In a strongly acidic medium (e.g., hydrochloric acid), sodium nitrite is converted to nitrous acid (HNO₂). The nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the 4-chloroaniline attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable 4-chlorobenzenediazonium chloride is formed, which remains in solution for subsequent use.
Experimental Protocol: Preparation of 4-Chlorobenzenediazonium Chloride
This protocol details the in-situ preparation of 4-chlorobenzenediazonium chloride from 4-chloroaniline.
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Magnetic stirrer with a cooling bath
-
Beaker or round-bottom flask
-
Dropping funnel
Procedure:
-
Preparation of the Amine Salt Solution: In a beaker or flask equipped with a magnetic stirrer, suspend the finely powdered 4-chloroaniline in a solution of hydrochloric acid and water.[6]
-
Cooling: Place the reaction vessel in an ice-salt bath and cool the suspension to a temperature between 0°C and 5°C with continuous stirring.[6] It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred suspension of 4-chloroaniline hydrochloride over a period of approximately 45 minutes.[6] Ensure the temperature of the reaction mixture does not rise above 5-10°C.[6][7]
-
Monitoring the Reaction: The completion of the diazotization can be monitored by testing a drop of the reaction mixture on starch-iodide paper. A positive test, indicated by the immediate formation of a blue-black color, signifies the presence of excess nitrous acid and the completion of the reaction.[7]
-
Final Product: The resulting pale-yellow solution contains the 4-chlorobenzenediazonium chloride.[6] This solution should be kept cold and used promptly for the subsequent synthetic step.
Data Presentation
The following tables summarize typical quantitative data for the diazotization of 4-chloroaniline.
Table 1: Reactant Quantities and Conditions
| Parameter | Value | Reference |
| 4-Chloroaniline | 5.65 g (0.044 mol) | [6] |
| Hydrochloric Acid (24% aq.) | 18 mL | [6] |
| Sodium Nitrite | 3.2 g (0.046 mol) | [6] |
| Sodium Nitrite Solvent | 7 mL Water | [6] |
| Reaction Temperature | 0–5°C | [6] |
| Addition Time | 45 minutes | [6] |
| Reaction pH | 1–2 | [7] |
Table 2: Example Application and Yield
| Subsequent Reaction | Product | Yield (%) | Reference |
| Reductive Arylation with 3-buten-2-one | 4-(4-chlorophenyl)butan-2-one | 65–75% | [6] |
| Sandmeyer Iodination | 1-Chloro-4-iodobenzene | ~95% | [3] |
Applications in Drug Development and Organic Synthesis
4-Chlorobenzenediazonium chloride is not an end product but a critical synthetic intermediate. Its utility stems from the excellent leaving group ability of the dinitrogen moiety (N₂).
-
Sandmeyer Reaction: This reaction allows for the introduction of halides (–Cl, –Br) or a cyano group (–CN) onto the aromatic ring by treating the diazonium salt solution with the corresponding copper(I) salt (CuCl, CuBr, or CuCN).[5] This is a cornerstone method for synthesizing aryl halides and nitriles.
-
Azo Coupling: In the presence of an electron-rich aromatic compound, such as phenols or anilines, the diazonium salt acts as an electrophile to form an azo compound (R-N=N-R'). This reaction is the basis for the synthesis of a vast range of azo dyes.[4]
-
Gomberg-Bachmann Reaction: This reaction is used to form biaryl compounds. The diazonium salt solution is treated with an aromatic compound (e.g., benzene) under basic conditions.[3]
-
Synthesis of Aryl Hydrazines: Reduction of the diazonium salt, for example with sodium sulfite, can yield the corresponding arylhydrazine, a valuable precursor in the synthesis of heterocyclic compounds like indoles (Fischer indole (B1671886) synthesis).[7]
Visualized Experimental Workflow
Caption: Workflow for the preparation and immediate use of 4-chlorobenzenediazonium chloride.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. How will you prepare chlorobenzene from benzene diazonium class 12 chemistry CBSE [vedantu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloroaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes constitute the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2] Their widespread use in industries such as textiles, leather, plastics, and paper stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by varying the precursor molecules.[3][4] Some azo compounds are also explored for their biological activity, including antimicrobial properties.[5]
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid).[6][7] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the stable azo dye.[10]
4-Chloroaniline (B138754) hydrochloride serves as a common and effective primary aromatic amine (diazo component) in this synthesis, leading to a range of brightly colored azo dyes with various industrial and research applications.[8][11]
Health and Safety Precautions
4-Chloroaniline is a hazardous chemical and must be handled with extreme caution.[12]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[13] It may cause an allergic skin reaction and is suspected of causing cancer.[13][14] It is also very toxic to aquatic life with long-lasting effects.[13] High-level exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[12]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., Tychem®).[12][15]
-
Avoid breathing dust and avoid contact with skin and eyes.[13][14]
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Storage & Disposal: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[12] Dispose of waste in accordance with local, state, and federal regulations.
General Reaction Pathway
The synthesis begins with the diazotization of 4-chloroaniline hydrochloride, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (e.g., 2-Naphthol) under alkaline conditions to yield the final azo dye.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis of Chlorhexidine from 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724) is a broad-spectrum biguanide (B1667054) antiseptic and disinfectant that is widely used in healthcare for its efficacy against a range of microorganisms. It is a key active pharmaceutical ingredient (API) in numerous products, including surgical scrubs, oral rinses, and wound dressings. The synthesis of chlorhexidine is a critical process for the pharmaceutical industry, and understanding its precursors and reaction pathways is essential for process optimization, impurity control, and the development of new formulations.
One of the key precursors in the industrial synthesis of chlorhexidine is 4-chloroaniline (B138754) hydrochloride. This document provides detailed application notes and experimental protocols for the synthesis of chlorhexidine, with a specific focus on the role of 4-chloroaniline hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this important API.
Synthesis Pathway Overview
The synthesis of chlorhexidine from this compound is typically a two-step process. The first step involves the synthesis of the intermediate, 1,6-bis(cyanoguanidino)hexane (BCGH), also known as hexamethylenebiscyanoguanidine. The second step is the reaction of BCGH with two equivalents of this compound to yield chlorhexidine.
Experimental Protocols
Protocol 1: Synthesis of 1,6-Bis(cyanoguanidino)hexane (BCGH)
This protocol is adapted from established industrial synthesis methods.
Materials:
-
Hydrochloric acid (gas or concentrated solution)
-
Sodium dicyanamide (B8802431)
-
Chlorhexidine base (as catalyst)
-
Isopropanol
Equipment:
-
Pressure reactor
-
Stirrer
-
Heating and cooling system
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a suitable pressure reactor, dissolve hexamethylenediamine in isopropanol.
-
While cooling, bubble gaseous hydrochloric acid through the solution until the desired molar equivalent is reached to form hexamethylenediamine dihydrochloride (B599025) in situ.
-
Add a catalytic amount of chlorhexidine base to the suspension.
-
Add sodium dicyanamide to the reaction mixture.
-
Seal the reactor and heat the mixture to 120 °C with stirring. The reaction will proceed under autogenous pressure (approximately 3-4 bar).
-
Maintain the reaction at 120 °C for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it with water to remove inorganic salts.
-
Dry the resulting 1,6-bis(cyanoguanidino)hexane under vacuum.
Protocol 2: Synthesis of Chlorhexidine from BCGH and this compound
This protocol outlines the final step in the synthesis of chlorhexidine.
Materials:
-
1,6-Bis(cyanoguanidino)hexane (BCGH) from Protocol 1
-
This compound
-
Ethylene (B1197577) glycol ethyl ether (or n-butanol)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,6-bis(cyanoguanidino)hexane and this compound.
-
Add ethylene glycol ethyl ether as the solvent.
-
Heat the mixture to a reflux temperature of 135-175 °C with constant stirring.[1]
-
Maintain the reflux for 2-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which will cause the chlorhexidine hydrochloride to precipitate.
-
Filter the crude product and wash it with a suitable solvent (e.g., water or a cold portion of the reaction solvent) to remove unreacted starting materials and by-products.
-
The crude chlorhexidine hydrochloride can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes quantitative data from various reported synthesis protocols.
| Parameter | Value | Reference |
| BCGH Synthesis | ||
| Molar Ratio (Hexamethylenediamine dihydrochloride : Sodium dicyanamide) | 1 : 2 | [1] |
| Reaction Temperature | 120 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Chlorhexidine Synthesis | ||
| Molar Ratio (BCGH : this compound) | 1 : 1.8 - 2.4 | [1] |
| Reaction Temperature | 135-175 °C | [1] |
| Reaction Time | 2-7 hours | [1] |
| Yield | Up to 84.7% | [1] |
| Purity | Up to 97% | [1] |
Visualizations
Chlorhexidine Synthesis Pathway
The following diagram illustrates the two-step synthesis of chlorhexidine from hexamethylenediamine and this compound.
Caption: Two-step synthesis of Chlorhexidine.
Experimental Workflow for Chlorhexidine Synthesis
This diagram outlines the general workflow for the laboratory synthesis of chlorhexidine.
Caption: Laboratory workflow for Chlorhexidine synthesis.
Conclusion
The synthesis of chlorhexidine using this compound as a key precursor is a well-established industrial process. By following detailed protocols and understanding the reaction parameters, researchers and drug development professionals can achieve high yields and purity of this essential antiseptic. The provided application notes, protocols, and visualizations serve as a valuable resource for the synthesis, optimization, and analysis of chlorhexidine. Careful control of reaction conditions and purification steps is crucial to minimize impurities and ensure the quality and safety of the final active pharmaceutical ingredient.
References
Application Notes and Protocols for the Reduction of 4-Nitrochlorobenzene to 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical reduction of 4-nitrochlorobenzene to 4-chloroaniline, a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The protocols outlined below are based on established laboratory methods, including catalytic hydrogenation and chemical reduction using iron in an acidic medium.
Introduction
The reduction of the nitro group in 4-nitrochlorobenzene to an amine is a fundamental transformation in organic synthesis. 4-Chloroaniline serves as a versatile building block in the pharmaceutical industry for the preparation of a range of therapeutic agents. The selection of the reduction method often depends on factors such as substrate sensitivity, desired yield, cost-effectiveness, and available laboratory equipment. This document details two reliable methods for this conversion.
Chemical Properties and Safety
4-Nitrochlorobenzene is a pale yellow solid and is classified as toxic.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. 4-Chloroaniline is also toxic and should be handled with similar precautions.
Experimental Protocols
Two primary methods for the reduction of 4-nitrochlorobenzene are presented: Catalytic Hydrogenation and Iron-Mediated Reduction.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This method employs Raney nickel as a catalyst for the hydrogenation of the nitro group. It is a highly efficient method that typically provides high yields of the desired product.
Materials:
-
4-Nitrochlorobenzene
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter paper
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, add 4-nitrochlorobenzene and ethanol.
-
Carefully add a catalytic amount of Raney nickel to the mixture.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 3.04–3.55 MPa).[3]
-
Heat the reaction mixture to 50–70°C while stirring vigorously.[3]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloroaniline.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Iron-Mediated Reduction in Acidic Medium
This classical method utilizes iron metal in the presence of an acid to reduce the nitro group. It is a cost-effective and reliable alternative to catalytic hydrogenation.[1][4][5]
Materials:
-
4-Nitrochlorobenzene
-
Iron filings
-
Hydrochloric acid
-
Ethanol (co-solvent)
-
Water
-
Sodium carbonate or sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrochlorobenzene, iron filings, ethanol, and water.[4]
-
Heat the mixture to approximately 60°C with stirring.[4]
-
Slowly add concentrated hydrochloric acid to the reaction mixture. An exothermic reaction will cause the temperature to rise. Maintain the reaction temperature between 80-90°C.[4]
-
Continue stirring the mixture at this temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Filter the mixture to remove the iron salts. Wash the solid residue with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloroaniline.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the described methods.
| Parameter | Catalytic Hydrogenation (Raney Ni) | Iron-Mediated Reduction |
| Reactant | 4-Nitrochlorobenzene | 4-Nitrochlorobenzene |
| Reducing Agent | Hydrogen Gas | Iron Filings |
| Catalyst/Promoter | Raney Nickel | Hydrochloric Acid |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | 50–70°C[3] | 80–90°C[4] |
| Pressure | 3.04–3.55 MPa[3] | Atmospheric |
| Typical Yield | High (e.g., >90%)[3] | Good to High |
| Work-up | Filtration, Evaporation | Neutralization, Filtration, Extraction, Evaporation |
| Purification | Recrystallization/Chromatography | Recrystallization/Chromatography |
Experimental Workflow and Chemical Transformation Diagrams
The following diagrams illustrate the logical flow of the experimental procedures and the overall chemical transformation.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Iron-Mediated Reduction.
Caption: Chemical Transformation.
References
- 1. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Convert Chlorobenzene to p−chloroaniline. - askIITians [askiitians.com]
Application Notes and Protocols for Monitoring 4-Chloroaniline Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Chloroaniline (B138754) hydrochloride. The protocols focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques for accurate quantification and reaction progress monitoring.
Introduction
4-Chloroaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Monitoring its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines robust analytical methods to track the consumption of 4-chloroaniline and the formation of products and byproducts. The primary analytical techniques discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both HPLC and GC-MS are powerful techniques for the analysis of 4-chloroaniline.[2] HPLC is well-suited for routine analysis of reaction mixtures, offering high resolution and sensitivity for quantifying non-volatile and thermally labile compounds.[3] GC-MS provides excellent selectivity and sensitivity, making it ideal for identifying and quantifying volatile compounds and for confirming the identity of reaction components.[4]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can effectively separate 4-chloroaniline from other reaction components. The method's versatility allows for its application in various reaction matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method for the analysis of 4-chloroaniline.[5] It is particularly useful for identifying unknown impurities and confirming the structure of reaction products. The use of a deuterated internal standard can ensure high accuracy and precision.[4]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods, providing a basis for method selection and validation.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [6] |
| Limit of Detection (LOD) | 0.02% | [7] |
| Limit of Quantitation (LOQ) | ~ 5 µg / Media | [8] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Precision (%RSD) | < 5% | [7] |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 200 µg/L | [9] |
| Limit of Detection (MDL) | See EPA Method 8131 | [3] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Recovery | 95 - 105% | [9] |
| Precision (%RSD) | < 15% | [10] |
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
This protocol describes a general procedure for monitoring the progress of a reaction involving this compound using RP-HPLC.
4.1.1. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)[11]
-
4-Chloroaniline standard
-
Reaction mixture aliquots
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
4.1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to adjust the pH to around 3.0.[12] For MS compatibility, replace phosphoric acid with formic acid.[11]
-
Flow Rate: 1.0 mL/min[12]
-
Injection Volume: 10 µL[12]
-
Column Temperature: 25 °C[12]
4.1.4. Sample Preparation
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4.1.5. Data Analysis
-
Generate a calibration curve by injecting standard solutions of 4-chloroaniline at different concentrations.
-
Inject the prepared samples from the reaction mixture.
-
Quantify the concentration of 4-chloroaniline in the reaction aliquots by comparing their peak areas to the calibration curve.
-
Plot the concentration of 4-chloroaniline versus time to monitor the reaction progress.
Protocol 2: Reaction Monitoring by GC-MS
This protocol provides a method for the quantitative analysis of 4-chloroaniline in a reaction mixture using GC-MS with an internal standard.
4.2.1. Reagents and Materials
-
Methylene (B1212753) chloride (pesticide grade)
-
Methanol (pesticide grade)
-
4-Chloroaniline (analytical standard)
-
4-Chloroaniline-d4 (internal standard)[4]
-
Anhydrous sodium sulfate
-
1 M Sodium hydroxide
4.2.2. Instrumentation
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
4.2.3. GC-MS Parameters
-
Injection Mode: Splitless[9]
-
Inlet Temperature: 250 °C[9]
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C, hold 5 min[9]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4.2.4. Sample Preparation (Liquid-Liquid Extraction)
-
Take a measured volume of the aqueous reaction mixture.
-
Add a known amount of the 4-chloroaniline-d4 internal standard.
-
Adjust the sample pH to >11 with 1 M sodium hydroxide.[4]
-
Extract the sample three times with methylene chloride.[4]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[4]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[4]
4.2.5. Data Analysis
-
Prepare calibration standards containing known concentrations of 4-chloroaniline and a constant concentration of the internal standard.
-
Analyze the calibration standards and samples by GC-MS.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of 4-chloroaniline in the reaction samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for monitoring reactions using HPLC.
Caption: Workflow for reaction monitoring using GC-MS.
References
- 1. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. scirp.org [scirp.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloroaniline Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroaniline (B138754) is a chemical intermediate used in the production of various products, including dyes, pesticides, and pharmaceuticals.[1] It can also be present as an impurity or a degradation product in pharmaceutical formulations, such as those containing chlorhexidine (B1668724).[2][3][4] Due to its potential toxicity, it is crucial to have reliable analytical methods to detect and quantify 4-chloroaniline and its related substances.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity and resolution for the separation of 4-chloroaniline from its isomers and other related compounds.[5]
This application note provides detailed protocols and methods for the HPLC analysis of 4-chloroaniline hydrochloride and its derivatives, intended for researchers, scientists, and professionals in drug development and quality control.
Experimental Protocols
This section details the methodologies for the HPLC analysis of 4-chloroaniline and its derivatives. Two common methods are presented, one utilizing a standard C18 column and another a Phenyl column for alternative selectivity.
Method 1: Reversed-Phase HPLC with a C18 Column
This is a widely applicable method for the separation of 4-chloroaniline and its positional isomers.
2.1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
For the analysis of isomers, prepare a mixed standard solution containing 4-chloroaniline, 2-chloroaniline, and 3-chloroaniline.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2.2. Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 5 µm, 4.6 x 150 mm or equivalent.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer. A common starting point is a 32:68 (v/v) ratio of acetonitrile to buffer.[6][7] The buffer can be prepared as a 0.05 M monobasic sodium phosphate solution containing 0.2% triethylamine, with the pH adjusted to 3.0 using phosphoric acid.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method 2: Reversed-Phase HPLC with a Phenyl Column
This method offers a different selectivity which can be beneficial for separating 4-chloroaniline from other degradation products.
2.1. Sample Preparation:
-
Follow the same sample preparation procedure as described in Method 1 (Section 2.1).
2.2. Chromatographic Conditions:
-
Column: Zorbax SB Phenyl, 3.5 µm, 4.6 x 75 mm or equivalent.[3]
-
Mobile Phase: A 35:65 (v/v) mixture of acetonitrile and a buffer solution. The buffer consists of 0.08 M sodium phosphate monobasic with 0.5% triethylamine, adjusted to pH 3.0 with 85% phosphoric acid.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 239 nm.[3]
-
Injection Volume: 10 µL.
Data Presentation
The following table summarizes typical quantitative data obtained from the HPLC analysis of 4-chloroaniline and its isomers using a C18 column.
| Compound | Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| 4-Chloroaniline | 12.7 | - | 12490 |
| 3-Chloroaniline | 18.6 | 12.3 | 22606 |
| 2-Chloroaniline | 22.7 | 7.7 | 24143 |
Data adapted from a USP method using a Purospher STAR RP-18 endcapped column.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analyzed compounds.
Caption: HPLC Experimental Workflow for 4-Chloroaniline Analysis.
Caption: Relationship of 4-Chloroaniline and its Derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Application Note: Quantitative Analysis of 4-Chloroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of 4-chloroaniline (B138754) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes comprehensive procedures for sample preparation from both aqueous and air matrices, detailed instrument parameters, and method validation data. The use of an internal standard ensures high accuracy and precision, making this method suitable for environmental monitoring, occupational safety assessment, and quality control in industrial processes.
Introduction
4-Chloroaniline is an aromatic amine used as an intermediate in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are necessary for its detection and quantification.[1] Gas chromatography coupled with mass spectrometry (GC-MS) provides excellent selectivity and sensitivity for the analysis of 4-chloroaniline.[1] This document provides a detailed protocol for the determination of 4-chloroaniline in environmental samples.
Data Presentation
Quantitative data for the GC-MS analysis of 4-chloroaniline is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Value | Reference |
| Retention Time (RT) | Instrument Dependent | N/A |
| Quantitation Ions (m/z) | 127 (Quantifier), 92, 65 (Qualifiers) | [2] |
| Internal Standard (ISTD) | 4-Chloroaniline-d4 | [1][2] |
| ISTD Quantitation Ions (m/z) | 131, 133 | [2] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.0037 mg/m³ (air) | [4] |
| Linearity Range | 40 - 400 µg/L (water) | [5] |
| Recovery | Mean recovery of 99.9% (air) | [4] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and GC-MS analysis.
1. Sample Preparation
Two primary methods are presented for different sample matrices: liquid-liquid extraction for aqueous samples and filter-based collection for air samples.
1.1. Aqueous Samples (Liquid-Liquid Extraction - adapted from EPA Method 3510) [1]
-
Reagents and Materials:
-
4-Chloroaniline (analytical standard)
-
4-Chloroaniline-d4 (internal standard)
-
Methanol (pesticide grade)
-
Methylene (B1212753) chloride (pesticide grade)
-
Anhydrous sodium sulfate
-
1 M Sodium hydroxide
-
Organic-free reagent water
-
Standard laboratory glassware (e.g., 2 L separatory funnel)
-
-
Procedure:
-
To a 1-liter aqueous sample, add a known amount of 4-chloroaniline-d4 internal standard.[1]
-
Adjust the sample pH to >11 with 1 M sodium hydroxide.[1]
-
Transfer the sample to a 2-liter separatory funnel.[1]
-
Add 60 mL of methylene chloride and shake for 2 minutes, venting periodically.[1]
-
Allow the layers to separate for at least 10 minutes and drain the organic (bottom) layer into a collection flask.[1]
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all extracts.[1]
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.[1]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
-
1.2. Air Samples (Filter-Based Collection) [4]
-
Reagents and Materials:
-
Acid-impregnated glass fiber filters
-
Sampling pump and filter cassette
-
Desorption solution (specified in the reference method)
-
p-Propylaniline (Internal Standard)
-
Sample vials
-
-
Procedure:
-
Draw a defined volume of air (e.g., 240 L at 1 L/min) through two acid-impregnated glass fiber filters using a sampling pump.[4]
-
After sampling, place both filters into a single 5 mL sample vial.[4]
-
Add 4 mL of the desorption solution, seal the vial, and shake for 30 minutes.[4]
-
Transfer approximately 1 mL of the solution into an autosampler vial for GC-MS analysis.[4]
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are a recommended starting point and should be optimized for the specific instrument in use.
-
Gas Chromatograph (GC)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with SE-54 or equivalent.[5]
-
Inlet: Splitless injection.
-
Inlet Temperature: 250°C.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 3°C/min to 150°C.
-
Ramp: 10°C/min to 280°C.[3]
-
-
-
Mass Spectrometer (MS)
3. Calibration
Prepare a series of calibration standards of 4-chloroaniline in a clean solvent or blank matrix extract. Spike each calibration standard and all samples with the same known concentration of the 4-chloroaniline-d4 internal standard.[2] Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of 4-chloroaniline.
Caption: Logic of quantification using an internal standard.
References
Application Notes: Protocol for N-Alkylation of 4-Chloroaniline Hydrochloride
Introduction
The N-alkylation of anilines, particularly halogenated anilines like 4-chloroaniline (B138754), is a cornerstone of modern organic synthesis.[1][2] This transformation is crucial for creating secondary and tertiary amines, which are prevalent structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The presence of the chlorine atom on the aniline (B41778) ring provides a valuable synthetic handle for further modifications, such as cross-coupling reactions.[1]
These application notes provide detailed protocols for the N-alkylation of 4-chloroaniline, focusing on two widely applicable methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. When starting with 4-chloroaniline hydrochloride, the addition of a base is required to liberate the free, nucleophilic amine for the reaction to proceed.
General Reaction Scheme

Figure 1. General scheme for the N-alkylation of 4-chloroaniline to form a secondary amine.
Data Presentation
The following table summarizes quantitative data from various N-alkylation methods applied to 4-chloroaniline and similar substrates, showcasing the versatility and efficiency of different approaches.
| Entry | Amine Substrate | Alkylating Agent | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroaniline | Benzyl alcohol | NHC-Ir(III) complex (1 mol%), KOtBu | - (neat) | 120 | 24 | 80 | [2] |
| 2 | 4-Chloroaniline | 4-Hydroxybutan-2-one | NH₄Br (20 mol%) | Hexane | RT | 12 | 98 | [3] |
| 3 | 4-Chloroaniline | Triethyl orthoformate | - | - (neat) | 175 | 1 | 87-92 | [4] |
| 4 | Aniline | Benzyl alcohol | Fe(ClO₄)₃/SiO₂ (0.34 mmol) | - (neat) | 60 | - | ~95 | [5] |
Experimental Protocols
Safety Note: 4-Chloroaniline is very toxic, a possible carcinogen, and readily absorbed through the skin.[6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Alkylating agents can be hazardous and should be handled with care.[8]
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the N-alkylation of 4-chloroaniline with benzaldehyde (B42025) via reductive amination using sodium triacetoxyborohydride (B8407120). This method is known for its mild conditions and broad substrate scope, working well for electron-deficient anilines.[9][10][11]
Materials:
-
This compound (1.0 mmol, 164.03 g/mol )
-
Triethylamine (B128534) (TEA) (1.1 mmol, 101.19 g/mol , d=0.726 g/mL)
-
Benzaldehyde (1.0 mmol, 106.12 g/mol , d=1.044 g/mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 211.94 g/mol )
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the solvent (10 mL).
-
Add triethylamine (1.1 mmol) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and form the free aniline.
-
Add benzaldehyde (1.0 mmol) to the mixture. Stir for 30 minutes to allow for the formation of the imine intermediate.[12]
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in portions. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-benzyl-4-chloroaniline.
Protocol 2: Direct Alkylation with an Alkylating Agent
This protocol is adapted from a procedure in Organic Syntheses and describes the N-ethylation of 4-chloroaniline.[4] Direct alkylation with reagents like alkyl halides is a classical method for forming C-N bonds.[8]
Materials:
-
4-Chloroaniline (1.0 equiv, e.g., 0.4 mol, 51.0 g)
-
Triethyl orthoformate (1.5 equiv, e.g., 0.6 mol, 89.0 g)
-
15% aqueous potassium hydroxide (B78521) (KOH) solution
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Calcium chloride (CaCl₂)
-
Distillation apparatus (e.g., Claisen flask)
Procedure:
-
In a round-bottom flask equipped with a distillation head and condenser, combine 4-chloroaniline (1.0 equiv) and triethyl orthoformate (1.5 equiv).[4]
-
Heat the mixture in an oil bath. When the bath temperature reaches 115-120 °C, the reaction will begin to boil, and ethanol (B145695) will start to distill.[4]
-
Over approximately 1 hour, gradually raise the bath temperature to about 175 °C to maintain a steady distillation of ethanol.[4]
-
After the ethanol distillation ceases, heat the mixture under reflux for 1 hour.[4]
-
Cool the reaction mixture to room temperature. Neutralize and then make the solution basic with a 15% KOH solution.[4]
-
Separate the lower organic layer containing the product. Saturate the aqueous layer with K₂CO₃ and extract with diethyl ether (2 x 200 mL for a 0.4 mol scale).[4]
-
Combine the initial product layer with the ether extracts. Wash with water (2 x 100 mL) and dry the organic solution over anhydrous CaCl₂.[4]
-
Remove the ether by distillation. Purify the residue by vacuum distillation to collect the N-ethyl-4-chloroaniline product (boiling point: 108–110 °C at 5 mm Hg).[4] The expected yield is 87-92%.[4]
Visualizations
The following diagrams illustrate the general experimental workflow and the specific chemical pathway for reductive amination.
Caption: General experimental workflow for N-alkylation.
Caption: Key steps in the reductive amination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 7. 4-Chloroaniline CAS 106-47-8 | 802613 [merckmillipore.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes: 4-Chloroaniline Hydrochloride in Pesticide Synthesis
Introduction
4-Chloroaniline (B138754) (PCA), and its more water-soluble hydrochloride salt, is a critical aromatic amine intermediate in the chemical industry.[1] With the chemical formula C₆H₆ClN, it serves as a foundational building block for a diverse range of commercial products, including azo dyes, pharmaceuticals, cosmetics, and, most significantly, a variety of agricultural chemicals.[1][2] In 1988, approximately 65% of the global production of PCA was directed towards the synthesis of pesticides.[2] Its utility in this sector stems from the reactivity of the aniline (B41778) functional group, which allows for the construction of more complex molecules with desired biocidal activity. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the synthesis of pesticides using 4-chloroaniline hydrochloride.
Applications in Pesticide Synthesis
4-Chloroaniline is a precursor to several classes of pesticides, leveraging its structure to form the backbone of active ingredients.
-
Urea Herbicides: PCA is a key intermediate in the production of phenylurea herbicides such as monolinuron, monuron, and diflubenzuron.[2] The synthesis typically involves the reaction of the aniline amine group with an isocyanate.
-
Insecticides: It is used in the manufacturing of insecticides like anilofos (B1665504) and chlorphthalim.[3]
-
Fungicides: PCA is a starting material for the synthesis of important fungicides, including pyraclostrobin (B128455) and boscalid (B143098) (via the intermediate 4'-chloro-2-aminobiphenyl).[3][4]
-
Plant Growth Regulators: The plant growth regulator Inabenfide is also synthesized using a 4-chloroaniline intermediate.[1]
The following diagram illustrates the general workflow for utilizing 4-chloroaniline in the synthesis of various pesticide classes.
Caption: General workflow from 4-Chloroaniline to pesticide classes.
Experimental Protocols
This section details the synthesis of key pesticide intermediates starting from 4-chloroaniline (PCA).
Protocol 1: Synthesis of 4-chlorophenylhydrazine (B93024) hydrochloride
4-chlorophenylhydrazine hydrochloride is a valuable intermediate for various pharmaceutical and agrochemical products.[5] The synthesis involves a two-step process: diazotization of 4-chloroaniline followed by reduction.
Reaction Pathway:
Caption: Synthesis of 4-chlorophenylhydrazine hydrochloride from 4-chloroaniline.
Methodology:
Step 1: Diazotization Reaction [5]
-
To a reaction vessel, add 38.7 kg of 4-chloroaniline and 82 kg of water.
-
Begin stirring and slowly add 109 kg of hydrochloric acid.
-
Heat the mixture to 60°C until the this compound salt is completely dissolved.
-
Cool the reaction mixture to a temperature between 5-10°C. Fine crystals of the hydrochloride salt may be observed.
-
Slowly add a 20% aqueous solution of sodium nitrite (B80452) dropwise. Monitor the reaction with starch-iodide paper; the endpoint is reached when the paper turns blue.
-
Maintain the temperature and pH (1-2) for 1 hour to ensure the reaction goes to completion.
Step 2: Reduction and Acidification [5]
-
In a separate tank at room temperature, prepare a solution of the reducing agent (e.g., 220 kg of ammonium (B1175870) sulfite (B76179) aqueous solution).
-
Add the diazonium salt solution prepared in Step 1 dropwise to the reducing agent solution.
-
Heat the mixture to 50-60°C and maintain this temperature for 3-4 hours.
-
Following the reduction, add a 20% hydrochloric acid solution dropwise while maintaining the temperature at 50-70°C.
-
Hold the temperature for 1-2 hours to facilitate hydrolysis and product formation.
-
Cool the mixture to induce crystallization.
-
Filter the resulting solid, wash with water, and dry to obtain the final product, 4-chlorophenylhydrazine hydrochloride.
Quantitative Data:
The following table summarizes the reactant quantities for the diazotization step as described in the patent literature.[5]
| Reactant | Mass / Volume | Moles (approx.) | Role |
| 4-Chloroaniline | 38.7 kg | 303.4 mol | Starting Material |
| Water | 82 kg | - | Solvent |
| Hydrochloric Acid | 109 kg | - | Acid Catalyst |
| Sodium Nitrite (20% aq.) | Varies | >303.4 mol | Diazotizing Agent |
Protocol 2: Synthesis of 4'-chloro-2-aminobiphenyl (Intermediate for Boscalid)
This intermediate is synthesized via a Gomberg-Bachmann reaction, which involves the coupling of a diazonium salt with an aromatic compound.[4]
Reaction Pathway:
Caption: Synthesis of a key Boscalid intermediate from 4-chloroaniline.
Methodology:
Step 1: Diazotization Reaction [4]
-
In a 250 mL four-neck flask, add 4-chloroaniline (3.86 g, 0.03 mol), water (6 g), and hydrochloric acid (10-15 mL).
-
Heat the mixture to 50-70°C to dissolve the solids, then cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite (e.g., 2.2 g, 0.032 mol) dropwise.
-
Allow the reaction to proceed for approximately 2 hours to form the diazonium salt. The yield of this step is typically high (>97%).
Step 2: Gomberg-Bachmann Reaction [4]
-
In a separate vessel under an inert atmosphere (e.g., nitrogen), prepare an alkaline solution (e.g., 25 mL of 8 mol/L sodium hydroxide) and cool it to between -18°C and -13°C.
-
Add the diazonium salt solution from Step 1 dropwise to the cold alkaline solution to prepare the alkali liquor of the diazonium salt.
-
This alkaline diazonium solution is then reacted with aniline in a suitable solvent (such as water, THF, or DMF) to synthesize 4'-chloro-2-aminobiphenyl.
-
After the reaction, the product can be precipitated as its hydrochloride salt by bubbling hydrochloric acid gas through the solution.
-
The product is purified by recrystallization. The total yield can reach 80% or higher with the recycling of the mother liquor.
Quantitative Data Summary for Diazotization:
The table below presents data from several experimental runs for the diazotization step, showing slight variations in reagent quantities.[4]
| Experiment | 4-Chloroaniline (g) | Water (g) | HCl (mL) | Sodium Nitrite (g) | Diazotization Yield (%) |
| 1 | 3.86 | 6.0 | 10 | 2.20 | 97.2 |
| 2 | 3.86 | 6.5 | 15 | 2.26 | 97.1 |
| 3 | 3.86 | 5.8 | 12 | 2.26 | 97.5 |
| 4 | 3.86 | 6.0 | 13 | 2.24 | 97.6 |
Safety and Handling
4-Chloroaniline and its hydrochloride salt are hazardous substances that must be handled with appropriate safety precautions.
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[6][7]
-
Carcinogenicity: 4-Chloroaniline is classified as a substance that may cause cancer.[3][6]
-
Skin Sensitization: It may cause an allergic skin reaction.[6]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[6]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation or when handling powder, wear a suitable respiratory mask.[6]
Handling and Storage:
-
Obtain special instructions before use.[6]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Store in a tightly closed container in a well-ventilated area.[6]
-
Incompatible with strong oxidizing agents, acids, acid chlorides, and nitrous acid.[1]
-
Spills should be cleaned up using inert absorbent materials (e.g., clay, diatomaceous earth) and placed in suitable containers for disposal.[6]
References
- 1. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 2. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 4. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 5. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 4-Chloroaniline for synthesis 106-47-8 [sigmaaldrich.com]
Application Notes: 4-Chloroaniline Hydrochloride as a Versatile Starting Material in Organic Synthesis
Introduction
4-Chloroaniline (B138754) hydrochloride (CAS: 20265-96-7) is the hydrochloride salt of 4-chloroaniline, an organochlorine compound with the formula ClC₆H₄NH₂.[1][2][3] It typically presents as a white to off-white crystalline solid and is soluble in water.[1] This compound is a pivotal intermediate and starting material in the synthesis of a wide array of organic molecules. Its utility spans across the production of dyes, pharmaceuticals, and agrochemicals, making it a crucial building block for researchers, chemists, and drug development professionals.[1][2][4][5] The preparation of 4-chloroaniline itself is typically achieved through the reduction of 4-nitrochlorobenzene.[2][6] This document provides detailed application notes and experimental protocols for its use in key synthetic transformations.
Application Note 1: Synthesis of Azo Dyes
4-Chloroaniline hydrochloride is a primary precursor in the manufacturing of azo dyes. The synthesis involves a two-step process: the diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[7][8][9]
The general workflow for this process involves the conversion of 4-chloroaniline into a diazonium salt, which is then reacted with a coupling component to form the final dye product.
Experimental Protocol: Synthesis of an Azo Dye from 4-Chloroaniline
This protocol details the synthesis of an azo dye via the diazotization of 4-chloroaniline and subsequent coupling with 2-naphthol.[7][9]
Part 1: Diazotization of 4-Chloroaniline
-
Preparation: In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.[7]
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath while stirring continuously. Fine crystals of this compound may become visible.[7][10]
-
Nitrite Addition: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.[7]
-
Reaction: Add the sodium nitrite solution dropwise to the cold this compound suspension over 10-15 minutes. Critically, maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[7][8]
-
Completion: Stir the mixture for an additional 15 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. Keep this solution cold for the next step.[7]
Part 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution.[9]
-
Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.[9]
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[7][9]
-
Completion: Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.[7]
-
Isolation: Collect the crude dye by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.[7]
-
Purification & Drying: Recrystallize the crude product from a suitable solvent like an ethanol-water mixture. Dry the purified final product in a vacuum oven at 60-70 °C.[7]
Representative Data for Azo Dyes
| Starting Amine | Coupling Agent | Color | Yield (%) | Melting Point (°C) |
| 4-Chloroaniline | 2-Naphthol | Orange | 87-97 | 151-154 |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | - | ~100 | - |
Data is representative for similar azo dye structures and reaction conditions.[9][11]
Application Note 2: Synthesis of Pharmaceuticals
This compound is a key building block for numerous Active Pharmaceutical Ingredients (APIs) and their intermediates.[4][12] Notable examples include the widely used antiseptic chlorhexidine (B1668724) and historical analgesics like phenacetin.[2][4]
A. Synthesis of Chlorhexidine
Chlorhexidine is a broad-spectrum antimicrobial biguanide (B1667054) used as a topical antiseptic and disinfectant.[2] Its synthesis involves the reaction of this compound with hexamethylenebiscyanoguanidine.[13][14]
This protocol describes a single-step synthesis of a chlorhexidine compound.[14]
-
Reaction Setup: In a suitable reactor, combine hexamethylene-dicyanoguanidine and this compound in a molar ratio between 1:1.8 and 1:2.4.[14]
-
Solvent Addition: Add glycol ether or n-butanol as the solvent.[14]
-
Reflux: Heat the mixture to reflux at a temperature between 135 °C and 175 °C for 2 to 7 hours.[14]
-
Isolation: After the reaction is complete, allow the solution to stand. The product will precipitate.[14]
-
Purification: Collect the white solid via suction filtration and wash it with water. Further purification can be performed to yield the final chlorhexidine compound.[14]
| Parameter | Value | Reference |
| Molar Ratio (Hexamethylene-dicyanoguanidine : 4-Chloroaniline HCl) | 1 : 1.8 to 1 : 2.4 | [14] |
| Reaction Temperature | 135 - 175 °C | [14] |
| Reaction Time | 2 - 7 hours | [14] |
| Final Product Yield | up to 84.7% | [14] |
| Final Product Purity | up to 97% | [14] |
B. Synthesis of 4-Chlorophenylhydrazine (B93024) Hydrochloride
4-Chlorophenylhydrazine hydrochloride is another important intermediate for pharmaceuticals and pesticides, synthesized from 4-chloroaniline.[10] The process involves diazotization followed by a reduction step.
This protocol is based on a patented preparation method.[10]
-
Diazotization:
-
Place 38.7 kg of 4-chloroaniline into 82 kg of water with stirring.
-
Add 109 kg of hydrochloric acid solution. Heat to 60 °C until the salt is fully dissolved, then cool to 5-10 °C.
-
Dropwise add a 20% aqueous solution of sodium nitrite to generate the diazonium salt.[10]
-
-
Reduction:
-
At room temperature, add an ammonium (B1175870) sulfite (B76179) aqueous solution dropwise to the diazonium salt solution.
-
Heat the mixture to 50-60 °C and maintain this temperature for 3-4 hours.[10]
-
-
Acidification and Isolation:
-
At 50-70 °C, add a 20% hydrochloric acid solution dropwise and hold for 1-2 hours.
-
Cool the solution to induce crystallization.
-
Filter, wash, and dry the product to obtain 4-chlorophenylhydrazine hydrochloride.[10]
-
Application Note 3: Synthesis of Agrochemicals
4-Chloroaniline serves as a precursor in the manufacture of various pesticides, including herbicides and insecticides.[1][2] It is a key intermediate for compounds such as anilofos, monolinuron, chlorphthalim, and the widely used antimicrobial chlorhexidine.[2] The synthesis pathways for these complex molecules often begin with functionalization of the 4-chloroaniline core.
Safety and Handling
4-Chloroaniline and its hydrochloride salt are toxic compounds that must be handled with care.[1][15]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] It may cause an allergic skin reaction and is suspected of causing cancer.[16][17] It is also very toxic to aquatic life with long-lasting effects.[15][17]
-
Precautions: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][16] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[16]
-
First Aid: In case of contact with skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately. If inhaled, move the person to fresh air.[16]
References
- 1. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-chloroanilinium chloride [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. haihangchem.com [haihangchem.com]
- 6. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. ijirset.com [ijirset.com]
- 12. nbinno.com [nbinno.com]
- 13. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]
- 14. CN102993056A - Preparation method of chlorhexidine compound - Google Patents [patents.google.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. lobachemie.com [lobachemie.com]
- 17. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Laboratory Scale Preparation of 4-Chlorophenylhydrazine Hydrochloride
Introduction
4-Chlorophenylhydrazine (B93024) hydrochloride (CAS No. 1073-70-7) is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] It serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, such as pyrazole (B372694) derivatives, which exhibit a range of biological activities and are used in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1] This compound, with the molecular formula C6H8Cl2N2 and a molecular weight of 179.05, typically appears as a white to pink crystalline powder.[1] Its utility also extends to the production of dyes and other specialty chemicals.[1]
The synthesis of 4-chlorophenylhydrazine hydrochloride is most commonly achieved through the diazotization of 4-chloroaniline (B138754), followed by a reduction step.[1][3][4] Various reducing agents can be employed in the second step, including sodium sulfite (B76179), ammonium (B1175870) sulfite, stannous chloride, or catalytic hydrogenation.[1][3][4][5] The choice of reducing agent can influence the reaction conditions, yield, purity, and overall environmental impact of the synthesis.[5][6] Traditional methods have been noted to be complex and can produce difficult-to-handle by-products.[5] Newer methods, such as those employing catalytic hydrogenation, aim to simplify the process, increase yield and purity, and improve the environmental footprint.[5]
This document provides detailed protocols for two common laboratory-scale methods for the preparation of 4-chlorophenylhydrazine hydrochloride: one utilizing a traditional reducing agent, sodium sulfite, and a more modern approach using catalytic hydrogenation.
Experimental Protocols
Method 1: Diazotization of 4-Chloroaniline and Reduction with Sodium Sulfite
This protocol is adapted from established methods involving diazotization followed by sulfite reduction.[1][3]
Step 1: Diazotization of 4-Chloroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-chloroaniline in water and concentrated hydrochloric acid.
-
Cool the stirred suspension to a temperature between 0 and 5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The completion of the reaction can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of sodium sulfite in water.
-
Cool the sodium sulfite solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred sodium sulfite solution. The temperature should be maintained at a low level during this addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-70 °C for 1-4 hours.[3][6]
Step 3: Hydrolysis and Isolation
-
After the reduction is complete, acidify the reaction mixture by the dropwise addition of a hydrochloric acid solution (e.g., 20%) while maintaining the temperature at 50-70 °C.[3][6]
-
Keep the mixture at this temperature for an additional 1-2 hours to facilitate the hydrolysis of the intermediate.[3][6]
-
Cool the mixture in an ice bath to induce crystallization of the 4-chlorophenylhydrazine hydrochloride.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 55-100 °C) to obtain the final product.[5][7]
Method 2: Diazotization of 4-Chloroaniline and Catalytic Hydrogenation
This protocol is based on a modern, high-yield synthesis method.[5]
Step 1: Diazotization of 4-Chloroaniline
-
In a suitable reaction vessel, mix 15g of p-chloroaniline, 30g of 15% concentrated hydrochloric acid, and 45g of water.[5]
-
Cool the mixture to -5 °C.[5]
-
Slowly add 22.5g of a 20% sodium nitrite solution over 30 minutes, maintaining the temperature at -5 °C.[5]
-
After the addition is complete, allow the reaction to proceed for an additional 24 minutes (0.4 hours) to obtain the diazonium salt solution (Substance A).[5]
Step 2: Catalytic Hydrogenation
-
Transfer the diazonium salt solution (Substance A) to a hydrogenation reactor.
-
Add a 2% ruthenium on charcoal catalyst. The mass ratio of the catalyst to the initial p-chloroaniline should be 0.05:1.[5]
-
Purge the reactor twice with nitrogen and then twice with hydrogen.[5]
-
Pressurize the reactor with hydrogen gas to 0.5 MPa.[5]
-
Heat the reaction mixture to 25 °C and maintain these conditions for 3 hours.[5]
Step 3: Isolation
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Dry the filtrate at 100 °C to obtain the 4-chlorophenylhydrazine hydrochloride product.[5] This method is reported to have a yield of 96.1% and a purity of 99.5%.[5]
Data Presentation
| Parameter | 4-Chloroaniline | Sodium Nitrite | Hydrochloric Acid | Sodium Sulfite | 4-Chlorophenylhydrazine Hydrochloride |
| Molar Mass ( g/mol ) | 127.57 | 69.00 | 36.46 | 126.04 | 179.05 |
| Appearance | White to light tan solid | White to yellowish crystalline solid | Colorless fuming liquid | White crystalline powder | White to pink crystalline powder[1] |
| Melting Point (°C) | 69-72 | 271 | -26 | Decomposes | 216 (decomposes)[1] |
| Boiling Point (°C) | 232 | Decomposes | 110 | Decomposes | Not applicable |
| Solubility | Slightly soluble in water | Soluble in water | Miscible with water | Soluble in water | Soluble in hot water and methanol[1] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-chlorophenylhydrazine hydrochloride.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloroaniline Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloroaniline (B138754) hydrochloride synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-chloroaniline and its subsequent conversion to the hydrochloride salt. The primary route involves the reduction of 4-chloronitrobenzene.[1]
Q1: Why is my yield of 4-chloroaniline unexpectedly low?
A1: Low yields can stem from several factors related to the reduction of 4-chloronitrobenzene:
-
Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time if starting material is still present.[2]
-
Catalyst Inactivity: The catalyst (e.g., Raney Nickel, Pt/C) may be of poor quality, deactivated, or poisoned by impurities in the starting material or solvent.[3] Using a fresh, high-quality catalyst is crucial. The typical dosage for Raney Nickel is 2-5% of the substrate's weight.[4]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for an efficient reaction rate. The optimal range for catalytic hydrogenation is typically between 50-80°C.[4][5][6]
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down or stall the reaction. Ensure your system is leak-free and maintained at the recommended pressure, often between 0.05-3.55 MPa.[4][5]
-
-
Poor Agitation: Inadequate stirring prevents efficient mixing of the substrate, catalyst, and hydrogen, which is critical for a successful heterogeneous catalytic reaction.[3]
-
Loss During Workup: The product can be lost during extraction and purification steps. Ensure efficient extraction with a suitable organic solvent and minimize transfers.
Q2: My final product is discolored or impure. What are the likely byproducts and how can I minimize them?
A2: Impurities are a common cause of low yield and poor product quality. Key potential byproducts include:
-
Incomplete Reduction Products: If the reduction is not complete, intermediates like 4-chloronitrosobenzene (B1211902) and N-(4-chlorophenyl)hydroxylamine can remain. These can further react to form colored impurities such as 4,4'-dichloroazoxybenzene (B1593958) and 4,4'-dichloroazobenzene.[3][6]
-
Solution: Ensure the reaction goes to completion by using an active catalyst and allowing for sufficient reaction time.
-
-
Dehalogenation Products: During catalytic hydrogenation, the chlorine atom can be removed, leading to the formation of aniline.
-
Solution: Employ milder reaction conditions (lower temperature and pressure) or use a more selective catalyst to mitigate this side reaction.[3]
-
-
Starting Material: Unreacted 4-chloronitrobenzene may remain in the product.
-
Solution: Monitor the reaction via TLC/HPLC to ensure all starting material is consumed.
-
-
Oxidation Products: 4-chloroaniline is susceptible to air oxidation, which can lead to discoloration (often turning pale yellow to amber).
-
Solution: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
-
Q3: The hydrogenation reaction has stalled and is no longer consuming hydrogen. What should I do?
A3: A stalled reaction is typically due to catalyst deactivation or a problem with the reaction setup.
-
Check for Leaks: First, ensure there are no leaks in your hydrogenation apparatus that would prevent the system from maintaining pressure.
-
Catalyst Poisoning: The catalyst may have been poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent.
-
Insufficient Agitation: If stirring has stopped or is inefficient, the catalyst will settle, and the reaction will cease. Ensure vigorous mixing.[3]
-
Temperature Drop: A significant drop in temperature can drastically slow the reaction rate. Verify that the heating apparatus is functioning correctly.
Q4: How can I effectively purify the crude 4-chloroaniline before converting it to the hydrochloride salt?
A4: Purification is critical for obtaining a high-purity final product.
-
Filtration: After the reaction, the catalyst must be removed by filtering the hot reaction mixture.
-
Column Chromatography: For small-scale lab preparations, column chromatography on silica (B1680970) gel is an effective method for separating the product from non-polar impurities and byproducts.[5]
-
Vacuum Distillation: On a larger scale, vacuum distillation is a common method for purifying 4-chloroaniline.
-
Recrystallization: The final 4-chloroaniline hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to remove residual impurities.
Frequently Asked Questions (FAQs)
Q: What is the most common industrial method for synthesizing 4-chloroaniline? A: The most common method is the catalytic hydrogenation of 4-chloronitrobenzene.[1][4] This method is preferred over the direct chlorination of aniline, which tends to result in over-chlorination and a mixture of isomers.[1]
Q: What are the typical reaction conditions for the catalytic hydrogenation of 4-chloronitrobenzene? A: Typical conditions involve using a catalyst like Raney Nickel in a solvent such as ethanol or methanol.[5][6] The reaction is generally run at a temperature of 50-80°C and a hydrogen pressure of 0.05-3.55 MPa.[4][5][6]
Q: How is the free base 4-chloroaniline converted into this compound? A: The hydrochloride salt is prepared by treating a solution of 4-chloroaniline in a suitable solvent (e.g., isopropanol, ethanol, or ether) with hydrochloric acid (either aqueous or as a gas). The salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
Q: What are the key safety precautions when handling 4-chloroaniline and its reagents? A: 4-chloroaniline is very toxic if swallowed, inhaled, or absorbed through the skin and is a possible carcinogen.[1][7][8] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The starting material, 4-chloronitrobenzene, and the Raney Nickel catalyst also have significant hazards and must be handled with care.
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for 4-Chloroaniline Synthesis
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-Chloronitrobenzene | 4-Chloronitrobenzene |
| Catalyst | Raney Nickel | Platinum on Carbon (Pt/C) |
| Solvent | Ethanol | Methanol |
| Temperature | 50–70°C[5][6] | 20–80°C[4] |
| H₂ Pressure | 3.04–3.55 MPa[5][6] | 0.05–1.0 MPa[4] |
| pH | 5–6[5][6] | Not specified |
| Yield | High (specific % not cited) | High (specific % not cited) |
Table 2: Physical Properties of 4-Chloroaniline and its Hydrochloride Salt
| Property | 4-Chloroaniline | This compound |
| CAS Number | 106-47-8 | 20265-96-7[8] |
| Molecular Formula | C₆H₆ClN | C₆H₆ClN·HCl or C₆H₇Cl₂N[7][8] |
| Molecular Weight | 127.57 g/mol | 164.03 g/mol [8] |
| Appearance | Pale yellow solid[1] | White to off-white crystalline solid[7] |
| Melting Point | 66-72.5°C[1] | ~230°C (sublimes) |
| Solubility in Water | 2.6 g/L at 20°C[1] | Soluble[7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloroaniline via Catalytic Hydrogenation
-
Reactor Setup: In a suitable hydrogenation reactor, charge 4-chloronitrobenzene and a solvent (e.g., ethanol) in a 1:5 to 1:10 weight ratio.
-
Catalyst Addition: Add Raney Nickel catalyst (2-5% by weight of the substrate) to the mixture.
-
Inerting: Seal the reactor and purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa). Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Optionally, take samples to monitor by TLC or HPLC.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the hot reaction mixture through a pad of celite to remove the catalyst. Caution: The Raney Nickel catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 4-chloroaniline. The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Preparation of this compound
-
Dissolution: Dissolve the purified 4-chloroaniline in a minimal amount of a suitable organic solvent (e.g., isopropanol).
-
Acidification: While stirring, slowly add a concentrated hydrochloric acid solution (e.g., 37% aqueous HCl) or bubble anhydrous HCl gas through the solution. The reaction is exothermic.
-
Precipitation: The this compound salt will precipitate as a white solid. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold solvent to remove any residual acid and impurities. Dry the product under vacuum to obtain pure this compound.
Visualizations
References
- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]
- 5. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 7. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloroaniline Hydrochloride
Welcome to the technical support center for the purification of crude 4-Chloroaniline (B138754) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for obtaining high-purity 4-Chloroaniline hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of crude this compound.
Q1: My crude this compound is discolored (yellow, brown, or pinkish). How can I remove the color?
A1: Discoloration in crude this compound is typically due to the presence of oxidized impurities or residual starting materials from synthesis, such as 4-nitrochlorobenzene. The most effective method for color removal is treatment with activated charcoal.
-
Procedure: After dissolving the crude this compound in a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water), add a small amount of activated charcoal (typically 1-2% w/w of the crude material) to the hot solution. Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the activated charcoal before allowing the solution to cool and crystallize.
-
Caution: Using an excessive amount of activated charcoal can lead to a loss of your desired product due to adsorption.
Q2: What is the best solvent system for the recrystallization of this compound?
A2: A mixed solvent system of ethanol and water is generally effective for the recrystallization of this compound. The compound is soluble in hot ethanol-water mixtures and less soluble at cooler temperatures, which is the principle of recrystallization. The ideal ratio of ethanol to water will depend on the impurity profile of your crude material. A good starting point is to dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the solid and achieve a clear, saturated solution.
Q3: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?
A3: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of the product will remain dissolved in the mother liquor even after cooling. To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath to maximize precipitation.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
-
Loss during filtration: Ensure that the filter paper is properly fitted in the Buchner funnel and that the crystals are washed with a minimal amount of ice-cold solvent to avoid redissolving the product.
Q4: My purified this compound still shows impurities by analysis (e.g., TLC, HPLC). What should I do?
A4: If impurities persist after a single recrystallization, a second recrystallization is often necessary. Alternatively, you can consider a preliminary purification step. For example, dissolving the crude hydrochloride salt in dilute hydrochloric acid and washing with a non-polar organic solvent (like diethyl ether or dichloromethane) can help remove any neutral organic impurities before proceeding with the recrystallization.
Q5: "Oiling out" occurs during cooling instead of crystallization. How can I resolve this?
A5: "Oiling out" happens when the solute comes out of solution as a liquid rather than a solid. This can be addressed by:
-
Adding more of the "good" solvent: Reheat the solution to dissolve the oil and add a small amount of the solvent in which the compound is more soluble (in this case, ethanol) to lower the saturation point.
-
Slowing down the cooling process: Insulate the flask to ensure a very gradual temperature decrease.
-
Scratching the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
Data Presentation
| Solvent | Temperature | Solubility of 4-Chloroaniline (Free Base) | Expected Solubility of this compound | Recommended Use in Purification |
| Water | 20 °C | 0.39 g/100 mL[1] | Soluble | Can be used as part of a mixed solvent system with ethanol. The hydrochloride salt's solubility in water increases with temperature. |
| Water | 100 °C | Soluble[2] | Very Soluble | The high solubility in hot water makes it a suitable "good" solvent component in a mixed-solvent recrystallization, though it may not be ideal as a single solvent due to high solubility even at room temperature. |
| Ethanol | Room Temp. | Freely Soluble[1] | Very Soluble | A good solvent for dissolving the crude material, especially when heated. It is often used in combination with water to modulate the solubility for effective recrystallization. |
| Diethyl Ether | Room Temp. | Freely Soluble[1] | Sparingly Soluble to Insoluble | Can be used to wash the crude hydrochloride salt to remove non-polar, neutral impurities. |
| Acetone | Room Temp. | Freely Soluble[1] | Soluble | Can be a potential recrystallization solvent, but its high volatility may require careful handling. |
| Carbon Disulfide | Room Temp. | Freely Soluble[1] | Insoluble | Not typically used for recrystallization of hydrochloride salts due to its non-polar nature and toxicity. |
Experimental Protocols
1. Preparation of this compound from 4-Chloroaniline (for reference)
This protocol is for the conversion of the free base to the hydrochloride salt, which is often a preliminary step if starting with 4-chloroaniline.
-
Materials: 4-Chloroaniline, concentrated hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
Dissolve the 4-chloroaniline in a suitable amount of diethyl ether in a flask.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product in a desiccator.
-
2. Purification of Crude this compound by Recrystallization
This protocol details the purification of the crude hydrochloride salt using an ethanol-water mixed solvent system.
-
Materials: Crude this compound, ethanol, deionized water, activated charcoal (optional).
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture on a hot plate with stirring.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven or a desiccator.
-
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Purification of 4-Chloroaniline and its Hydrochloride Salt
This guide provides troubleshooting advice and detailed protocols for the purification of 4-chloroaniline (B138754) and 4-chloroaniline hydrochloride, addressing common issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 4-chloroaniline synthesis?
A1: When 4-chloroaniline is synthesized by the reduction of 4-chloronitrobenzene, common impurities include:
-
Isomeric Impurities: 2-chloroaniline (B154045) and 3-chloroaniline (B41212) may be present, arising from impurities in the 4-chloronitrobenzene starting material.[3]
-
Byproducts of Reduction: Depending on the reaction conditions, small amounts of intermediate reduction products like azoxy, azo, and hydrazo compounds may be formed.
-
Dechlorination Products: Aniline can be formed if the chlorine atom is removed during hydrogenation.[1]
Q2: My crude 4-chloroaniline is a dark oil or discolored solid. What causes this and how can I fix it?
A2: 4-chloroaniline can darken upon exposure to air and light due to oxidation.[4][5] This is a common issue with many aromatic amines. For minor discoloration, this can often be resolved during recrystallization, sometimes with the addition of a small amount of activated carbon to the hot solution to adsorb the colored impurities. For significant discoloration, purification by acid-base extraction followed by recrystallization is recommended.
Q3: How do I convert purified 4-chloroaniline into its hydrochloride salt?
A3: To convert the free base (4-chloroaniline) to its hydrochloride salt, dissolve the 4-chloroaniline in a suitable organic solvent like diethyl ether or ethanol (B145695). Then, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise with stirring. The this compound salt, being insoluble in many organic solvents, will precipitate out.[6] The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried.
Q4: How do I regenerate the free 4-chloroaniline from its hydrochloride salt?
A4: To regenerate the free amine from this compound, dissolve the salt in water. Then, add a base, such as a sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 8).[7][8] The neutral 4-chloroaniline will precipitate out of the aqueous solution as it is poorly soluble in water.[4] It can then be collected by filtration or extracted into an organic solvent.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery after acid-base extraction. | 1. Incomplete protonation of the amine (aqueous layer pH is not acidic enough).2. Incomplete deprotonation during basification (pH is not basic enough).3. Insufficient mixing/shaking during extraction, leading to poor phase transfer.4. Emulsion formation between the aqueous and organic layers. | 1. Ensure the aqueous layer is strongly acidic (pH 1-2) after adding HCl by testing with pH paper.2. Ensure the aqueous layer is distinctly basic (pH > 8) after adding base to precipitate the free amine.3. Shake the separatory funnel vigorously, venting frequently to release pressure.4. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for a longer period. |
| Compound "oiled out" during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated, and cooling is too rapid.3. The presence of impurities has depressed the melting point of the compound. | 1. Re-heat the mixture to dissolve the oil, then add more of the primary solvent to reduce the saturation level. Allow it to cool more slowly.[9]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.3. If the issue persists, the compound may require further purification (e.g., by another method like column chromatography) before attempting recrystallization again. |
| No crystals form after cooling the recrystallization solution. | 1. Too much solvent was used, and the solution is not saturated.2. The solution was cooled too quickly, preventing nucleation.3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.2. Try cooling the solution more slowly, first to room temperature, and then in an ice bath.3. If using a mixed-solvent system, add a "poor" solvent dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.4. Induce crystallization by scratching the flask or adding a seed crystal. |
| Multiple spots are visible on a TLC plate after purification. | 1. The purification was incomplete.2. The compound is degrading on the TLC plate (common for amines). | 1. Repeat the purification step. If acid-base extraction was used, consider following up with recrystallization.2. Add a drop of triethylamine (B128534) to the TLC developing solvent to create a basic environment, which can prevent streaking and degradation of amines on the silica (B1680970) plate. |
Data Presentation
Physical Properties of 4-Chloroaniline and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 | 232 |
| 4-Chloroaniline HCl | C₆H₇Cl₂N | 164.03 | >300 | N/A |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 81-84 | 242 |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | -14 to -1 | 209 |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | -11 | 230 |
Data compiled from multiple sources.[5][6][10][11]
Solubility Data
| Compound | Water | Ethanol | Diethyl Ether | Acetone |
| 4-Chloroaniline | Limited solubility (more soluble in hot water) | Soluble | Soluble | Soluble |
| 4-Chloroaniline HCl | Soluble | Sparingly Soluble | Insoluble | Insoluble |
Data compiled from multiple sources.[4][6]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the basic 4-chloroaniline from neutral impurities like unreacted 4-chloronitrobenzene.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (DCM), in a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute hydrochloric acid (e.g., 1-2 M HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The 4-chloroaniline will be protonated to form its hydrochloride salt and will move into the aqueous (bottom) layer. The neutral impurities will remain in the organic (top) layer.
-
Isolate Layers: Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask (this layer contains the neutral impurities and can be discarded after confirming the product is not present).
-
Repeat Extraction: For maximum recovery, return the organic layer to the separatory funnel and repeat the extraction with a fresh portion of dilute HCl. Combine the aqueous extracts.
-
Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base solution (e.g., 10 M NaOH) with stirring until the solution is strongly basic (test with pH paper). The neutral 4-chloroaniline will precipitate as a solid or oil.
-
Final Isolation: Collect the purified 4-chloroaniline by vacuum filtration. Wash the solid with cold deionized water and allow it to air dry. Alternatively, the product can be extracted from the basified aqueous solution with fresh organic solvent, which is then dried over an anhydrous salt (like Na₂SO₄) and evaporated to yield the pure product.
Protocol 2: Purification by Recrystallization
Recrystallization is used to purify the solid 4-chloroaniline obtained after extraction or as a standalone method if impurities are minor.[12]
-
Solvent Selection: An ideal solvent is one in which 4-chloroaniline is very soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixed solvent system is often effective for anilines.[9]
-
Dissolution: Place the crude solid 4-chloroaniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated carbon. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (Optional): If carbon was used, or if there are insoluble solid impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.
-
Crystallization: Heat the solution (or filtrate) again to ensure everything is dissolved. Add hot water dropwise until the solution just begins to turn cloudy (this is the point of saturation). Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio). Allow the crystals to dry completely.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Chloroanilinium chloride [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmapure.co.uk [pharmapure.co.uk]
- 12. mt.com [mt.com]
Technical Support Center: Synthesis of 4-Chloroaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroaniline (B138754) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-chloroaniline?
A1: The most prevalent industrial and laboratory method for synthesizing 4-chloroaniline is the catalytic hydrogenation of 4-chloronitrobenzene. This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in a suitable solvent under a hydrogen atmosphere.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of 4-chloroaniline?
A2: The two main categories of side reactions are incomplete reduction of the nitro group and hydrodechlorination. Incomplete reduction can lead to the formation of intermediates like 4,4'-dichloroazoxybenzene (B1593958) and 4,4'-dichloroazobenzene. Hydrodechlorination is the removal of the chlorine atom, resulting in the formation of aniline (B41778) as a significant impurity.
Q3: How is 4-chloroaniline converted to its hydrochloride salt?
A3: 4-chloroaniline, which is a solid at room temperature, is typically dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol. Anhydrous hydrogen chloride (HCl) gas or a concentrated solution of HCl in a solvent is then added to the solution. The 4-chloroaniline hydrochloride, being a salt, is generally much less soluble in the organic solvent and precipitates out. It can then be collected by filtration.
Q4: What are the typical appearances of 4-chloroaniline and its hydrochloride salt?
A4: 4-Chloroaniline is a colorless to slightly amber or pale yellow crystalline solid.[2] this compound is typically a white to off-white crystalline solid.[3]
Troubleshooting Guide
Problem 1: Low yield of 4-chloroaniline.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. For catalytic hydrogenations, catalysts like palladium on carbon (Pd/C) can be pyrophoric, so handle with care under an inert atmosphere. |
| Catalyst Poisoning | Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure the purity of your 4-chloronitrobenzene and solvent. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, the pressure of hydrogen gas may be too low for the reaction to proceed efficiently. Ensure your reaction vessel is properly sealed and pressurized to the recommended level for your specific catalyst and setup. |
| Inadequate Agitation | In a heterogeneous catalytic reaction, efficient mixing is crucial for mass transfer. Ensure the stirring is vigorous enough to keep the catalyst suspended and in contact with the reactants. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress. However, be aware that higher temperatures can sometimes favor side reactions like hydrodechlorination. |
Problem 2: High percentage of aniline impurity in the product.
| Possible Cause | Suggested Solution |
| Aggressive Reaction Conditions | High temperatures and high hydrogen pressures can promote hydrodechlorination. Try lowering the temperature and/or hydrogen pressure. |
| Catalyst Choice | Some catalysts are more prone to causing hydrodechlorination than others. Platinum-based catalysts, for instance, can be more active for this side reaction. Consider using a more selective catalyst system. Studies have shown that certain bimetallic catalysts or specific supports can enhance selectivity. |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after the 4-chloronitrobenzene has been consumed can lead to the further reduction of 4-chloroaniline to aniline. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed. |
Problem 3: Product is discolored (yellow, brown, or reddish).
| Possible Cause | Suggested Solution |
| Formation of Azoxy and Azo Compounds | Incomplete reduction of the nitro group can lead to the formation of colored intermediates such as 4,4'-dichloroazoxybenzene and 4,4'-dichloroazobenzene. Ensure complete reduction by using a sufficient amount of reducing agent or allowing for adequate reaction time. |
| Air Oxidation | Anilines can be susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up. |
| Purification | The colored impurities can often be removed during the purification step. Recrystallization of the this compound from a suitable solvent is a common and effective method.[4][5][6][7] |
Problem 4: Difficulty in isolating the this compound product.
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent | If the hydrochloride salt is too soluble in the solvent used for its formation, precipitation will be inefficient. You can try adding a co-solvent in which the salt is less soluble (an anti-solvent) to induce precipitation. |
| Insufficient HCl | Ensure that a sufficient amount of hydrogen chloride has been added to protonate all of the 4-chloroaniline. The pH of the solution should be acidic. |
Quantitative Data
The selectivity of the reduction of 4-chloronitrobenzene is highly dependent on the catalyst and reaction conditions. The following table summarizes data from a study on the selective hydrogenation over a AuPd/TiO₂ catalyst.[8]
| Catalyst | Temperature (°C) | Time (h) | Conversion of 4-Chloronitrobenzene (%) | Selectivity to 4-Chloroaniline (%) | Selectivity to Aniline (%) |
| 1% Au/TiO₂ | 80 | 8 | 10 | 100 | 0 |
| 1% Pd/TiO₂ | 80 | 8 | 100 | 70 | 30 |
| 1% AuPd/TiO₂ | 80 | 8 | 100 | 85 | 15 |
| 1% AuPd/TiO₂ | 25 | 8 | 100 | 92 | 8 |
Experimental Protocols
Synthesis of 4-Chloroaniline via Catalytic Hydrogenation
This protocol is a general guideline for the catalytic hydrogenation of 4-chloronitrobenzene.
Materials:
-
4-Chloronitrobenzene
-
Ethanol (or other suitable solvent)
-
Raney Nickel (or 5% Pd/C)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-chloronitrobenzene in ethanol.
-
Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst is typically used as a slurry in water or ethanol.
-
Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 MPa for Raney Nickel).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by observing the uptake of hydrogen or by analyzing aliquots of the reaction mixture using TLC or GC.
-
Once the reaction is complete (no more hydrogen uptake and disappearance of the starting material), cool the reaction vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
The filtrate contains the 4-chloroaniline in the solvent. This solution can be used directly for the preparation of the hydrochloride salt.
Preparation and Purification of this compound
Materials:
-
Filtrate containing 4-chloroaniline from the previous step
-
Concentrated Hydrochloric Acid or Anhydrous HCl gas
-
Ethanol or Isopropanol
-
Diethyl ether (optional, as an anti-solvent)
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Take the ethanolic solution of 4-chloroaniline obtained from the hydrogenation step.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution. The this compound will start to precipitate as a white solid.
-
Continue adding HCl until the precipitation is complete. The pH of the solution should be acidic.
-
If the product does not precipitate readily, you can add a co-solvent like diethyl ether to reduce the solubility of the salt.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.
-
For further purification, the crude this compound can be recrystallized. A common solvent system for recrystallization is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum desiccator or a drying oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways in the synthesis of 4-chloroaniline, including major side reactions.
References
- 1. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
Optimizing temperature and pressure for 4-chloroaniline hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-chloronitrobenzene to synthesize 4-chloroaniline (B138754).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the yield of 4-chloroaniline lower than expected?
A1: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature and pressure within the optimal ranges.
-
Catalyst Deactivation: The catalyst may have lost activity. This can be due to poisoning by impurities in the reactants or solvent, or sintering at high temperatures.[1] Consider regenerating or replacing the catalyst.
-
Sub-optimal Reaction Conditions: The temperature or pressure may not be ideal for the specific catalyst and setup being used. Refer to the data on optimized conditions and consider performing a design of experiments (DoE) to find the optimal set points for your system.
-
Mass Transfer Limitations: Inadequate mixing can lead to poor contact between the reactants, hydrogen, and the catalyst surface. Ensure the stirring speed is sufficient to overcome mass transfer limitations.[2]
Q2: How can I minimize the formation of aniline (B41778), the dechlorination by-product?
A2: The formation of aniline is a result of hydrodechlorination, a common side reaction.[1] To minimize this:
-
Catalyst Selection: Some catalysts are more selective than others. For instance, Raney Cobalt has been shown to result in less than 1% overall dehalogenation, though it may require higher catalyst loading and elevated temperature and pressure to achieve good conversion.[3] Platinum-vanadium on carbon (Pt-V/C) is another catalyst that has been studied for this reaction.[3]
-
Use of Inhibitors: The addition of dechlorination inhibitors can significantly improve the selectivity for 4-chloroaniline.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of hydrodehalogenation relative to the nitro group reduction. However, this may also decrease the overall reaction rate.
-
Substrate Concentration: Lowering the substrate concentration has been shown to decrease dehalogenation.[3]
-
Catalyst Support and Particle Size: The choice of catalyst support (e.g., carbon, titania, silica) and the size of the metal particles can influence selectivity.[4][5]
Q3: What is causing the reaction to be slow or to stall?
A3: A slow or stalled reaction can be due to:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or the catalyst loading may be too low for the scale of the reaction.
-
Low Hydrogen Pressure: The partial pressure of hydrogen may be insufficient. Ensure the system is properly pressurized and that there are no leaks.
-
Poor Mass Transfer: As mentioned, inadequate mixing can limit the reaction rate.[2]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Solvents like ethanol, methanol, and isopropanol (B130326) are commonly used.[6][7]
Q4: I am observing the formation of side products other than aniline. What could they be?
A4: Besides dechlorination, other side reactions can occur. The hydrogenation of p-chloronitrobenzene is a complex process that can involve intermediates such as p-chloronitrosobenzene and p-chlorophenylhydroxylamine.[1] These intermediates can undergo condensation reactions to form azoxy, azo, and hydrazo compounds, which can be further hydrogenated to 4-chloroaniline.[1][3] The formation of an azoxy compound has been observed as a side product, particularly when the catalyst begins to deactivate.[3]
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for the hydrogenation of 4-chloronitrobenzene?
A1: Starting conditions can vary significantly based on the catalyst and equipment used. Below is a summary of conditions reported in the literature. It is recommended to start with a condition known to be effective for your chosen catalyst and optimize from there.
| Parameter | Range | Catalyst Examples | Source(s) |
| Temperature | 50 - 120 °C | Raney Nickel, Platinum, AuPd/TiO2, Raney Cobalt | [3][6][8][9] |
| Pressure | 0.05 - 10 MPa (0.5 - 100 bar) | Raney Nickel, Platinum, AuPd/TiO2, Raney Cobalt | [2][3][7][8] |
| Catalyst | Raney Ni, Pt/C, Pt-V/C, AuPd/TiO2, Raney Co | - | [3][4][6][8] |
| Solvent | Ethanol, Methanol, Isopropanol, Toluene | - | [2][6][7] |
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst is a critical factor influencing both the rate of reaction and the selectivity towards 4-chloroaniline.[10] Precious metal catalysts like platinum and palladium are highly active but may also promote the undesirable hydrodechlorination side reaction.[4] Base metal catalysts such as Raney Nickel and Raney Cobalt can offer higher selectivity but may require more forcing conditions (higher temperature and pressure) to achieve similar conversion rates.[3]
Q3: What is the role of the solvent in this reaction?
A3: The solvent is used to dissolve the 4-chloronitrobenzene and facilitate its contact with the solid catalyst and dissolved hydrogen. The choice of solvent can impact the solubility of the reactants and products, as well as the activity and selectivity of the catalyst.[8]
Experimental Protocols
Example Protocol for Batch Hydrogenation using Raney Nickel
This protocol is a representative example based on literature procedures.[2][6][11] Researchers should adapt it based on their specific equipment and safety protocols.
-
Reactor Preparation:
-
Ensure the autoclave reactor is clean and dry.
-
Add the desired amount of p-chloronitrobenzene and the solvent (e.g., ethanol) to the reactor.
-
Carefully add the Raney Nickel catalyst under a blanket of inert gas (e.g., nitrogen or argon) to prevent ignition. The catalyst loading is typically 2-5% of the substrate weight.[2]
-
-
Reaction Setup:
-
Running the Reaction:
-
Heat the reactor to the target temperature (e.g., 50-70 °C).[6][11]
-
Maintain the temperature and pressure for the duration of the reaction. Monitor the hydrogen uptake to track the reaction progress.
-
The reaction can be monitored by taking samples periodically and analyzing them by techniques such as GC or HPLC.
-
-
Work-up:
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Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The crude 4-chloroaniline can be purified by distillation or recrystallization.
-
Visualizations
Caption: A typical experimental workflow for the batch hydrogenation of 4-chloroaniline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
Technical Support Center: Prevention of Dichlorinated Byproduct Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the formation of dichlorinated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dichlorinated byproduct formation?
The formation of dichlorinated byproducts, or over-chlorination, is a common challenge in syntheses where a specific degree of chlorination is desired. The primary causes include:
-
Incorrect Stoichiometry: An excess of the chlorinating agent relative to the substrate increases the likelihood of a second chlorination event.[1][2]
-
High Reaction Temperature: Elevated temperatures can increase reaction rates indiscriminately, leading to a loss of selectivity and the formation of multiple chlorinated species.[1][2]
-
High Local Concentration of Reagents: Rapid addition of the chlorinating agent can create localized areas of high concentration, promoting over-chlorination before the reagent has dispersed throughout the reaction mixture.[3]
-
Substrate Reactivity: Highly activated substrates are more susceptible to multiple chlorinations.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the chlorination of the desired monochlorinated product.[1]
Q2: How can I minimize the formation of dichlorinated byproducts?
Several strategies can be employed to favor the formation of the desired monochlorinated product:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. For monochlorination, a 1:1 ratio is a good starting point, though empirical optimization is often necessary.[1][2]
-
Optimize Reaction Temperature: Lowering the reaction temperature often improves selectivity by favoring the kinetic product.[1]
-
Slow Addition of Reagents: Add the chlorinating agent dropwise or via a syringe pump to maintain a low concentration in the reaction mixture.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction at the optimal point.[1]
-
Choice of Reagents and Catalysts: Employ milder chlorinating agents or specific catalysts that enhance selectivity for monochlorination.[1]
Q3: What are some common methods for separating the desired monochlorinated product from dichlorinated byproducts?
The separation of monochlorinated and dichlorinated products can be challenging due to their similar chemical properties. Common purification techniques include:
-
Fractional Distillation: This method is effective when the boiling points of the mono- and di-substituted products are sufficiently different.[4]
-
Column Chromatography: A widely used technique for separating compounds with different polarities. Careful selection of the stationary and mobile phases is crucial for achieving good separation.[1]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent is identified.[5]
Troubleshooting Guides
Problem 1: Low yield of the desired monochlorinated product and significant formation of dichlorinated byproduct.
This is a common issue that can be addressed by systematically evaluating the reaction conditions.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Decrease the molar ratio of the chlorinating agent to the substrate.[1] For reactions prone to over-chlorination, consider using a slight excess of the substrate. |
| Reaction Temperature Too High | Lower the reaction temperature. Perform the reaction at 0 °C or even lower temperatures to enhance selectivity.[1] |
| Rapid Addition of Chlorinating Agent | Add the chlorinating agent slowly and with vigorous stirring to ensure rapid dispersion and avoid localized high concentrations.[3] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the optimal conversion to the monochlorinated product is achieved.[1] |
Problem 2: Formation of multiple dichlorinated isomers.
The formation of various dichlorinated isomers is a challenge related to the regioselectivity of the second chlorination.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol | The choice of catalyst and solvent can significantly influence regioselectivity. For example, in the chlorination of phenols, certain sulfur-containing catalysts in the presence of a Lewis acid can direct the chlorination to the para position.[6][7] |
| Steric and Electronic Effects | Analyze the electronic and steric properties of your substrate. Directing groups on an aromatic ring will influence the position of the second chlorination. Consider protecting sensitive functional groups to block certain reaction sites. |
Problem 3: Presence of colored impurities in the final product.
Colored impurities often indicate the formation of oxidation byproducts, especially when working with electron-rich substrates like phenols.
| Potential Cause | Recommended Solution |
| Oxidation of Phenolic Groups | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents to minimize dissolved oxygen.[1] |
| Air Oxidation During Workup | Minimize the exposure of the product to air and light during extraction, purification, and solvent removal.[1] |
| Residual Catalyst | Ensure the complete removal of any metal catalysts during the workup, as they can promote oxidation. This may require additional washing steps or the use of a chelating agent.[1] |
Experimental Protocols
Protocol 1: Selective Monochlorination of 1,6-Hexanediol (B165255) using Cyanuric Chloride
This method offers high yields and simplified purification for the selective monochlorination of diols.[4]
Materials:
-
1,6-Hexanediol
-
Cyanuric Chloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activator Preparation: In a suitable reaction vessel, dissolve cyanuric chloride in DMF while stirring and maintaining the temperature between 10-20°C. Stir for approximately 6 hours until the Vilsmeier-Haack type reagent is formed.[4]
-
Diol Solution: Prepare a separate solution of 1,6-hexanediol in DMF.[4]
-
Chlorination Reaction: Cool the activator solution to between -5°C and 0°C. Slowly add the 1,6-hexanediol solution dropwise, ensuring the temperature remains in the -5°C to 0°C range. After the addition is complete, continue stirring at 0°C for 2 hours.[4]
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and monitor by a suitable method (e.g., GC or TLC) until the 1,6-hexanediol is completely consumed. Filter the reaction mixture and rinse the filter cake with a small amount of DMF.[4]
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.[4]
Quantitative Data for Purification of 6-Chloro-1-hexanol: [4]
| Fraction | Compound | Boiling Point (at ~9 mmHg) |
| Fore-run | Low-boiling impurities | - |
| Byproduct | 1,6-dichlorohexane | 80–84°C |
| Product | 6-chloro-1-hexanol | 100–104°C |
Protocol 2: Selective Monochlorination of Cyclohexanone (B45756) using Sulfuryl Chloride and Methanol (B129727)
This protocol provides a method for the highly selective monochlorination of ketones.[8][9]
Materials:
-
Cyclohexanone
-
Sulfuryl chloride
-
Methanol
-
Methylene (B1212753) chloride
Procedure:
-
In a reaction vessel, dissolve cyclohexanone in methylene chloride.
-
Add a slight excess of methanol to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride to the cooled solution with stirring.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: A troubleshooting flowchart for addressing high levels of dichlorination.
References
Managing exothermic reactions during 4-Chloroaniline hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroaniline (B138754) hydrochloride. The primary focus is on the safe and effective management of the exothermic reaction between 4-chloroaniline and hydrochloric acid.
Troubleshooting Guide
Uncontrolled exothermic reactions can lead to reduced yield, impurity formation, and significant safety hazards. This guide addresses specific issues that may arise during the synthesis of 4-chloroaniline hydrochloride.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase (Runaway Reaction) | 1. Too rapid addition of hydrochloric acid. 2. Inadequate cooling of the reaction mixture. 3. Use of overly concentrated reagents. | 1. Immediately cease the addition of hydrochloric acid. 2. Ensure the reaction vessel is properly submerged in an ice-water bath. 3. Add pre-chilled solvent to dilute the reaction mixture and absorb heat. 4. For future attempts, add the acid dropwise with vigorous stirring and continuous temperature monitoring. |
| Formation of Dark-Colored Byproducts | 1. Localized overheating due to poor mixing. 2. Reaction temperature exceeding the stability threshold of the product or reactants. 3. Presence of impurities in the starting 4-chloroaniline. | 1. Improve stirring efficiency to ensure even heat distribution. 2. Maintain a consistent low temperature (0-10 °C) throughout the acid addition. 3. Use purified 4-chloroaniline for the reaction. |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient hydrochloric acid. 2. Loss of product during workup. 3. Degradation of the product due to excessive heat. | 1. Ensure a stoichiometric or slight excess of hydrochloric acid is used. 2. Carefully monitor the pH to ensure complete salt formation. 3. Minimize exposure to high temperatures during both the reaction and any subsequent drying steps. |
| Product is Clumped or Difficult to Filter | 1. Rapid precipitation from a supersaturated solution caused by a sudden temperature drop. 2. Insufficient stirring during precipitation. | 1. Allow the reaction mixture to cool gradually after the addition of acid is complete. 2. Maintain vigorous stirring throughout the precipitation process to obtain a fine, easily filterable solid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the exothermic reaction that occurs when hydrochloric acid is added to 4-chloroaniline. This reaction releases a significant amount of heat, which can cause the temperature to rise rapidly if not properly controlled. A runaway reaction can lead to boiling of the solvent, splashing of corrosive and toxic materials, and the formation of hazardous byproducts. 4-Chloroaniline itself is toxic and a suspected carcinogen, so exposure should be minimized through the use of appropriate personal protective equipment (PPE) and by performing the reaction in a well-ventilated fume hood.
Q2: What is the recommended procedure for safely adding hydrochloric acid to 4-chloroaniline?
A2: To safely manage the exotherm, hydrochloric acid should be added to a solution of 4-chloroaniline slowly and in a controlled manner. The 4-chloroaniline should first be dissolved in a suitable solvent and the solution cooled in an ice-water bath to a temperature between 0 and 5 °C. The hydrochloric acid, preferably also pre-chilled, should then be added dropwise with vigorous stirring. The temperature of the reaction mixture should be monitored continuously with a thermometer to ensure it does not exceed 10 °C.
Q3: What are the consequences of inadequate temperature control?
A3: Inadequate temperature control can lead to several undesirable outcomes:
-
Reduced Product Quality: Higher temperatures can promote the formation of impurities and colored byproducts, leading to a less pure final product.
-
Decreased Yield: The desired product, this compound, may be susceptible to degradation at elevated temperatures.
-
Safety Hazards: An uncontrolled exotherm can result in a runaway reaction, posing a significant risk of chemical splashes and equipment failure.
Q4: Can I use concentrated hydrochloric acid directly?
A4: While concentrated hydrochloric acid can be used, it is generally recommended to use a slightly diluted solution to better control the rate of reaction and the resulting exotherm. The use of highly concentrated reagents increases the risk of a rapid and difficult-to-control temperature spike.
Q5: How can I tell if the reaction is complete?
A5: The reaction is an acid-base neutralization. You can monitor the reaction's completion by checking the pH of the reaction mixture. Once all the 4-chloroaniline has been protonated, the addition of further acid will cause a sharp drop in the pH. The formation of a precipitate of this compound is also an indicator of the reaction's progress.
Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound with an emphasis on controlling the exothermic reaction.
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (B145695) (or another suitable solvent)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-chloroaniline in a minimal amount of a suitable solvent like ethanol or a mixture of ethanol and water.
-
Cooling: Place the flask in an ice-water bath and begin stirring the solution. Allow the solution to cool to a temperature between 0 and 5 °C.
-
Acid Addition: Slowly add a stoichiometric amount of hydrochloric acid dropwise to the cooled and stirred 4-chloroaniline solution using a dropping funnel.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer. Adjust the rate of acid addition to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition of hydrochloric acid is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion and to allow for complete precipitation of the product.
-
Isolation: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature to avoid decomposition.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10 °C | To effectively manage the exothermic nature of the acid-base neutralization and prevent side reactions or product degradation. |
| Rate of HCl Addition | Dropwise | To allow for efficient heat dissipation and prevent a rapid, uncontrolled temperature increase. |
| Stirring Speed | Vigorous | To ensure homogenous mixing, prevent localized overheating, and promote the formation of a fine, easily filterable precipitate. |
| Concentration of HCl | 1-6 M | Using a moderately concentrated acid helps to control the reaction rate and exotherm more effectively than highly concentrated acid. |
Process Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exothermic reactions.
Dechlorination side reactions in catalytic hydrogenation of p-chloronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of p-chloronitrobenzene (p-CNB). Our aim is to help you address common challenges, particularly the undesired side reaction of dechlorination, to achieve high selectivity for the target product, p-chloroaniline (p-CAN).
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the catalytic hydrogenation of p-chloronitrobenzene?
The primary desired product is p-chloroaniline (p-CAN), formed through the selective hydrogenation of the nitro group. However, side reactions can lead to the formation of byproducts such as aniline (B41778) (AN) and nitrobenzene (B124822) (NB), primarily through hydrodechlorination.[1][2]
Q2: What is hydrodechlorination and why is it a problem?
Hydrodechlorination is a common side reaction where the chlorine atom on the aromatic ring is replaced by a hydrogen atom. This is undesirable as it reduces the yield of the target molecule, p-chloroaniline, and forms aniline as an impurity, which can be difficult to separate.
Q3: Which catalysts are commonly used for this reaction?
A variety of noble and non-noble metal catalysts are used, including those based on platinum (Pt), palladium (Pd), gold (Au), and nickel (Ni).[1][3][4] The choice of catalyst, support, and promoters is critical for achieving high selectivity. For instance, Pt/C is a common catalyst, and its performance can be significantly enhanced by promoters like iron (Fe).[5][6]
Q4: How can I suppress the dechlorination side reaction?
Suppressing dechlorination is key to maximizing the yield of p-chloroaniline. This can be achieved through several strategies:
-
Catalyst Selection: Employing catalysts with high selectivity, such as modified Pt or Au-based catalysts.[1][5] For example, Fe-promoted Pt/AC catalysts have been shown to fully suppress hydrodechlorination.[5][6]
-
Reaction Conditions: Optimizing reaction parameters like temperature, pressure, and solvent can minimize dechlorination.[3]
-
Catalyst Modifiers: The addition of promoters or using specific supports can alter the electronic properties of the catalyst to favor the hydrogenation of the nitro group over the C-Cl bond cleavage.[7][8]
Troubleshooting Guide
Issue 1: Low Selectivity - High Levels of Aniline Detected
Possible Causes:
-
Catalyst Choice: The catalyst being used may have a high propensity for hydrodechlorination. Palladium catalysts, for instance, can sometimes lead to higher levels of dechlorination compared to gold or modified platinum catalysts.[1][9]
-
Reaction Temperature is Too High: Elevated temperatures can promote the cleavage of the carbon-chlorine bond.
-
High Hydrogen Pressure: While necessary for the reaction, excessive hydrogen pressure can sometimes favor the hydrodechlorination side reaction.
-
Prolonged Reaction Time: Extending the reaction time after the complete conversion of p-CNB can lead to the subsequent dechlorination of the desired p-CAN product.[4]
Troubleshooting Steps:
-
Evaluate the Catalyst:
-
Optimize Reaction Conditions:
-
Temperature: Gradually decrease the reaction temperature in increments of 5-10°C to find a balance between an acceptable reaction rate and minimized dechlorination.
-
Pressure: Reduce the hydrogen pressure. Studies have shown that selectivity can be dependent on hydrogen partial pressure.[11]
-
Monitoring: Monitor the reaction progress closely using techniques like GC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further conversion of p-CAN to aniline.
-
-
Consider Catalyst Modifiers:
Issue 2: Slow or Incomplete Reaction
Possible Causes:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are known catalyst poisons.[10]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Poor Mass Transfer: Inadequate mixing can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
Low Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough to drive the reaction to completion in a reasonable timeframe.
Troubleshooting Steps:
-
Check for Impurities:
-
Ensure the purity of your p-chloronitrobenzene and solvent. If necessary, purify the starting materials.
-
-
Catalyst Activity and Loading:
-
Improve Mass Transfer:
-
Increase the stirring speed to ensure the catalyst is well suspended and to maximize the gas-liquid interface.
-
Ensure the reaction vessel has a sufficient headspace and surface area for efficient hydrogen dissolution.
-
-
Adjust Reaction Conditions:
-
Gradually increase the hydrogen pressure.
-
Incrementally increase the reaction temperature. Be mindful that this may also increase the rate of dechlorination, so careful optimization is required.
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for p-CNB Hydrogenation
| Catalyst | Support | Promoter/Modifier | Conversion of p-CNB (%) | Selectivity to p-CAN (%) | Reference |
| 5% Pt/C | Carbon | - | 85 | 99 | [3] |
| 0.3% Pt/AC | Activated Carbon | 4% Fe | 100 | 100 | [5][6] |
| Pt/ZM | ZrO2/MCM-22 | - | >99.9 | 99.9 | [7][12] |
| Pd/CoFe-LDHs | Layered Double Hydroxides | - | ~97.4 | 93.3 | [4] |
| Au-Pd/Mo2C | Molybdenum Carbide | - | 100 | 100 | [1] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of p-Chloronitrobenzene:
This is a generalized procedure and should be adapted based on the specific catalyst and equipment used.
-
Reactor Setup: A high-pressure autoclave or a similar hydrogenation reactor is charged with p-chloronitrobenzene and the chosen solvent (e.g., methanol, ethanol, isopropanol).[3][4]
-
Catalyst Addition: The catalyst (e.g., 5% Pt/C) is added to the mixture. The catalyst loading is typically in the range of 0.01% to 10% w/v relative to the substrate.[3]
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.5 - 3.4 MPa) and heated to the target temperature (e.g., 25 - 60°C) with vigorous stirring.[3][4]
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion of p-CNB and the selectivity to p-CAN.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
Technical Support Center: Efficient 4-Nitrochlorobenzene Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing catalysts for the efficient and selective reduction of 4-nitrochlorobenzene to 4-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of 4-nitrochlorobenzene? A1: The main challenge is achieving chemoselectivity. The goal is to reduce the nitro group (-NO₂) to an amine group (-NH₂) without simultaneously removing the chlorine atom from the aromatic ring (a side reaction known as hydrodechlorination). The electron-withdrawing nature of the nitro group makes the C-Cl bond susceptible to cleavage.
Q2: What are the most common catalysts for this reduction? A2: A variety of metal catalysts are used, including those based on Platinum (Pt), Palladium (Pd), Nickel (Ni), and Iron (Fe).[1] Palladium on carbon (Pd/C) is a common hydrogenation catalyst but often leads to significant dehalogenation.[2] Raney Nickel is frequently a better choice as it is less prone to causing dehalogenation of aromatic halides.[2][3] Modified catalysts, such as iron-promoted platinum on activated carbon (Pt-Fe/AC), have been developed to enhance selectivity.[4][5][6]
Q3: How can I avoid or minimize the hydrodechlorination side reaction? A3: To minimize dehalogenation, consider the following:
-
Catalyst Choice: Avoid highly active dehalogenation catalysts like standard Pd/C. Opt for catalysts known for better selectivity, such as Raney Nickel or specially modified catalysts like Pt-Fe/AC.[2][4]
-
Catalyst Poisons/Modifiers: In some systems, adding a catalyst poison like diphenylsulfide can selectively inhibit the hydrogenolysis of the C-Cl bond while allowing the nitro group reduction to proceed.[7]
-
Reaction Conditions: Optimizing temperature and hydrogen pressure is crucial. High temperatures and pressures can sometimes increase the rate of dehalogenation.[6]
Q4: What hydrogen sources can be used for this reaction? A4: The most common hydrogen source is molecular hydrogen (H₂) gas, typically used with heterogeneous catalysts like Pt/C or Raney Nickel.[3] Alternatively, transfer hydrogenation methods can be employed, using hydrogen donors such as formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.[8] For stoichiometric reductions, reagents like iron powder in acidic media (e.g., Fe/HCl) are also effective and widely used.[9][10]
Q5: What is the role of the catalyst support? A5: The support material, such as activated carbon (AC) or metal oxides (e.g., ZrO₂), plays a critical role. It disperses the metal nanoparticles, providing a high surface area for the reaction.[11] The support can also influence the catalyst's electronic properties and, consequently, its activity and selectivity. For instance, nitrogen-doped activated carbon has been shown to enhance the activity of cobalt nanoparticles.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: Impurities in reagents or solvents (e.g., sulfur compounds) can poison the catalyst.[1] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Inadequate Reaction Conditions: Hydrogen pressure may be too low, temperature insufficient, or agitation inefficient for proper mass transfer in a heterogeneous system. | 1. Ensure high purity of substrate, solvent, and hydrogen source. If poisoning is suspected, replace the catalyst. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 3. Increase hydrogen pressure, reaction temperature, and/or stirring speed. Ensure the chosen solvent fully dissolves the substrate. |
| High Percentage of Dehalogenated Product (Aniline) | 1. Incorrect Catalyst Choice: Standard Pd/C is highly active for hydrodechlorination.[2] 2. Harsh Reaction Conditions: Excessively high temperature or hydrogen pressure can promote the C-Cl bond cleavage.[6] | 1. Switch to a more selective catalyst. Raney Nickel is a good alternative to Pd/C.[2] Pt-Fe/AC or Pt/ZrO₂/ZSM-5 catalysts are reported to give excellent selectivity (>99%).[6][11] 2. Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction progress closely to avoid over-reduction. |
| Formation of Intermediates (e.g., Azoxy, Azo compounds) | 1. Incomplete Reaction: The reaction may not have been run to completion. 2. Sub-optimal Hydrogen Source: Certain reducing agents, like LiAlH₄ with aromatic nitro compounds, are known to produce azo products.[2] 3. Hydroxylamine (B1172632) Accumulation: Hydroxylamine intermediates can form and may be stable under certain conditions, posing a safety risk.[3] | 1. Increase reaction time or temperature moderately. 2. Ensure the correct hydrogen source and catalyst are paired. For catalytic hydrogenation, ensure sufficient H₂ supply. 3. The use of Vanadium promoters or Nickel-based catalysts can help minimize hydroxylamine accumulation.[3] |
| Inconsistent Results / Poor Reproducibility | 1. Catalyst Handling: Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere to maintain activity.[3] 2. Variable Catalyst Quality: Batch-to-batch variation in commercial catalysts can affect performance. | 1. Follow strict protocols for handling air-sensitive catalysts. 2. If possible, characterize the catalyst before use or source from a highly reputable supplier. Perform a small-scale test run to verify the activity of a new batch. |
Data Presentation
Table 1: Comparison of Catalytic Systems for 4-Nitrochlorobenzene (p-CNB) Reduction
| Catalyst | Support | Reductant | Temp. (°C) | Pressure (MPa) | Time | Conversion (%) | Selectivity to p-CAN (%) | Reference |
| 0.3% Pt–4% Fe | Activated Carbon (AC) | H₂ | 60 | 1.0 | 40 min | 100 | 100 | [13] |
| 0.3% Pt | Activated Carbon (AC) | H₂ | 30 | 1.0 | 40 min | 37 | 84.0 | [14] |
| 0.08% Pt | ZrO₂/ZSM-5 | H₂ | 40 | 0.7 | 90 min | >99.9 | >99.9 | [11] |
| 0.08% Pt | ZrO₂/MCM-22 | H₂ | 40 | 0.7 | 50 min | >99.9 | >99.9 | [11] |
| Raney Ni | - | HCOOH | Room Temp | Atmospheric | 10-30 min | Good (not specified) | High (not specified) | [8] |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Pt-Fe/AC Catalyst [13]
This protocol describes the selective hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN) using a highly selective iron-promoted platinum catalyst on an activated carbon support.
Materials:
-
p-Chloronitrobenzene (p-CNB)
-
0.3% Pt–4% Fe/AC catalyst
-
Ethanol (B145695) (solvent)
-
Hydrogen (H₂) gas
-
Teflon-lined stainless steel autoclave (60 mL capacity) with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Charging: Add p-CNB (1.0 g), ethanol (8.0 mL), and the 0.3% Pt–4% Fe/AC catalyst (20.0 mg) to the 60 mL Teflon-lined stainless steel autoclave.
-
Purging: Seal the autoclave and purge the system with H₂ gas three times to remove any residual air.
-
Pressurizing: Pressurize the autoclave with H₂ gas to the desired pressure (e.g., 1.0 MPa).
-
Reaction: Place the autoclave in a heating mantle or oil bath pre-heated to the reaction temperature (e.g., 60 °C). Begin vigorous magnetic stirring (e.g., 900 rpm).
-
Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 40-60 minutes under these conditions.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess H₂ gas in a fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of ethanol.
-
Product Isolation: Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator to yield the crude p-chloroaniline product.
-
Analysis: Analyze the crude product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective hydrogenation of p -chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04700B [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 8. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 11. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
- 12. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
How to handle and dispose of 4-Chloroaniline hydrochloride waste
Technical Support Center: 4-Chloroaniline Hydrochloride
Disclaimer: This document provides guidance for trained laboratory personnel. This compound is a hazardous substance that is toxic and a suspected carcinogen.[1][2] Always consult your institution's Safety Data Sheets (SDS), and adhere to all local, state, and federal regulations regarding the handling and disposal of hazardous materials.[3][4] Your institution's Environmental Health and Safety (EHS) office is the primary authority for waste disposal procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
This compound is classified as a highly toxic substance and a suspected human carcinogen.[1] The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which is characterized by headache, dizziness, and blue-colored skin (cyanosis).[1]
-
Carcinogenicity: It is listed as a potential carcinogen in humans, and there may be no safe level of exposure.[1][2] All contact should be reduced to the lowest possible level.[1]
-
Skin and Eye Damage: Direct contact can cause severe irritation, skin sensitization, allergic reactions, and potentially burns.[1]
-
Environmental Hazard: The substance is very toxic to aquatic life with long-lasting effects.[5][6] Releases to the environment must be avoided.[3][6]
Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?
To minimize exposure, the following PPE should be worn:
-
Gloves: Nitrile rubber gloves (minimum 0.11 mm thickness) or other chemically resistant gloves are recommended. Always check with the glove manufacturer for specific breakthrough times.
-
Eye Protection: Use NIOSH (US) or EN 166 (EU) approved safety glasses with side-shields or chemical goggles.
-
Lab Coat: A lab coat or other protective work clothing is mandatory to prevent skin contact.[1][3] Contaminated clothing should be removed immediately and laundered by a professional service aware of the hazards.[1]
-
Respiratory Protection: If dust can be generated or if working outside of a fume hood, a NIOSH-approved respirator should be used.[3] All handling of the solid material should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[3][4]
Q3: How should this compound be stored?
Store the chemical in a tightly closed, original container in a cool, dry, and well-ventilated area.[1] It should be stored locked up or in an area accessible only to authorized personnel. It is incompatible with and must be stored away from strong acids (hydrochloric, sulfuric, nitric), oxidizing agents (peroxides, nitrates, chlorates), organic anhydrides, and aldehydes.[1]
Troubleshooting Guides
Issue: A small amount of this compound powder has spilled inside the chemical fume hood.
Solution: Follow the Small-Scale Spill Cleanup Protocol. Do not attempt to clean a spill if you are not trained, if the spill is large, or if it occurs outside of a containment area. In those cases, evacuate the area and contact your institution's EHS.
Experimental Protocol: Small-Scale Spill Cleanup
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height and ensure it is operating correctly.
-
Don PPE: Wear two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like clay or diatomaceous earth to prevent the powder from becoming airborne.[7] Avoid generating dust.[3]
-
Collect the Material: Carefully sweep the material into a designated hazardous waste container.[7] Use non-sparking tools.
-
Decontaminate the Surface: Wipe the spill area with soap and water, followed by a clean water rinse. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Package Waste: Place all contaminated materials, including the absorbent, wipes, and disposable PPE, into a sealed, properly labeled hazardous waste bag or container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[1]
Issue: How do I prepare this compound waste for disposal?
Solution: All this compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[1][3] When discarded as a commercial chemical product, it is assigned the EPA Waste Code P024 .[3]
Experimental Protocol: Waste Segregation and Packaging
-
Identify Waste Streams:
-
Solid Waste: Unused chemical, contaminated absorbents, grossly contaminated PPE (gloves, etc.), and any material used for spill cleanup.
-
Aqueous Waste: Solutions containing dissolved this compound.
-
-
Select Containers: Use only compatible, leak-proof containers provided by your institution's EHS office. Do not mix this waste with other waste types unless specifically instructed to do so by EHS.
-
Segregate Waste:
-
Place all solid waste into a designated, clearly labeled solid hazardous waste container.
-
Pour all aqueous waste into a designated, clearly labeled aqueous hazardous waste container for halogenated organic compounds.[8]
-
-
Label Correctly: Affix a hazardous waste label to the container. Fill out all required information, including:
-
Generator's Name and Contact Information
-
Accumulation Start Date
-
Chemical Name: "this compound"
-
Hazardous Characteristics: "Toxic," "Environmental Hazard"
-
EPA Waste Code: "P024"
-
-
Store for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by EHS personnel. Ensure the container remains closed except when adding waste.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN·HCl | [9] |
| Molecular Weight | 164.03 g/mol | [2][10] |
| Appearance | White to off-white or pale yellow crystalline solid | [9][11] |
| Melting Point | ~230°C (sublimes) | [12] |
| Boiling Point | 232°C (for free aniline) | [13] |
| Solubility | Soluble in water | [9] |
| Density | 1.43 g/cm³ at 20°C (for free aniline) | [4][11] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][13] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2][13] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [2][13] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2][13] |
| Carcinogenicity | Category 1A/1B | H350: May cause cancer | [2][13] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | [2] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [2][13] |
Visualizations
Caption: Decision workflow for responding to a chemical spill.
Caption: Step-by-step process for segregating and preparing waste for disposal.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Federal Register :: Request Access [unblock.federalregister.gov]
- 9. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. P-CHLOROANILINE | Occupational Safety and Health Administration [osha.gov]
- 12. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Stabilizing 4-Chloroaniline Hydrochloride for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 4-chloroaniline (B138754) hydrochloride, ensuring its stability during long-term storage is critical for the integrity and reproducibility of experimental results. This technical support center provides essential guidance on storage, troubleshooting common issues, and analytical procedures to verify the compound's purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-chloroaniline hydrochloride?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[2][3] The recommended storage temperature is typically between 15°C and 25°C.[3][4] Additionally, the compound should be protected from direct light and UV radiation, as it can decompose upon prolonged exposure.[4]
Q2: What are the visible signs of degradation in this compound?
A2: this compound is a white to off-white or light brown crystalline solid.[1] A noticeable change in color, such as darkening or the development of a purplish hue, can indicate degradation, often due to oxidation or photodegradation. The presence of a strong, pungent odor, different from its characteristic mild aromatic scent, may also suggest decomposition.
Q3: What substances are incompatible with this compound during storage?
A3: To prevent chemical reactions and degradation, this compound should not be stored with strong oxidizing agents (e.g., nitrates, peroxides), strong acids, acid chlorides, acid anhydrides, chloroformates, and nitrous acid.[5] Contact with these substances can lead to vigorous or violent reactions and compromise the stability of the compound.
Q4: How does humidity affect the stability of this compound?
A4: As a hydrochloride salt, this compound is hygroscopic and can absorb moisture from the air. Elevated humidity can lead to clumping of the solid and may promote hydrolytic degradation over extended periods. Therefore, storage in a desiccator or a controlled low-humidity environment is advisable for long-term stability.
Q5: Is this compound sensitive to light?
A5: Yes, it is light-sensitive.[3][4] Exposure to light, particularly UV radiation, can induce photochemical degradation. It is recommended to store the compound in an amber or opaque container to minimize light exposure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid (e.g., darkening, yellowing) | 1. Oxidation due to exposure to air.2. Photodegradation from exposure to light. | 1. Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., nitrogen, argon) before sealing for long-term storage.2. Store in an amber or opaque vial and keep in a dark place such as a cabinet or drawer. |
| Caking or clumping of the powder | Absorption of moisture from the air (hygroscopicity). | 1. Store in a desiccator or a controlled low-humidity environment.2. If clumping has occurred, gently break up the solid in a dry environment (e.g., glove box) before use. |
| Inconsistent analytical results (e.g., purity, concentration) | Degradation of the compound leading to the presence of impurities. | 1. Re-evaluate storage conditions to ensure they are optimal.2. Perform a purity analysis using a validated analytical method (e.g., HPLC, GC-MS) to confirm the integrity of the stored material.3. If degradation is confirmed, procure a new batch of the compound. |
| Formation of a precipitate when dissolving the compound | 1. The compound may have degraded to less soluble impurities.2. The solvent may be inappropriate or contaminated. | 1. Analyze the precipitate and the supernatant separately to identify the components.2. Use a fresh, high-purity solvent for dissolution. Ensure the chosen solvent is compatible with this compound. |
Data Presentation: Expected Stability under Various Conditions
| Storage Condition | Temperature | Humidity | Light Exposure | Expected Long-Term Stability | Primary Degradation Pathways |
| Optimal | 15-25°C | <30% RH | Dark (in opaque container) | High | Minimal degradation expected. |
| Sub-optimal 1 | 25-30°C | 30-60% RH | Ambient indoor light | Moderate | Slow oxidation and potential for minor photodegradation over time. |
| Sub-optimal 2 | >30°C | >60% RH | Ambient indoor light | Low to Moderate | Increased potential for hydrolysis and oxidation. |
| Adverse | >30°C | >60% RH | Direct sunlight | Low | Accelerated photodegradation, oxidation, and hydrolysis. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound (sample and reference standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm, or equivalent
-
Mobile Phase: Prepare a buffer of 2 mL triethylamine in 1000 mL of water, adjust pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Sample Preparation:
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 500 ppm.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis:
-
Inject the diluent (blank), followed by the standard solution and then the sample solution.
-
The purity of the sample can be determined by comparing the peak area of 4-chloroaniline in the sample chromatogram to that in the standard chromatogram, or by area percent calculation if all impurities are well-resolved.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying 4-chloroaniline and potential volatile degradation products.
1. Materials and Reagents:
-
This compound sample
-
Methanol or other suitable solvent (GC grade)
-
GC-MS vials with septa
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
3. Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL.
-
Transfer the solution to a GC-MS vial.
4. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify 4-chloroaniline by its retention time and the mass spectrum of the corresponding peak. The mass spectrum should be compared to a reference spectrum from a library (e.g., NIST) or a separately injected standard. Degradation products can be tentatively identified by their mass spectra.
Visualizations
Caption: Troubleshooting workflow for assessing the stability of 4-chloroaniline HCl.
References
Validation & Comparative
A Comparative Analysis of 4-Chloroaniline Hydrochloride and 2-Chloroaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomeric Chloroanilines
Chloroaniline isomers serve as crucial intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] However, their utility is often shadowed by significant toxicological concerns. The position of the chlorine atom on the aniline (B41778) ring dramatically influences the physicochemical properties, reactivity, and biological activity of these compounds. This guide provides a detailed, data-driven comparison of 4-chloroaniline (B138754) hydrochloride and 2-chloroaniline (B154045), offering insights into their distinct characteristics to aid in compound selection, risk assessment, and experimental design.
Physicochemical and Toxicological Properties
The substitution pattern of the chlorine atom—para (4-position) versus ortho (2-position)—results in substantial differences in physical state, solubility, and toxicity. 4-Chloroaniline hydrochloride exists as a water-soluble crystalline solid, whereas 2-chloroaniline is a liquid with limited water solubility.[1][2] These differences have practical implications for handling, formulation, and environmental fate.
From a toxicological standpoint, 4-chloroaniline is demonstrably more hazardous than its 2-chloro isomer. It exhibits a stronger potential to induce methemoglobinemia, a condition where hemoglobin is oxidized and loses its ability to transport oxygen. Furthermore, 4-chloroaniline is consistently mutagenic and classified as a carcinogen, with studies showing clear evidence of spleen and liver neoplasms in animal models.[3] In contrast, the genotoxicity findings for 2-chloroaniline are inconsistent, and while it is toxic, its carcinogenic potential is considered lower.
The following table summarizes the key quantitative data for these two compounds.
| Property | This compound | 2-Chloroaniline |
| Chemical Formula | C₆H₆ClN·HCl[1] | C₆H₆ClN[2][4] |
| Molecular Weight | 164.03 g/mol [5] | 127.57 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | Clear pale yellow to brown liquid[2][6] |
| Melting Point | 230 °C (sublimes)[7] | -3 to 3 °C[2] |
| Boiling Point | Not applicable (sublimes) | 208-210 °C[2][6] |
| Density | Not available | 1.213 g/mL at 25 °C[2][6] |
| Water Solubility | Soluble[1] | 5.13 - 5.6 g/L at 20 °C[2][8] |
| pKa | Not available | 2.65 - 2.66[2][4][6] |
| LD₅₀ (Oral, Rat) | Data for parent compound: 256 mg/kg[9] | 1016 mg/kg[10] |
| LD₅₀ (Dermal) | Rabbit: 360 mg/kg[9] | Rat: 1000 mg/kg[8][11] |
| Carcinogenicity | May cause cancer[3] | Evidence is inconsistent/weaker than 4-CA |
Metabolic Pathways and Mechanism of Toxicity
The differing toxicities of 4-chloroaniline and 2-chloroaniline can be largely attributed to their distinct metabolic pathways. The biotransformation of these compounds determines the nature of the resulting metabolites, their reactivity, and their potential to cause cellular damage.
2-Chloroaniline Metabolism: The primary metabolic route for 2-chloroaniline involves detoxification through hydroxylation and subsequent conjugation. The major pathway is para-hydroxylation to form 4-amino-3-chlorophenol, which is then conjugated with sulfate (B86663) or glucuronic acid to facilitate excretion.[12] Direct conjugation of the parent amine with sulfate and glucuronide also occurs.[12] These processes generally lead to more water-soluble and less toxic products that can be readily eliminated from the body.
4-Chloroaniline Metabolism: In contrast, the metabolism of 4-chloroaniline can lead to the formation of reactive, toxic metabolites. While it also undergoes C-hydroxylation at the ortho position, a dominant pathway is N-acetylation.[13][14] More critically, N-hydroxylation of chloroanilines (a pathway not detailed in the provided search results but a known mechanism for aniline toxicity) can produce highly reactive hydroxylamine (B1172632) and nitroso intermediates. These metabolites are capable of binding covalently to macromolecules such as hemoglobin and cellular proteins, leading to methemoglobinemia and organ damage. The higher carcinogenic potential of 4-chloroaniline is linked to the formation of these reactive species and their ability to form DNA adducts.
Caption: Metabolic fate of 2-chloroaniline versus 4-chloroaniline.
Experimental Protocols
Determination of Acute Dermal Toxicity (Based on OECD TG 402)
The acute dermal toxicity values (LD₅₀) cited in this guide are determined using standardized protocols, such as the OECD Test Guideline 402. This methodology is crucial for assessing the immediate risks associated with skin contact.
Objective: To determine the median lethal dose (LD₅₀) of a substance when applied to the skin for 24 hours.
Experimental Workflow:
-
Animal Model: Healthy, young adult albino rats (e.g., Wistar) are typically used. Animals are acclimatized to laboratory conditions before the study.
-
Dose Preparation: The test substance (e.g., 2-chloroaniline) is prepared at various concentrations. For liquid substances, it may be applied undiluted.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The clipped area should be about 10% of the body surface area.
-
Application of Substance: A specific dose of the test substance is applied uniformly over the prepared skin area of a group of animals (typically 5 per sex per dose group). The area is then covered with a porous gauze dressing and non-irritating tape to hold it in place (occlusive dressing).
-
Exposure Period: The substance is kept in contact with the skin for a 24-hour period.
-
Observation: After 24 hours, the dressings are removed, and the skin is cleansed to remove any residual test substance. Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, cyanosis, labored breathing), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., Probit analysis) based on the mortality observed at different dose levels. The LD₅₀ is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.
Caption: Workflow for determining acute dermal toxicity.
Conclusion
The choice between this compound and 2-chloroaniline for research and development must be made with a clear understanding of their profoundly different properties. While this compound's solid form and water solubility may offer handling advantages, its significantly higher toxicity and carcinogenicity present substantial risks.[1][3] 2-Chloroaniline, though still a hazardous chemical, is less acutely toxic and has a weaker carcinogenic profile, which may make it a more suitable alternative in certain synthetic applications where the ortho isomer is viable. This guide underscores the critical importance of isomer-specific data in chemical safety, risk assessment, and the development of safer chemical processes. Researchers must always consult detailed Safety Data Sheets (SDS) and follow stringent safety protocols when handling either compound.
References
- 1. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 2-Chloroaniline CAS#: 95-51-2 [m.chemicalbook.com]
- 7. This compound (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 8. carlroth.com [carlroth.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
A Comparative Analysis of the Reactivity of 4-Chloroaniline and Aniline in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-chloroaniline (B138754) and aniline (B41778), focusing on their behavior in electrophilic aromatic substitution reactions. This analysis is supported by theoretical principles and available experimental data to assist in reaction planning and optimization.
Core Principles: Electronic Effects Dictate Reactivity
The difference in reactivity between aniline and 4-chloroaniline is fundamentally governed by the electronic effects of their respective substituents on the aromatic ring. Aniline possesses a strongly activating amino (-NH₂) group, while 4-chloroaniline has both an activating amino group and a deactivating chloro (-Cl) group.
The amino group in aniline is a powerful activating group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance (+R effect).[1] This increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles.[1] Consequently, aniline is significantly more reactive than benzene in electrophilic substitution reactions.[2]
In contrast, the chlorine atom in 4-chloroaniline exhibits a dual electronic effect. It withdraws electron density from the ring through the inductive effect (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack.[3] However, like the amino group, it also possesses lone pairs of electrons that can be donated into the ring via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. The inductive effect of chlorine is generally stronger than its resonance effect, resulting in an overall deactivation of the ring compared to benzene.[3]
Therefore, the strong activating nature of the amino group in aniline makes it substantially more reactive than 4-chloroaniline, where the deactivating inductive effect of the chlorine atom reduces the overall electron density of the aromatic ring.
Basicity as an Indicator of Reactivity
The basicity of anilines, determined by the availability of the lone pair of electrons on the nitrogen atom, serves as a useful proxy for the electron density of the aromatic ring and, consequently, its reactivity in electrophilic aromatic substitution. A higher pKa value of the conjugate acid indicates a stronger base and a more electron-rich system.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Chloroaniline | 4.15 |
The higher pKa of aniline's conjugate acid compared to that of 4-chloroaniline indicates that aniline is the stronger base. This is because the electron-withdrawing chloro group in 4-chloroaniline reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and for donation into the aromatic ring. This lower electron density in the ring of 4-chloroaniline contributes to its reduced reactivity in electrophilic aromatic substitution compared to aniline.
Experimental Evidence: A Qualitative Comparison
For 4-chloroaniline, electrophilic substitution reactions generally require more forcing conditions or specific catalysts to achieve comparable yields to those of aniline, and the reaction rates are significantly slower.
Experimental Protocols
The following are representative protocols for the acetylation of aniline and a general method for the bromination of substituted anilines, which can be adapted for a comparative study.
Acetylation of Aniline
This protocol describes the synthesis of acetanilide (B955) from aniline. A similar procedure could be followed for 4-chloroaniline to compare reaction times and yields.
Materials:
-
Aniline
-
Acetic anhydride (B1165640)
-
Concentrated Hydrochloric Acid
-
Sodium Acetate (B1210297)
-
Water
Procedure: [4]
-
In a flask, dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible in water.[4]
-
Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the mixture.
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[4]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid acetanilide by vacuum filtration.
-
The crude product can be recrystallized from 95% ethanol for purification.[4]
Bromination of a Substituted Aniline
This protocol outlines a general procedure for the bromination of anilines using N-bromosuccinimide (NBS), which is a milder brominating agent than elemental bromine. This method can be applied to both aniline and 4-chloroaniline for a comparative study.
Materials:
-
Substituted Aniline (e.g., Aniline or 4-Chloroaniline)
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NBS (1.0 equivalent) in anhydrous DMF to the cooled aniline solution over a period of 1 hour, maintaining the temperature at or below 5°C.
-
Stir the reaction mixture at 0°C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The difference in reactivity can be visualized as a balance between the activating resonance effect of the amino group and the deactivating inductive effect of the chloro group.
Conclusion
References
A Comparative Guide to Analytical Standards for 4-Chloroaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification and qualification of 4-Chloroaniline (B138754) hydrochloride are paramount. This guide provides an objective comparison of available analytical standards and methodologies, supported by experimental data, to aid in the selection of the most appropriate quality control measures. 4-Chloroaniline is a known impurity and degradant in some pharmaceutical products, such as chlorhexidine (B1668724), and its monitoring is critical due to its potential genotoxic and carcinogenic effects.[1]
Comparison of Analytical Standards
The selection of a suitable analytical standard is the foundation of any quantitative analysis. For 4-Chloroaniline hydrochloride, several types of standards are available, each with specific characteristics and intended uses.
Table 1: Comparison of Available 4-Chloroaniline Analytical Standards
| Standard Type | Supplier Example(s) | Purity/Concentration | Format | Key Features | Recommended Applications |
| Pharmaceutical Secondary Standard (CRM) | Sigma-Aldrich (Merck) | Certified | Neat Solid | Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025. Offers multi-traceability to USP and EP primary standards.[2] | Quantitative analysis in pharmaceutical quality control, method development and validation, and release testing.[2] |
| Analytical Standard | Sigma-Aldrich (PESTANAL®), LGC Standards | High Purity (e.g., ≥98%) | Neat Solid | Well-characterized for specific analytical techniques like HPLC and GC.[3][4] | General-purpose analytical work, method development, and as a reference in various chromatographic techniques.[3] |
| Certified Reference Material (Solution) | AccuStandard | 1000 µg/mL in Acetonitrile (B52724) | Solution | Certified concentration in a solvent matrix, ready for direct use in chromatographic analysis.[5] | Calibration of instruments, recovery studies, and quality control checks. |
| Reagent Grade | TCI America, Fisher Scientific | e.g., 98.0+% | Neat Solid | General purpose reagent with a specified purity. | Preparative work, synthesis, and non-critical analytical applications. |
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of 4-Chloroaniline.[6] The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Table 2: Comparison of HPLC and GC Methods for 4-Chloroaniline Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Columns | Reversed-phase columns like C18 are common.[7][8][9] | Capillary columns with various polarities (e.g., 5% diphenyl - 95% dimethylpolysiloxane).[10] |
| Detector | UV detector is commonly used.[9] | Flame Ionization Detector (FID), Nitrogen Phosphorus Detector (NPD), or Mass Spectrometry (MS).[10][11][12] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. |
| Advantages | Robust and widely applicable for pharmaceutical analysis. Good for separating isomers.[7][9] | High sensitivity and resolution. GC-MS provides definitive identification.[10][13] |
| Considerations | Mobile phase preparation and disposal. | Potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are examples of established methods for the analysis of 4-Chloroaniline.
HPLC Method for the Determination of 4-Chloroaniline and its Isomers
This method is suitable for the separation and quantification of 4-Chloroaniline from its positional isomers, 2-Chloroaniline and 3-Chloroaniline.[9]
Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm
-
Mobile Phase: Mix 2 mL of triethylamine (B128534) in 1000 mL of Milli-Q water, adjust pH to 3.0 ± 0.1 with orthophosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 220 nm[9]
-
Injection Volume: 10 µL[9]
-
Temperature: 25 °C[9]
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Further dilute the stock solution to achieve a working concentration suitable for analysis (e.g., 500 ppm).[9]
-
If analyzing for impurities, a spiked sample containing 1 ppm of each isomer can be prepared.[9]
GC-MS Method for the Determination of 4-Chloroaniline
This method is highly sensitive and selective, making it suitable for trace-level analysis of 4-Chloroaniline in various matrices.[14]
Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[10]
-
Extract the sample twice with methylene (B1212753) chloride using a separatory funnel.[10][14]
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.[10][14]
GC-MS Conditions:
-
Column: 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5)[10]
-
Carrier Gas: Helium[10]
-
Injector Temperature: 250 °C[10]
-
Detector Temperature: 300 °C (for MS transfer line)[10]
-
Temperature Program: An appropriate temperature program should be developed to ensure good separation of the analyte from any matrix interferences.
-
Injection: 1 µL, splitless[10]
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. usp-pqmplus.org [usp-pqmplus.org]
- 2. 氯己定杂质P Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chloroaniline CAS 106-47-8 Reliable Analytical Standard at Best Price [nacchemical.com]
- 4. 4-Chloroaniline | CAS 106-47-8 | LGC Standards [lgcstandards.com]
- 5. accustandard.com [accustandard.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Chloroaniline - analysis - Analytice [analytice.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Guide to 4-Chloroaniline Hydrochloride and its Alternatives in the Synthesis of Acetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloroaniline (B138754) hydrochloride and its alternatives as starting materials in the synthesis of N-acetylated aniline (B41778) derivatives, which are precursors to various pharmaceutical compounds. The performance of 4-Chloroaniline hydrochloride is evaluated against other para-substituted anilines, including 4-fluoroaniline, 4-bromoaniline, 4-methylaniline, and aniline. The comparison is based on typical product specifications, reaction efficiency, and safety profiles, supported by experimental data.
Certificate of Analysis: this compound
A typical Certificate of Analysis (CoA) for pharmaceutical-grade this compound outlines key quality parameters to ensure its suitability for drug synthesis. Below is a representative summary of these specifications.
| Test | Specification | Typical Value |
| Appearance | White to off-white crystalline solid | Conforms |
| Solubility | Soluble in water | Conforms |
| Melting Point | 228 - 232 °C | 230 °C |
| Purity (by HPLC) | ≥ 99.5% | 99.8% |
| Related Substances (by HPLC) | Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5% | Conforms |
| Residual Solvents (ICH Q3C) | Meets requirements | Conforms |
| Heavy Metals | ≤ 10 ppm | Conforms |
Performance Comparison in N-Acetylation Reaction
The N-acetylation of anilines is a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents. The choice of the starting aniline derivative can significantly impact the reaction yield and the purity of the resulting acetanilide (B955). The following table compares the performance of 4-chloroaniline with its alternatives in a typical N-acetylation reaction.
| Starting Material | Structure | Molecular Weight ( g/mol ) | Typical Reaction Yield (%) | Key Observations |
| 4-Chloroaniline | Cl-C₆H₄-NH₂ | 127.57 | 90-95% | High yield, provides a stable intermediate. The chloro- group is a versatile functional group for further modifications. |
| 4-Fluoroaniline | F-C₆H₄-NH₂ | 111.12 | 92-97% | Excellent yield, often higher than chloro- derivatives due to the electronic properties of fluorine.[1] |
| 4-Bromoaniline | Br-C₆H₄-NH₂ | 172.02 | 88-93% | Good yield, the bromo- group offers different reactivity for subsequent cross-coupling reactions.[2][3] |
| 4-Methylaniline (p-Toluidine) | CH₃-C₆H₄-NH₂ | 107.15 | 93-98% | Excellent yield, the methyl group can influence the pharmacological activity of the final compound. |
| Aniline | C₆H₅-NH₂ | 93.13 | 95-99% | Highest yield, serves as a baseline for comparison. The resulting acetanilide is a common starting point for further functionalization.[4][5] |
Experimental Protocols
A detailed methodology for the N-acetylation of a substituted aniline is provided below. This protocol can be adapted for the various starting materials discussed in this guide.
Objective: To synthesize N-(4-chlorophenyl)acetamide from 4-chloroaniline.
Materials:
-
4-Chloroaniline (1.0 eq)
-
Acetic anhydride (B1165640) (1.2 eq)
-
Glacial acetic acid (as solvent)
-
Sodium acetate (B1210297) (optional, as a basic catalyst)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
If required, add sodium acetate to the mixture to catalyze the reaction.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Purify the crude N-(4-chlorophenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR.
-
Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Logical Flow for Selecting a Starting Material
The choice of the para-substituted aniline for the synthesis of a specific acetanilide derivative depends on a variety of factors including desired downstream reactivity, cost, and safety. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for starting material selection.
Signaling Pathway of Acetanilide-Based Analgesics
Many acetanilide derivatives exhibit analgesic and anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. This pathway is a critical target in drug development for pain and inflammation management.
Caption: Inhibition of the COX-2 pathway by acetanilide derivatives.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
A Comparative Guide to HPLC Methods for the Quantification of 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the precise quantification of 4-chloroaniline (B138754) hydrochloride, a compound of significant interest in pharmaceutical manufacturing and environmental monitoring. This guide provides a comparative overview of various validated HPLC methodologies, offering insights into their performance based on experimental data.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method is contingent on specific analytical requirements, including sensitivity, selectivity, and sample matrix. Below is a summary of different reversed-phase HPLC (RP-HPLC) methods that have been successfully validated for the determination of 4-chloroaniline.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters X-Bridge C18 | Newcrom R1 | Purospher® STAR RP-18 endcapped (5µm) | Luna® CN (3 µm) |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer | Acetonitrile, Water, and Phosphoric Acid[1] | Acetonitrile and Triethylamine (B128534) in Water (pH 3.0)[2] | Methanol (B129727), Water, and Formic Acid with Sodium Chloride[3] |
| Detection (UV) | Not Specified | Not Specified | 220 nm[2] | 238 nm[3] |
| Linearity Range | 0.07-1.87% | Not Specified | Not Specified | 0.05 - 10 µg/L[3] |
| Correlation Coefficient (r²) | > 0.99[4] | Not Specified | Not Specified | > 0.999[3] |
| Limit of Detection (LOD) | 0.02%[4] | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these methods.
Method 1: Analysis of 4-Chloroaniline as an Impurity
This method was developed for the quantification of 4-chloroaniline as an impurity in 4-Chlorophenylhydrazine hydrochloride.[4]
-
Chromatographic System: A Waters X-Bridge C18 column was utilized.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer was used as the mobile phase. The exact composition and pH were optimized for resolution.
-
System Suitability: The precision of the system was demonstrated by six replicate injections, with a relative standard deviation (RSD) of peak areas of 2.43% for 4-chloroaniline.[4]
-
Specificity: The method's specificity was confirmed by the absence of interference from diluent components at the retention time of 4-chloroaniline (30.3 min).[4]
Method 3: USP Method for 4-Chloroaniline and Related Substances
This method follows the United States Pharmacopeia (USP) guidelines for the analysis of 4-chloroaniline.[2]
-
Column: Purospher® STAR RP-18 endcapped (5µm) Hibar® RT 250x4.6 mm.[2]
-
Mobile Phase: A mixture of a buffer (2 mL triethylamine in 1000 mL Milli-Q water, adjusted to pH 3.0 ± 0.1 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 220 nm.[2]
-
Temperature: 25 °C.[2]
Method 4: Rapid HPLC Method for Parachloroaniline
This rapid method is suitable for the simultaneous quantification of chlorhexidine (B1668724) and its metabolite, para-chloroaniline (pCA).[3]
-
Column: Luna® 150 mm × 3 mm i.d. column packed with 3 µm CN (cyano) particles.[3]
-
Mobile Phase: A mixture of methanol and water (55:45 v/v) containing sodium chloride and 0.02% formic acid.[3]
-
Flow Rate: 0.5 ml/min.[3]
-
Detection: UV at 238 nm for pCA.[3]
-
Run Time: Less than 5 minutes.[3]
HPLC Method Validation Workflow
The validation of an analytical method is a critical step to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.
Caption: General workflow for HPLC method validation.
References
A Spectroscopic Showdown: Differentiating Chloroaniline Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Chloroaniline, a key building block in many pharmaceutical and chemical manufacturing processes, exists as three distinct isomers: ortho-(2-), meta-(3-), and para-(4-). While sharing the same molecular formula, their structural differences lead to unique spectroscopic fingerprints. This guide provides a comparative analysis of the spectroscopic properties of chloroaniline isomers using UV-Vis, IR, and NMR spectroscopy, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of chloroaniline, allowing for a direct comparison of their characteristic spectral features.
UV-Vis Spectroscopy
The position of the chlorine atom on the benzene (B151609) ring influences the electronic transitions, resulting in shifts in the maximum absorption wavelengths (λmax).
| Isomer | λmax (nm) | Solvent |
| ortho-Chloroaniline | 245, 295 | Not specified |
| meta-Chloroaniline | 242, 292 | Not specified |
| para-Chloroaniline | 248, 300 | Not specified |
Infrared (IR) Spectroscopy
Vibrational spectroscopy provides a wealth of information about the functional groups present in a molecule. The characteristic absorption bands for the chloroaniline isomers are presented below.
| Isomer | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| ortho-Chloroaniline | ~3400 (asymmetric), ~3300 (symmetric) | ~1280 | ~750 | ~1600, ~1490 |
| meta-Chloroaniline | ~3400 (asymmetric), ~3300 (symmetric) | ~1290 | ~800 | ~1600, ~1480 |
| para-Chloroaniline | ~3400 (asymmetric), ~3300 (symmetric) | ~1300 | ~820 | ~1600, ~1500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2][3][4]
| Isomer | H₂/H₆ | H₃/H₅ | H₄ | NH₂ |
| ortho-Chloroaniline | 6.72 (dd), 7.22 (dd) | 7.03 (dt) | 6.67 (dt) | 3.92 (s) |
| meta-Chloroaniline | 6.83 (d) | 7.14 (t) | 6.63 (d) | 3.61 (br s) |
| para-Chloroaniline | 7.0 (m) | 6.5 (m) | - | 3.57 (s) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2]
| Isomer | C1 (C-NH₂) | C2 (C-Cl) | C3 | C4 | C5 | C6 |
| ortho-Chloroaniline | 142.9 | 119.2 | 129.1 | 117.1 | 127.4 | 115.8 |
| meta-Chloroaniline | 146.4 | 113.5 | 136.9 | 114.7 | 129.3 | 116.9 |
| para-Chloroaniline | 144.0 | 128.9 | 116.1 | 121.4 | 116.1 | 128.9 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][5]
-
Sample Preparation : Approximately 5-10 mg of the chloroaniline isomer was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added to serve as an internal standard (δ = 0.00 ppm).
-
¹H NMR Parameters : Spectra were acquired on a 400 MHz spectrometer. Typical parameters included a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Parameters : A proton-decoupled pulse sequence was employed to simplify the spectrum. Several thousand scans were acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy.[1][5]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used.
-
Sample Preparation : A small amount of the solid or liquid chloroaniline isomer was placed directly onto the ATR crystal.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum. The spectrum was recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans were co-added.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the chloroaniline isomer was prepared using a suitable solvent, such as ethanol.
-
Instrumentation : A double beam UV-Vis spectrophotometer was used.
-
Data Acquisition : The ultraviolet absorption spectrum of the sample was recorded in the range of 200-400 nm. A baseline correction was performed using the solvent as a reference.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the chloroaniline isomers.
Caption: Workflow for the spectroscopic comparison and identification of chloroaniline isomers.
References
Performance of 4-Chloroaniline Hydrochloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-chloroaniline (B138754) hydrochloride in various solvent systems. Due to the limited availability of direct quantitative data for 4-chloroaniline hydrochloride, this document leverages available information on 4-chloroaniline (the free base) and aniline (B41778) hydrochloride to provide a comparative context for its solubility, stability, and reactivity.
Executive Summary
This compound, a halogenated aromatic amine salt, is a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its performance in a given application is intrinsically linked to its behavior in the chosen solvent system. This guide summarizes the available data on its solubility and stability and provides standardized protocols for their experimental determination.
Data Presentation
Solubility Profile
| Solvent System | Compound | Solubility | Temperature (°C) |
| Water | This compound | Soluble[2] | Not Specified |
| Aniline hydrochloride | 1070 g/L | Not Specified | |
| 4-Chloroaniline (free base) | 3.9 g/L | 25 | |
| Methanol | 4-Chloroaniline (free base) | Generally Soluble[3] | Not Specified |
| Aniline hydrochloride | Soluble[4][5] | Not Specified | |
| Ethanol | 4-Chloroaniline (free base) | Generally Soluble[3] | Not Specified |
| Aniline hydrochloride | Soluble[4][5] | Not Specified | |
| Acetone | 4-Chloroaniline (free base) | Generally Soluble[3] | Not Specified |
| Chloroform | Aniline hydrochloride | Soluble[5] | Not Specified |
Note: The solubility of the hydrochloride salt is expected to be significantly higher in polar protic solvents compared to its free base counterpart due to the ionic nature of the salt.
Stability Profile
4-Chloroaniline and its hydrochloride salt can be sensitive to environmental factors, leading to degradation.
| Condition | Effect on 4-Chloroaniline |
| Light and Air | Decomposes and darkens upon exposure.[3] |
| Elevated Temperatures | Subject to exothermic decomposition during high-temperature distillation. |
| Incompatible Materials | Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5] |
| Aqueous Solution (Irradiation) | Undergoes photolysis in aqueous solutions when irradiated with sunlight.[1] |
| Water/Acetonitrile Mixture | Undergoes electrochemical oxidation.[6] |
Experimental Protocols
Determination of Thermodynamic Solubility
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)[7][8][9]
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in g/L or mol/L.
Stability Testing: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Selected solvents
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Photostability chamber
-
Thermostatically controlled oven
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the chosen solvents.
-
Stress Conditions: Subject the solutions to various stress conditions in separate experiments:
-
Acidic/Basic Hydrolysis: Add acid or base to the solutions and heat (e.g., 60 °C).
-
Oxidation: Add an oxidizing agent to the solutions.
-
Thermal Stress: Store the solutions at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Identification: Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.
Mandatory Visualization
References
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 6. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Catalysts for 4-Chloroaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chloroaniline (B138754), a crucial intermediate in the pharmaceutical, agrochemical, and dye industries, is predominantly achieved through the catalytic hydrogenation of 4-chloronitrobenzene. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and economic viability of this transformation. This guide provides an objective comparison of common heterogeneous catalysts—Raney Nickel, Palladium on Carbon (Pd/C), and Copper-based catalysts—supported by experimental data to facilitate catalyst selection for research and development.
Performance Comparison of Catalysts
The ideal catalyst for the synthesis of 4-chloroaniline should exhibit high activity for the reduction of the nitro group while minimizing the competing hydrodechlorination of the C-Cl bond. The following table summarizes the performance of Raney Nickel, Palladium on Carbon, and a representative Copper-based catalyst based on available literature.
| Catalyst | Typical Loading | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity to 4-chloroaniline (%) | Key Observations |
| Raney Nickel | ~2-5 wt% of substrate[1] | 20–80[1] | 0.05–1.0[1] | 3 | >99 | Moderate to High | Cost-effective and highly active, but can be prone to hydrodechlorination, which reduces selectivity.[2] Additives can be used to improve selectivity. |
| Palladium on Carbon (Pd/C) | 5-10 wt% of substrate | Room Temperature - 80 | Atmospheric - 4 | 1-16 | >99 | High (>99) | Generally offers high activity and excellent selectivity under mild conditions.[3][4] The support and presence of promoters can influence performance. |
| Copper-based (e.g., Cu/Celite) | 5 mol% | 130 | Transfer Hydrogenation | 0.5-1 | >99 | High (>99) | A non-precious metal alternative. Often used in transfer hydrogenation with a hydrogen donor (e.g., glycerol, ethylene (B1197577) glycol) instead of H₂ gas.[5][6] Can achieve high conversion and selectivity.[5] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison under identical conditions is recommended for definitive catalyst selection. TON (Turnover Number) and TOF (Turnover Frequency) are important metrics for catalyst efficiency but are not consistently reported across all studies, hence they are not included in this summary table.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of catalytic systems. Below are representative protocols for the synthesis of 4-chloroaniline using the discussed catalysts.
Raney Nickel Catalyzed Hydrogenation
This protocol is adapted from a patented industrial process.
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, temperature and pressure controls, and gas inlet/outlet.
Procedure:
-
The autoclave is charged with 4-chloronitrobenzene and a suitable solvent (e.g., ethanol).[7]
-
Raney Nickel catalyst (typically 2-5% by weight of the 4-chloronitrobenzene) is carefully added to the reactor.[1]
-
The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen to ensure an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 40-60°C) and pressurized with hydrogen to the target pressure (e.g., 0.5-1.0 MPa).[1]
-
The reaction is stirred vigorously for the required duration (e.g., 3 hours).[8]
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration, and the 4-chloroaniline product is isolated from the filtrate, typically by crystallization or distillation.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol describes a general procedure for hydrogenation using Pd/C at or near atmospheric pressure.
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a two-way adapter connected to a hydrogen balloon and a vacuum line.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 10% Pd/C catalyst is added.[7]
-
A solution of 4-chloronitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate) is added to the flask.[3]
-
The flask is evacuated and backfilled with hydrogen from a balloon multiple times to ensure a hydrogen atmosphere.[7][9]
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating.[3]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be kept wet with the solvent to prevent the pyrophoric catalyst from igniting in air.[7]
-
The filtrate is concentrated under reduced pressure to yield the crude 4-chloroaniline, which can be further purified if necessary.
Copper-Catalyzed Transfer Hydrogenation
This protocol is based on the use of a supported copper catalyst with a hydrogen donor.[5][6]
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Procedure:
-
The supported copper catalyst (e.g., Cu nanoparticles on Celite) is added to a round-bottom flask.[5]
-
4-chloronitrobenzene, a hydrogen donor (e.g., ethylene glycol or glycerol), and a base (e.g., KOH) are added to the flask.[5]
-
The mixture is heated to the desired temperature (e.g., 130°C) with vigorous stirring.[5]
-
The reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The 4-chloroaniline is isolated from the reaction mixture, which may involve extraction and subsequent purification steps.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating catalysts for the synthesis of 4-chloroaniline.
Caption: A general experimental workflow for catalyst screening.
This guide provides a foundational comparison of common catalysts for 4-chloroaniline synthesis. The selection of the optimal catalyst will ultimately depend on a multi-faceted evaluation of performance, cost, safety, and process scalability specific to the intended application. Further research into novel catalytic systems, including bimetallic and supported catalysts, continues to offer opportunities for process optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. sarponggroup.com [sarponggroup.com]
- 9. youtube.com [youtube.com]
Comparative Analysis of the Genotoxicity and Carcinogenicity of 4-Chloroaniline and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological profiles of ortho-, meta-, and para-chloroaniline, supported by experimental data and mechanistic insights.
Introduction
Chloroanilines are a class of aromatic amines used as intermediates in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur during their production and use. Among the isomers, 4-chloroaniline (B138754) (para-chloroaniline), 2-chloroaniline (B154045) (ortho-chloroaniline), and 3-chloroaniline (B41212) (meta-chloroaniline) are of significant toxicological concern due to their potential genotoxic and carcinogenic properties. This guide provides a comparative analysis of the genotoxicity and carcinogenicity of these isomers, presenting key experimental findings in a structured format to aid in risk assessment and the development of safer alternatives.
Comparative Toxicity and Potency
The primary toxic effect of all three chloroaniline isomers is hematotoxicity, specifically the induction of methemoglobinemia, which leads to hemolytic anemia.[2][3] However, the potency of this effect and the overall genotoxic and carcinogenic potential vary significantly depending on the position of the chlorine atom on the aniline (B41778) ring.
The general order of hematotoxic potency among the isomers is: 4-Chloroaniline (para) > 3-Chloroaniline (meta) > 2-Chloroaniline (ortho) [2][3]
This trend is also reflected in their genotoxic and carcinogenic activities, with 4-chloroaniline consistently demonstrating the most severe effects.[2][4]
Data Presentation: Genotoxicity and Carcinogenicity Findings
The following tables summarize the key quantitative data from various genotoxicity and carcinogenicity studies on the chloroaniline isomers.
Table 1: Comparative Genotoxicity of Chloroaniline Isomers
| Assay | 2-Chloroaniline (ortho) | 3-Chloroaniline (meta) | 4-Chloroaniline (para) | Reference |
| Ames Test (Salmonella typhimurium) | Mixed Results (Weakly Mutagenic) | Mixed Results (Weakly Mutagenic) | Mutagenic | [2] |
| Mouse Lymphoma Assay (L5178Y) | Mixed Results | Mixed Results | Mutagenic | [2] |
| CHO Cell Cytogenetics Assay | Mixed Results | Mixed Results | Positive (Chromosomal Aberrations & Sister Chromatid Exchange) | [2] |
| In Vivo Mouse Bone Marrow Micronucleus Assay | Inconsistent/Negative | Inconsistent/Negative | Positive | [2] |
Table 2: Comparative Carcinogenicity of Chloroaniline Isomers in Rodents
| Species/Sex | Isomer | Route of Administration | Target Organ(s) and Tumor Type | Evidence of Carcinogenicity | Reference |
| Male F344/N Rats | 4-Chloroaniline | Gavage | Spleen (Sarcomas), Adrenal Gland (Pheochromocytomas) | Clear Evidence | [5][6] |
| Female F344/N Rats | 4-Chloroaniline | Gavage | Spleen (Sarcomas), Adrenal Gland (Pheochromocytomas) | Equivocal Evidence | [5][7] |
| Male B6C3F1 Mice | 4-Chloroaniline | Gavage | Liver (Hepatocellular Adenomas/Carcinomas), Spleen (Hemangiosarcomas) | Some Evidence | [5][6] |
| Female B6C3F1 Mice | 4-Chloroaniline | Gavage | - | No Evidence | [5][7] |
| Male & Female Mice | 4-Chloroaniline | Diet | Various Organs (Hemangiosarcomas) | Sufficient Evidence | [8] |
| Rats & Mice | 2-Chloroaniline | Gavage | - | Not classifiable | [2] |
| Rats & Mice | 3-Chloroaniline | Gavage | - | Not classifiable | [2] |
IARC Classification: 4-Chloroaniline is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans .[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: Various strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is crucial as many arylamines require metabolic activation to become genotoxic.[10]
-
Procedure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix. The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, typically mice or rats.[11]
-
Animal Model: F344/N rats or B6C3F1 mice are commonly used.[2]
-
Administration: The test substance is administered to the animals, usually via gavage or intraperitoneal injection, at multiple dose levels.[5]
-
Sample Collection: Bone marrow is collected at specific time points after treatment.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto slides, and stained.
-
Analysis: Polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) are scored for the presence of micronuclei under a microscope. An increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.[12] The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.
Long-Term Animal Carcinogenicity Bioassay
These studies evaluate the carcinogenic potential of a substance after chronic exposure.
-
Animal Model: Groups of male and female F344/N rats and B6C3F1 mice are typically used.[6]
-
Administration: The test compound is administered daily for a significant portion of the animal's lifespan (e.g., 103 weeks), usually by gavage or in the diet.[5][6]
-
Dose Selection: A range of doses is used, including a high dose that induces some toxicity but not significant mortality, a low dose, and an intermediate dose. A control group receives the vehicle only.
-
Observation: Animals are monitored throughout the study for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, a complete histopathological examination of all major organs and tissues is performed to identify and characterize tumors. Statistical analysis is used to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.
Mandatory Visualization
Signaling Pathway for Genotoxicity of Chloroanilines
References
- 1. benchchem.com [benchchem.com]
- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Carcinogenicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of para-Chloroaniline Hydrochloride (CAS No. 20265-96-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. para-Chloroaniline (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Efficacy of 4-Chloroaniline-Derived Pesticides Versus Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and toxicological profiles of pesticides derived from 4-chloroaniline (B138754) against a range of alternative chemical compounds. The data presented is curated from scientific literature to assist researchers in evaluating the relative performance and environmental impact of these pesticides. This document summarizes key quantitative data in structured tables, details experimental methodologies for cited studies, and visualizes relevant biological pathways and workflows.
Executive Summary
Pesticides derived from 4-chloroaniline, such as the herbicides propanil (B472794) and monolinuron (B160109), and the insecticide diflubenzuron (B1670561), represent a significant class of crop protection chemicals. Their modes of action are distinct and targeted. Propanil and monolinuron disrupt photosynthesis in weeds by inhibiting photosystem II, while diflubenzuron acts as an insect growth regulator by inhibiting chitin (B13524) synthesis in insects.
This guide compares these 4-chloroaniline derivatives to other major pesticide classes, including:
-
Herbicides: Glyphosate (an EPSP synthase inhibitor) and Diuron (another photosystem II inhibitor).
-
Insecticides: Pyrethroids (e.g., Cypermethrin, which are sodium channel modulators), Organophosphates (acetylcholinesterase inhibitors), Neonicotinoids (e.g., Imidacloprid, which target nicotinic acetylcholine (B1216132) receptors), and Spinosad (a biological insecticide).
The comparative data highlights the trade-offs between efficacy against target organisms and toxicity to non-target species, providing a basis for informed decisions in research and development.
Comparative Efficacy and Toxicity Data
The following tables summarize the efficacy of 4-chloroaniline-derived pesticides and their alternatives against target pests and their toxicity to non-target organisms. Efficacy is presented as the concentration or dose causing a 50% response (EC50, LC50, or LD50).
Herbicides: Efficacy and Non-Target Toxicity
| Herbicide | Target Weed | Efficacy (EC50/ED50) | Non-Target Organism | Toxicity (LC50/EC50) | Reference |
| Propanil | Echinochloa crus-galli (Barnyardgrass) | 2.5 - 4.0 kg/ha (effective control) | Daphnia magna (Water Flea) | 48-h EC50: 5.01 mg/L | [1][2] |
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50: 2.3 mg/L | [3] | |||
| Monolinuron | Amaranthus retroflexus (Redroot Pigweed) | Data not available in comparative studies | Daphnia magna (Water Flea) | 48-h EC50: 9.8 mg/L | |
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50: 14.7 mg/L | ||||
| Glyphosate | Echinochloa crus-galli (Barnyardgrass) | 1.12 kg ae/ha (effective control) | Daphnia magna (Water Flea) | 48-h EC50: 11.5 mg/L (formulation) | |
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50: 8.2 mg/L (formulation) | ||||
| Diuron | Various broadleaf weeds | Scenedesmus subspicatus (Green Algae) | 72-h EC50: 19 µg/L | [4] | |
| Daphnia magna (Water Flea) | 48-h EC50: 1.4 mg/L |
Insecticides: Efficacy and Non-Target Toxicity
| Insecticide | Target Pest | Efficacy (LC50/LD50) | Non-Target Organism | Toxicity (LD50/LC50) | Reference |
| Diflubenzuron | Spodoptera exigua (Beet Armyworm) | LC50: 0.15 mg/L (larval diet) | Apis mellifera (Honey Bee) | Acute contact LD50: >30 µ g/bee | |
| Daphnia magna (Water Flea) | 48-h EC50: 0.0026 mg/L | [5] | |||
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50: 240 mg/L | [6] | |||
| Cypermethrin | Spodoptera exigua (Beet Armyworm) | LC50: 0.08 mg/L (topical application) | Apis mellifera (Honey Bee) | Acute contact LD50: 0.024 µ g/bee | |
| Daphnia magna (Water Flea) | 48-h EC50: 0.0002 mg/L | ||||
| Chlorpyrifos (Organophosphate) | Various insects | Apis mellifera (Honey Bee) | Acute contact LD50: 0.07 µ g/bee | ||
| Daphnia magna (Water Flea) | 48-h EC50: 0.0017 mg/L | ||||
| Imidacloprid (Neonicotinoid) | Myzus persicae (Green Peach Aphid) | LC50: 0.23 mg/L (leaf dip) | Apis mellifera (Honey Bee) | Acute oral LD50: 0.0037 µ g/bee | [7] |
| Spinosad | Spodoptera exigua (Beet Armyworm) | LC50: 0.03 mg/L (diet incorporation) | Apis mellifera (Honey Bee) | Acute contact LD50: 0.073 µ g/bee |
Modes of Action and Signaling Pathways
The efficacy and selectivity of pesticides are determined by their specific molecular targets and the signaling pathways they disrupt.
4-Chloroaniline-Derived Herbicides: Photosystem II Inhibition
Propanil and monolinuron belong to the class of herbicides that inhibit photosynthesis at Photosystem II (PSII). They bind to the D1 protein of the PSII complex in the chloroplast thylakoid membrane, at the binding site of plastoquinone (B1678516) (QB). This binding blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Caption: Inhibition of Photosystem II by 4-chloroaniline-derived herbicides.
4-Chloroaniline-Derived Insecticide: Chitin Synthesis Inhibition
Diflubenzuron is a benzoylurea (B1208200) insecticide that interferes with the synthesis of chitin, a major component of the insect exoskeleton. It is an insect growth regulator (IGR) that acts primarily by ingestion. The exact molecular target is believed to be the enzyme chitin synthase. By inhibiting this enzyme, diflubenzuron prevents the proper formation of the new cuticle during molting. As a result, the larva is unable to shed its old exoskeleton and dies. Because vertebrates do not synthesize chitin, these insecticides have a high degree of selectivity and low mammalian toxicity.[8]
Caption: Inhibition of chitin synthesis by diflubenzuron.
Alternative Pesticide Modes of Action
-
Glyphosate: Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.[9][10] This pathway is absent in animals, conferring low direct toxicity to them.
-
Pyrethroids (e.g., Cypermethrin): These insecticides act on the voltage-gated sodium channels in the nervous system of insects.[11] They modify the gating kinetics of these channels, causing them to remain open for an extended period, leading to hyperexcitation of the nervous system, paralysis, and death.
-
Organophosphates: These compounds inhibit the enzyme acetylcholinesterase (AChE) in the nervous system.[12] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, convulsions, paralysis, and death.
-
Neonicotinoids (e.g., Imidacloprid): These insecticides are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[13] They bind to these receptors, causing irreversible opening of the ion channel, leading to overstimulation, paralysis, and death. They generally show higher affinity for insect nAChRs than for mammalian nAChRs.
-
Spinosad: A biological insecticide derived from a soil bacterium, Saccharopolyspora spinosa. It has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors, but at a different site than neonicotinoids. It also has effects on GABA receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide, based on standardized guidelines and published research.
Herbicide Efficacy Testing: Whole-Plant Pot Bioassay
This protocol is designed to determine the dose-response of a target weed species to a herbicide in a controlled greenhouse environment.
Objective: To determine the EC50 (concentration causing 50% reduction in biomass) or ED50 (dose causing 50% reduction in biomass) of a herbicide on a target weed.
Materials:
-
Seeds of the target weed species (e.g., Echinochloa crus-galli).
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Herbicide formulations to be tested.
-
Precision sprayer calibrated to deliver a known volume per unit area.
-
Analytical balance.
-
Drying oven.
Procedure:
-
Plant Preparation:
-
Sow a known number of seeds (e.g., 10) in each pot.
-
Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
-
Thin the seedlings to a uniform number (e.g., 5) per pot.
-
Randomly assign pots to different treatment groups.
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations. A logarithmic series of at least 5 concentrations is recommended, plus an untreated control.
-
Apply the herbicides using a precision sprayer. Ensure uniform coverage of the plants.
-
Include a control group that is sprayed with water or the herbicide carrier solution only.
-
-
Incubation and Observation:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Observe the plants for visual signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
-
Data Collection:
-
At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass of the surviving plants in each pot.
-
Dry the biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Weigh the dry biomass for each pot.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treatment relative to the untreated control.
-
Use probit or logit analysis to determine the EC50 or ED50 value and its 95% confidence intervals.
-
Caption: Workflow for a whole-plant pot bioassay for herbicide efficacy.
Insecticide Toxicity Testing: Acute Contact Toxicity to Honey Bees (Apis mellifera)
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 214.
Objective: To determine the acute contact LD50 (dose lethal to 50% of the test organisms) of an insecticide to adult worker honey bees.
Materials:
-
Young adult worker honey bees of a known age and from a healthy, queen-right colony.
-
Test cages (e.g., stainless steel or plastic mesh cages).
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 1 µL).
-
Insecticide dissolved in a suitable solvent (e.g., acetone).
-
Sucrose (B13894) solution (50% w/v) for feeding.
-
Controlled environment chamber (25 ± 2°C, 65 ± 10% relative humidity, in darkness).
Procedure:
-
Bee Collection and Acclimatization:
-
Collect young adult worker bees from the brood frames of a hive.
-
Anesthetize the bees lightly with carbon dioxide for handling.
-
Place a known number of bees (e.g., 10) into each test cage.
-
Allow the bees to acclimatize for a few hours with access to sucrose solution.
-
-
Dose Preparation and Application:
-
Prepare a geometric series of at least five concentrations of the insecticide in the solvent.
-
Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.
-
Treat a control group with the solvent only.
-
A minimum of three replicate cages should be used for each treatment and the control.
-
-
Incubation and Observation:
-
Place the cages in the controlled environment chamber.
-
Provide access to sucrose solution throughout the test.
-
Assess bee mortality at 4, 24, and 48 hours after application. A bee is considered dead if it is immobile when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is greater than 20%, the test is considered invalid.
-
Use probit analysis to calculate the LD50 values at 24 and 48 hours, along with their 95% confidence limits.
-
Ecotoxicity Testing: Acute Immobilisation Test with Daphnia magna
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.[4][14][15][16]
Objective: To determine the acute toxicity of a chemical to Daphnia magna, expressed as the EC50 (concentration immobilizing 50% of the daphnids) after 48 hours of exposure.
Materials:
-
Daphnia magna neonates (<24 hours old) from a healthy culture.
-
Test vessels (e.g., 100 mL glass beakers).
-
Reconstituted or natural water of known quality.
-
Test substance.
-
Controlled environment chamber (20 ± 2°C, 16-hour light/8-hour dark photoperiod).
Procedure:
-
Test Solution Preparation:
-
Prepare a geometric series of at least five concentrations of the test substance in the test water.
-
Include a control group with test water only.
-
-
Exposure:
-
Place a known volume of the test solution (e.g., 50 mL) into each test vessel.
-
Introduce a set number of daphnids (e.g., 5) into each vessel.
-
Use at least four replicate vessels for each concentration and the control.
-
Do not feed the daphnids during the test.
-
-
Observation:
-
After 24 and 48 hours, count the number of immobilized daphnids in each vessel. A daphnid is considered immobilized if it is not able to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Data Analysis:
-
Calculate the percentage of immobilization for each concentration at each observation time.
-
Use appropriate statistical methods (e.g., probit analysis) to determine the EC50 at 48 hours and its 95% confidence limits.
-
Conclusion
The selection of a pesticide involves a complex evaluation of its efficacy against target pests and its potential impact on non-target organisms and the environment. 4-Chloroaniline-derived pesticides offer effective solutions for weed and insect control through specific modes of action. However, like all pesticides, they present a risk to non-target species. This guide provides a comparative framework to aid researchers in understanding the relative performance and toxicological profiles of these compounds in relation to major alternatives. The data and protocols presented herein should serve as a valuable resource for guiding future research, risk assessment, and the development of more selective and environmentally benign pest management strategies.
References
- 1. Acute, chronic and sublethal effects of the herbicide propanil on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]
- 6. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 7. xerces.org [xerces.org]
- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. alanplewis.com [alanplewis.com]
- 14. Evolution of Glyphosate-Resistant Weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
Comparative Guide to Immunoassay Cross-Reactivity: The Case of 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immunoassay performance in the context of small molecule detection, specifically focusing on the potential cross-reactivity of 4-Chloroaniline (B138754) hydrochloride. Due to the structural similarity of 4-Chloroaniline to other industrial chemicals and metabolites, understanding its cross-reactivity is crucial for the accurate interpretation of immunoassay results. This document outlines the experimental protocols to determine cross-reactivity and presents a comparative analysis with alternative detection methods.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. However, a significant challenge in the development and application of immunoassays for small molecules is the potential for cross-reactivity.[1] Cross-reactivity occurs when antibodies raised against a specific target molecule (analyte) also bind to other structurally similar compounds. This can lead to false-positive results or an overestimation of the analyte's concentration. For a compound like 4-Chloroaniline, a known toxic substance and a potential carcinogen, accurate detection is paramount.
Performance Comparison: Immunoassay vs. Chromatographic Methods
While immunoassays offer rapid and high-throughput screening, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide higher specificity and are often used as confirmatory methods.
| Feature | Immunoassay (ELISA) | HPLC-UV | GC-MS |
| Principle | Antigen-antibody binding | Differential partitioning | Mass-to-charge ratio |
| Specificity | Can be subject to cross-reactivity | High | Very High |
| Sensitivity | High (ng/mL to µg/L range) | Moderate (µg/L range)[2] | High (ng/L range) |
| Throughput | High (96-well plate format) | Low to Medium | Low to Medium |
| Sample Prep | Minimal to moderate | Moderate to extensive | Extensive (derivatization may be needed) |
| Cost per Sample | Low | Medium | High |
| Primary Use | Screening | Quantification | Confirmation & Identification |
Hypothetical Cross-Reactivity Data of a 4-Chloroaniline Immunoassay
The following table presents hypothetical, yet representative, cross-reactivity data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for the detection of 4-Chloroaniline. The cross-reactivity is calculated as:
(IC50 of 4-Chloroaniline / IC50 of competing compound) x 100%
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Chloroaniline | C₆H₆ClN | 10 | 100 |
| Aniline | C₆H₇N | 250 | 4 |
| 2-Chloroaniline | C₆H₆ClN | 50 | 20 |
| 3-Chloroaniline | C₆H₆ClN | 80 | 12.5 |
| 4-Bromoaniline | C₆H₆BrN | 15 | 66.7 |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 120 | 8.3 |
| 4-Methylaniline | C₇H₉N | > 1000 | < 1 |
| 4-Nitroaniline | C₆H₆N₂O₂ | > 1000 | < 1 |
Note: This data is illustrative. Actual cross-reactivity profiles are highly dependent on the specific antibody used.
Experimental Protocols
A detailed methodology is essential for reproducible and reliable cross-reactivity testing.
Hapten Synthesis and Immunogen Preparation
To develop an immunoassay for a small molecule like 4-chloroaniline, it must first be conjugated to a larger carrier protein to become immunogenic. This complex is known as an immunogen.
Caption: Workflow for hapten synthesis and immunogen preparation.
Methodology:
-
Derivatization of 4-Chloroaniline: A carboxyl group is introduced into the 4-chloroaniline molecule to provide a functional group for conjugation to a carrier protein. This can be achieved through various organic synthesis routes.
-
Conjugation to Carrier Protein: The carboxylated 4-chloroaniline derivative (hapten) is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for coating plates in an ELISA. The coupling is typically performed using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Competitive Indirect ELISA Protocol
A competitive indirect ELISA is a common format for detecting small molecules.
Caption: Workflow and principle of the competitive indirect ELISA.
Methodology:
-
Coating: Microtiter plate wells are coated with the 4-chloroaniline-OVA conjugate.
-
Blocking: Unbound sites in the wells are blocked with a blocking agent (e.g., BSA or non-fat dry milk) to prevent non-specific binding of antibodies.
-
Competition: A mixture of the anti-4-chloroaniline primary antibody and the sample (or standard) is added to the wells. Free 4-chloroaniline in the sample will compete with the coated 4-chloroaniline-OVA for binding to the limited amount of primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of 4-chloroaniline in the sample.
Cross-Reactivity Determination
Methodology:
-
Prepare standard curves for 4-chloroaniline and each of the potentially cross-reacting compounds using the optimized competitive indirect ELISA protocol.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound from its respective standard curve.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
Conclusion
The specificity of an immunoassay is a critical parameter, particularly for the analysis of small molecules like 4-Chloroaniline hydrochloride where structurally similar compounds may be present. While immunoassays provide a valuable tool for rapid screening, it is imperative for researchers and drug development professionals to validate the cross-reactivity profile of the assay. For confirmatory analysis and in cases where high specificity is required, orthogonal methods such as HPLC or GC-MS should be employed. The methodologies and comparative data presented in this guide serve as a foundational resource for understanding and evaluating the performance of immunoassays in the detection of 4-Chloroaniline and other related aromatic amines.
References
A Comparative Purity Analysis of Commercial 4-Chloroaniline Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of commercially available 4-Chloroaniline (B138754) hydrochloride, a critical starting material in the synthesis of various pharmaceuticals and other chemical entities. For researchers, scientists, and drug development professionals, the purity of this reagent is paramount, as impurities can lead to undesired side reactions, impact product yield and quality, and introduce potential toxicological risks. This document outlines a systematic approach to evaluating the purity of 4-Chloroaniline hydrochloride from different commercial sources, providing detailed experimental protocols and a framework for data comparison.
Experimental and Analytical Workflow
The following diagram outlines a comprehensive workflow for the comparative analysis of this compound from various commercial suppliers. This workflow ensures a thorough evaluation of both the active pharmaceutical ingredient (API) content and the impurity profile.
Caption: A logical workflow for the comprehensive purity assessment of commercial this compound.
Comparative Data on Commercial this compound
While specific batch-to-batch variability is inherent, the following tables provide a structured comparison of typical purity specifications and common impurities found in commercial this compound.
Table 1: Comparison of Supplier Specifications for this compound
| Supplier | Grade | Advertised Purity (%) | Analytical Method(s) Cited |
| Supplier A | Reagent | ≥98.0 | Titration |
| Supplier B | For Synthesis | ≥99.0 | HPLC |
| Supplier C | Analytical Standard | 99.5 (Certified) | HPLC, GC-MS |
| Supplier D | Pharmaceutical Grade | ≥99.8 | HPLC, GC-MS, Titration |
Table 2: Common Impurities in Commercial this compound
| Impurity | Chemical Name | Typical Origin | Potential Impact |
| 2-Chloroaniline | 2-Chloroaniline | Isomeric impurity from synthesis | May lead to isomeric byproducts in subsequent reactions. |
| 3-Chloroaniline | 3-Chloroaniline | Isomeric impurity from synthesis | Can affect reaction kinetics and product profile. |
| 4-Chloronitrobenzene | 1-Chloro-4-nitrobenzene | Unreacted starting material | Can introduce nitro-group functionalities into the final product. |
| Aniline | Aniline | Reductive dehalogenation byproduct | May compete in desired reactions, leading to aniline-based impurities. |
| Dichloroanilines | e.g., 2,4-Dichloroaniline | Over-chlorination during synthesis | Can introduce additional reactive sites and lead to complex impurity profiles. |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in the workflow.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is suitable for the simultaneous determination of this compound and its non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
-
Mobile Phase:
-
A mixture of an aqueous phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).
-
-
Procedure:
-
Prepare a standard solution of the this compound reference standard of known concentration.
-
Prepare sample solutions of the commercial this compound at the same concentration.
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 240 nm
-
Injection volume: 10 µL
-
-
Inject the standard and sample solutions into the HPLC system.
-
The assay is calculated by comparing the peak area of 4-chloroaniline in the sample chromatogram to that in the standard chromatogram.
-
Impurities are identified by their relative retention times and quantified based on their peak areas relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric and Volatile Impurities
This method is ideal for identifying and quantifying volatile impurities, including isomeric chloroanilines.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
-
Reference standards for potential impurities (e.g., 2-chloroaniline, 3-chloroaniline)
-
-
Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent. The free base may need to be extracted for better volatility.
-
Prepare standard solutions of the reference standards.
-
Set the GC-MS parameters:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-300
-
-
Inject the prepared solutions.
-
Identify impurities by comparing their mass spectra and retention times with those of the reference standards.
-
Quantify impurities using an internal or external standard method.
-
Argentometric Titration for Assay Determination
This classic titrimetric method provides a reliable determination of the hydrochloride content, which can be used to calculate the purity of the salt.
-
Instrumentation:
-
Burette (50 mL)
-
Potentiometer with a silver electrode or a visual indicator.
-
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (B79036) (AgNO₃) solution
-
Nitric acid
-
Indicator solution (e.g., potassium chromate)
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Acidify the solution with a few drops of nitric acid.
-
Add the indicator to the solution.
-
Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (indicated by a color change or a potential jump in potentiometric titration).
-
The volume of silver nitrate solution used is directly proportional to the amount of chloride ions in the sample.
-
Calculate the purity of this compound based on the stoichiometry of the reaction between Ag⁺ and Cl⁻.
-
Safety Operating Guide
Proper Disposal of 4-Chloroaniline Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-chloroaniline (B138754) hydrochloride, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 4-chloroaniline hydrochloride are paramount. This guide provides a procedural, step-by-step approach to its safe disposal, in line with established safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
This compound is a toxic and carcinogenic compound that is also very toxic to aquatic life with long-lasting effects[1][2][3]. Due to its hazardous nature, it must be managed as a hazardous waste and disposed of in accordance with all applicable local, regional, national, and international regulations[1][2][4].
Before handling, it is crucial to obtain special instructions and understand all safety precautions[1]. Personal protective equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices[5][6].
-
Eye/Face Protection: Use chemical splash goggles or a face shield[4][5].
-
Protective Clothing: A lab coat, and in some situations, a chemical-resistant apron or dust-tight suit may be necessary[4][5].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[1][6][7]. If ventilation is inadequate or there is a risk of dust formation, respiratory protection may be required[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be meticulous to prevent contamination and ensure safety.
1. Waste Collection and Segregation:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."
-
No Mixing: Do not mix this compound waste with other waste streams[4]. It should be segregated as a halogenated organic waste[8][9][10].
-
Container Integrity: Use compatible, tightly closed containers for waste collection[2][11].
2. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area[2][11].
-
Remove all sources of ignition as 4-chloroaniline is a combustible solid[11].
-
Wear appropriate PPE before attempting to clean up the spill.
-
For solid spills, mechanically collect the material (e.g., sweep or shovel) and place it into a suitable, sealed container for disposal. Avoid creating dust[1][5][7].
-
After collection, ventilate and wash the spill area thoroughly[11].
-
Contaminated materials from the cleanup must also be disposed of as hazardous waste[11].
3. Storage of Waste:
-
Store waste containers in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition[10][11].
-
The storage area should be locked up or accessible only to authorized personnel.
4. Final Disposal:
-
The disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company[1].
-
Never dispose of this chemical down the drain or in the regular trash[4][6][10]. Discharge into the environment must be avoided[5].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
Quantitative Data Summary
| Property | Value/Information | Source |
| UN Number | 2018 | [7] |
| UN Proper Shipping Name | Chloroanilines, solid | |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | II | |
| Reportable Quantity (RQ) | 1000 lbs | |
| Toxicity to Daphnia | LC50: 0.05 mg/l - 48 h (Daphnia magna) | |
| Toxicity to Algae | EC50: 2.20 - 6.30 mg/l - 72 h (Desmodesmus subspicatus) | |
| Biodegradability | Not readily biodegradable (0% in 30 days) |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols for signaling pathways or other laboratory experiments. The core of this document is to provide clear guidance on the safe handling and disposal of this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. CAS 20265-96-7: this compound | CymitQuimica [cymitquimica.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. uakron.edu [uakron.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
Personal protective equipment for handling 4-Chloroaniline hydrochloride
Essential Safety and Handling Guide for 4-Chloroaniline Hydrochloride
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a substance that is toxic if swallowed, in contact with skin, or inhaled, and may cause cancer, comprehensive personal protective equipment is mandatory.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves compliant with EN 374.[5] Safety equipment suppliers may recommend specific materials like Tychem® TK or Tychem® LV.[6] | To prevent skin contact, as the chemical is toxic upon dermal absorption and can cause skin irritation and blisters.[5][6] |
| Eye and Face Protection | Use chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7] | To protect against severe eye irritation and burns from splashes or dust.[6] |
| Respiratory Protection | In case of inadequate ventilation or potential for dust/aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][7] A self-contained breathing apparatus (SCBA) may be necessary for dust cloud production or emergencies.[5] | To prevent inhalation of toxic dust or vapors, which can lead to systemic effects.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and consider a dust-tight suit (EN 13982) if significant dust is generated.[2][5] | To avoid skin contact and contamination of personal clothing. Contaminated clothing should be removed immediately and laundered by trained personnel.[5][6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][8] Use a chemical fume hood or other local exhaust ventilation to minimize airborne concentrations.[6][9]
-
Enclosure: For processes with a higher risk of release, use enclosed operations.[6]
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).[1]
-
Weighing and Transfer: Conduct weighing and transferring of the solid material within a chemical fume hood to contain any dust. Use a wet method or a vacuum to clean up any spills to avoid generating dust.[6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Work Practices:
Disposal Plan
Proper disposal of this compound and its waste is critical due to its high toxicity to aquatic life.[1][2]
-
Waste Classification: this compound is considered a hazardous waste.[6][10] Chemical waste generators must comply with local, regional, and national hazardous waste regulations for classification and disposal.[1][8][10]
-
Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Disposal Method:
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][5] |
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[6]
Visual Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: First aid and emergency response for this compound exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. nj.gov [nj.gov]
- 7. durhamtech.edu [durhamtech.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



